molecular formula C18H27NO6 B1237783 Trichodesmine

Trichodesmine

Cat. No.: B1237783
M. Wt: 353.4 g/mol
InChI Key: SOODLZHDDSGRKL-OSARJHGOSA-N
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Description

Trichodesmine, also known as this compound, is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H27NO6

Molecular Weight

353.4 g/mol

IUPAC Name

(1R,4R,5S,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

InChI

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17+,18+/m1/s1

InChI Key

SOODLZHDDSGRKL-OSARJHGOSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@@]1(C)O)(C)O

Canonical SMILES

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O

Synonyms

trichodesmine

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Trichodesmine in Crotalaria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) predominantly found in plants of the Crotalaria genus.[1] These compounds are synthesized as a chemical defense against herbivores and are known for their significant hepatotoxicity, which stems from the metabolic activation of the necine base by cytochrome P450 enzymes in the liver.[2][3] The biosynthesis of this compound is a complex process, drawing from multiple primary metabolic pathways to construct its two main components: the necine base, retronecine, and the necic acid, trichodesmic acid.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, summarizing key enzymatic steps, precursor molecules, and relevant quantitative data. It also includes detailed experimental protocols for key analytical methods and visualizes the pathway and workflows using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

The this compound Biosynthetic Pathway

The synthesis of this compound is a bifurcated process that involves two separate pathways converging in a final esterification step to create the macrocyclic structure.[1] The pathway can be divided into three primary stages:

  • Biosynthesis of the Necine Base (Retronecine): This pathway begins with the amino acid L-ornithine (or L-arginine) and proceeds through the key intermediate putrescine to form the characteristic pyrrolizidine ring structure.[1][4]

  • Biosynthesis of the Necic Acid (Trichodesmic Acid): This part of the pathway is less understood but is known to utilize several amino acids as precursors, including L-isoleucine, L-valine, L-threonine, and L-leucine.[1][5]

  • Macrocyclization/Esterification: The final stage involves the esterification of the C-7 and C-9 hydroxyl groups of retronecine with the dicarboxylic trichodesmic acid to form the stable 11-membered macrocyclic diester.[1][6]

Trichodesmine_Overall_Pathway cluster_necine Retronecine Pathway cluster_necic Trichodesmic Acid Pathway Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Retronecine Retronecine Homospermidine->Retronecine Multiple Steps This compound This compound Retronecine->this compound Esterification AminoAcids L-Isoleucine, L-Valine, L-Threonine, L-Leucine TrichodesmicAcid Trichodesmic Acid AminoAcids->TrichodesmicAcid Multiple Steps (Enzymes Uncharacterized) TrichodesmicAcid->this compound

Caption: Overall biosynthetic pathway of this compound in Crotalaria species.

Biosynthesis of the Necine Base: Retronecine

The formation of the retronecine core is the most well-studied part of PA biosynthesis.

  • Formation of Putrescine: The pathway initiates with either L-arginine (via agmatine) or L-ornithine being decarboxylated to form putrescine.[1] In Crotalaria and Senecio species, studies have shown that ornithine decarboxylase activity is predominant, indicating L-ornithine is the main precursor for putrescine that is channeled into the alkaloid's amino alcohol moiety.[7]

  • Formation of Homospermidine: The first committed step in the pathway is the condensation of two molecules of putrescine to form homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , a key pathway-specific enzyme.[8][9]

  • Cyclization to Retronecine: Homospermidine is then oxidized and undergoes a series of cyclization and reduction steps to form the final retronecine base. Labeling studies have confirmed that homospermidine is incorporated intact into the retronecine structure and that a symmetrical C4-N-C4 intermediate is involved.[6][9][10]

Interestingly, in Crotalaria, PA biosynthesis is directly linked to root nodulation by rhizobial bacteria. Transcripts for HSS are found exclusively in the nodules, which also have the highest concentration of PAs, suggesting that the biosynthesis is triggered by the symbiotic relationship and that the alkaloids are then transported to other parts of the plant.[8]

Retronecine_Pathway Ornithine L-Ornithine enzyme1 Ornithine Decarboxylase (ODC) Ornithine->enzyme1 Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Other Polyamines enzyme2 Homospermidine Synthase (HSS) Putrescine->enzyme2 2x Homospermidine Homospermidine PyrrolizidineSkeleton Oxidative Cyclization & Reduction Steps Homospermidine->PyrrolizidineSkeleton Retronecine Retronecine PyrrolizidineSkeleton->Retronecine enzyme1->Putrescine enzyme2->Homospermidine

Caption: Detailed biosynthetic pathway of the necine base, retronecine.

Biosynthesis of the Necic Acid: Trichodesmic Acid

The formation of trichodesmic acid is significantly less characterized than that of the necine base. The exact enzymatic reactions and intermediates have not been fully elucidated.[1] However, precursor feeding studies have provided insight into its primary metabolic origins.

  • Amino Acid Precursors: It is established that several branched-chain amino acids serve as the building blocks for trichodesmic acid. These include L-isoleucine, L-valine, L-threonine, and L-leucine .[1][5] Evidence for their incorporation has been obtained through isotopic labeling experiments in Crotalaria globifera.[5]

Trichodesmic_Acid_Pathway cluster_precursors Amino Acid Precursors Isoleucine L-Isoleucine Intermediates Unknown Intermediates & Uncharacterized Enzymes Isoleucine->Intermediates Valine L-Valine Valine->Intermediates Threonine L-Threonine Threonine->Intermediates Leucine L-Leucine Leucine->Intermediates TrichodesmicAcid Trichodesmic Acid Intermediates->TrichodesmicAcid

Caption: Proposed biosynthetic pathway of trichodesmic acid from amino acid precursors.

Final Step: Esterification

The culmination of the pathway is the formation of a macrocyclic diester. This occurs through the esterification of the C-7 and C-9 hydroxyl groups of retronecine with the two carboxyl groups of trichodesmic acid.[1] The specific enzyme(s) responsible for this crucial macrocyclization step in Crotalaria have not yet been identified.[1]

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway in Crotalaria is limited in the literature.[1] The following tables summarize available relevant data from studies on various Crotalaria species.

Table 1: Precursor Incorporation into Pyrrolizidine Alkaloids (Data is primarily qualitative, based on feeding studies. Specific incorporation percentages for this compound are not readily available).

PrecursorTarget Molecule/MoietySpecies StudiedIncorporation ConfirmedReference(s)
[¹⁴C]-OrnithineMonocrotaline (Retronecine moiety)Crotalaria spectabilisYes[4][6]
L-IsoleucineThis compound (Necic acid moiety)Crotalaria globiferaYes[5]
L-ValineThis compound (Necic acid moiety)Crotalaria globiferaYes[5]
L-ThreonineMonocrotaline (Necic acid moiety)Crotalaria retusaYes[6]

Table 2: Pyrrolizidine Alkaloid Content in Crotalaria Species

SpeciesPlant PartAlkaloid(s) QuantifiedContent (% w/w dry weight)Reference(s)
Crotalaria juncea (cv. 'Tropic Sun')SeedsJunceine & this compoundLow levels[11]
Crotalaria juncea (cv. 'Tropic Sun')SeedsTotal Dehydropyrrolizidine Alkaloids0.15%[12]
Crotalaria juncea (cv. 'Tropic Sun')StemsTotal Dehydropyrrolizidine Alkaloids0.12%[12]
Crotalaria juncea (cv. 'Tropic Sun')RootsTotal Dehydropyrrolizidine Alkaloids0.05%[12]
Crotalaria axillarisSeedsTotal Alkaloids2.88%[13]
Crotalaria pycnostachyaTwigsTotal Alkaloids0.02%[13]

Table 3: Comparative Metabolic and Physicochemical Properties (Data from studies in rats, relevant for toxicity and drug development)

PropertyThis compoundMonocrotalineSignificance for ToxicityReference(s)
LD₅₀ (rat) 57 µmol/kg335 µmol/kgThis compound is significantly more acutely toxic.[14][15]
Primary Toxicity NeurotoxicPneumotoxicDifferent organ targeting despite structural similarity.[14][15]
Release of Dehydroalkaloid from Perfused Liver 468 nmol/g liver116 nmol/g liverMore toxic metabolite of this compound escapes the liver.[14][15]
Aqueous Half-life of Dehydro-metabolite 5.4 sec3.4 secDehydrothis compound is more stable, allowing it to reach extrahepatic tissues.[14][15]
Lipophilicity (Partition Coefficient) HigherLowerGreater lipophilicity facilitates crossing the blood-brain barrier.[14][15]

Key Genes and Enzymes

While the entire enzymatic cascade is not fully known, several key genes and enzyme families have been identified or are implicated in PA biosynthesis.

  • Homospermidine Synthase (HSS): The first committed enzyme of the retronecine pathway. HSS genes have been identified in Crotalaria, and their expression is localized to root nodules.[8]

  • Deoxyhypusine Synthase (DHS): DHS genes (DHS1 and DHS2) have been cloned in C. juncea and are involved in PA biosynthesis.[16]

  • Ornithine Decarboxylase (ODC): The enzyme responsible for converting ornithine to putrescine. Its activity is high in PA-producing Crotalaria species.[7]

  • Cytochrome P450s (CYPs): This large family of enzymes is critical for the oxidation and hydroxylation reactions common in secondary metabolite pathways.[17] While specific CYPs for this compound synthesis have not been identified, they are undoubtedly involved in the later steps of retronecine formation and potentially in trichodesmic acid synthesis.

  • Esterases/Transferases: Uncharacterized enzymes are responsible for the final esterification step to form the macrocyclic ring.

Experimental Protocols

The following sections detail methodologies for key experiments used to elucidate the this compound biosynthesis pathway.

Protocol 1: Isotopic Labeling and Precursor Feeding Study

Objective: To trace the incorporation of a putative precursor into this compound, confirming its role in the biosynthetic pathway.

Feeding_Study_Workflow Start Start Prep Prepare Radiolabeled Precursor (e.g., ¹⁴C-Isoleucine) Start->Prep Admin Administer Precursor to Crotalaria Plant (e.g., via stem injection or hydroponics) Prep->Admin Incubate Incubate Plant for a Defined Period (e.g., 24-72 hours) Admin->Incubate Harvest Harvest and Homogenize Plant Material Incubate->Harvest Extract Perform Crude Alkaloid Extraction (e.g., Acid-Base Extraction) Harvest->Extract Purify Isolate this compound using Chromatography (e.g., HPLC) Extract->Purify Identify Confirm Identity of Isolated Fraction using MS and NMR Purify->Identify Quantify Measure Radioactivity of Purified This compound (Liquid Scintillation) Identify->Quantify Calculate Calculate Incorporation Rate (% of administered radioactivity) Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for a precursor feeding study.

Methodology:

  • Precursor Administration: A solution of the isotopically labeled precursor (e.g., ¹⁴C or ³H-labeled amino acid) is administered to the plant. This can be done by feeding it to the roots in a hydroponic system or by direct injection into the stem.[1]

  • Incubation: The plant is allowed to metabolize the precursor for a period of 24 to 72 hours under controlled growth conditions.

  • Harvest and Extraction: The plant material (e.g., leaves, seeds) is harvested, flash-frozen in liquid nitrogen, and homogenized. A crude alkaloid extract is prepared using a standard acid-base extraction protocol.

  • Purification and Identification: this compound is isolated from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]

  • Confirmation: The identity and purity of the isolated this compound fraction are confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

  • Quantification of Radioactivity: The amount of radioactivity in the purified this compound sample is measured using a liquid scintillation counter.

  • Calculation of Incorporation Rate: The percentage of the administered radioactivity that was incorporated into the final this compound product is calculated to determine the efficiency of the precursor's conversion.[1]

Protocol 2: Homospermidine Synthase (HSS) Enzyme Assay

Objective: To measure the activity of HSS, the first committed enzyme in retronecine biosynthesis, from Crotalaria plant extracts (specifically from root nodules).[8]

HSS_Assay_Workflow Start Start Extract Homogenize Crotalaria Root Nodules in Extraction Buffer on Ice Start->Extract Centrifuge Centrifuge Homogenate to Obtain Crude Protein Extract (Supernatant) Extract->Centrifuge QuantifyProtein Determine Protein Concentration (e.g., Bradford Assay) Centrifuge->QuantifyProtein Reaction Incubate Protein Extract with Substrate (Putrescine) and Cofactors (e.g., NAD+) at Optimal T°/pH QuantifyProtein->Reaction Stop Terminate Reaction at Timed Intervals (e.g., Add Strong Acid) Reaction->Stop Derivatize Derivatize Polyamines in the Reaction Mixture for Detection Stop->Derivatize Detect Separate and Quantify Homospermidine Product via HPLC with Fluorescence or MS Detection Derivatize->Detect Calculate Calculate Enzyme Activity (e.g., nmol product / min / mg protein) Detect->Calculate End End Calculate->End

Caption: Experimental workflow for a Homospermidine Synthase (HSS) enzyme assay.

Methodology:

  • Protein Extraction: Crotalaria root nodule tissue is homogenized in a cold extraction buffer containing protease inhibitors and stabilizing agents (e.g., PVPP). The homogenate is centrifuged, and the supernatant containing the crude protein extract is collected.

  • Protein Quantification: The total protein concentration of the extract is determined using a standard method like the Bradford assay.

  • Enzymatic Reaction: The reaction is initiated by adding a known amount of the protein extract to a reaction mixture containing the substrate (putrescine), a buffer at the optimal pH, and any necessary cofactors (e.g., NAD+). The reaction is incubated at an optimal temperature (e.g., 30-37°C).

  • Termination of Reaction: The reaction is stopped at various time points by adding a strong acid (e.g., perchloric acid) or by heat inactivation.[1]

  • Product Detection and Quantification: The amount of homospermidine produced is quantified. A common method is to derivatize the polyamines with a fluorescent tag (e.g., dansyl chloride) and then separate and quantify them using HPLC with a fluorescence detector.[1] Alternatively, LC-MS can be used for direct detection and quantification.

  • Calculation of Enzyme Activity: The enzyme activity is expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).[1]

Conclusion and Future Directions

The biosynthesis of this compound in Crotalaria species is a fascinating example of metabolic convergence, utilizing precursors from both amino acid and polyamine pathways to construct a complex defensive alkaloid.[1] While the formation of the retronecine core is relatively well-understood, significant knowledge gaps remain. Future research should focus on:

  • Elucidation of the Trichodesmic Acid Pathway: Identifying the specific enzymes and intermediates involved in the conversion of amino acids to trichodesmic acid is a critical next step.

  • Identification of the Macrocyclization Enzyme: Characterizing the enzyme(s) responsible for the final esterification would provide a complete picture of the pathway.

  • Transcriptional Regulation: Investigating the regulatory networks that control the expression of biosynthetic genes, particularly the link between nodulation and HSS expression, could reveal novel control mechanisms.[8]

  • Metabolic Engineering: With a complete understanding of the pathway, metabolic engineering strategies could be developed in other organisms for the controlled production of PAs or, conversely, to create non-toxic Crotalaria cultivars for agricultural use.[18]

A deeper understanding of this pathway is not only of academic interest but also holds significant implications for toxicology, drug development, and agricultural science.

References

The Occurrence and Biosynthesis of Trichodesmine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) found predominantly in plant species belonging to the genera Trichodesma and Crotalaria. As a secondary metabolite, it plays a role in the plant's defense mechanisms. The biosynthesis of this compound is a complex process involving the convergence of two distinct pathways: the formation of the necine base, retronecine, and the synthesis of the necic acid, trichodesmic acid, followed by a final esterification step. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthetic pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and investigation of this potent phytochemical.

Natural Sources and Occurrence

This compound, a notable pyrrolizidine alkaloid, is primarily isolated from plants of the Boraginaceae and Fabaceae families.

Principal Plant Genera

The primary genera known to produce this compound are:

  • Trichodesma : This genus, belonging to the Boraginaceae family, is a significant source of this compound. Species such as Trichodesma africanum, Trichodesma incanum, and Trichodesma indicum have been reported to contain this alkaloid.[1][2][3] While the presence of this compound in these species is qualitatively documented, comprehensive quantitative data on its concentration remains limited in publicly available literature.

  • Crotalaria : Several species within this genus of the Fabaceae family are well-documented producers of this compound.[4] Notable species include Crotalaria juncea (Sunn Hemp), Crotalaria sessiliflora, and Crotalaria aegyptiaca.[4][5]

Quantitative Occurrence of this compound and Related Alkaloids

Quantitative data for this compound is more readily available for the Crotalaria genus. It is important to note that the concentration of PAs can vary significantly depending on the plant species, part of the plant, growing conditions, and developmental stage.[6]

Table 1: Total Pyrrolizidine Alkaloid Content in Crotalaria juncea

Plant PartTotal Pyrrolizidine Alkaloid Content (% w/w)
Seeds0.15%
Stems0.12%
Roots0.05%
Leaves0.01%

Source: Adapted from studies on Crotalaria juncea.[6]

Studies on Crotalaria juncea seeds have shown that this compound and Junceine are the primary PAs present. In most populations, Junceine is found in larger quantities than this compound. The concentration of this compound has been observed to increase as the plant's pods mature.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a bifurcated process that culminates in the esterification of the retronecine base with trichodesmic acid.[4] The pathway can be divided into three main stages:

  • Biosynthesis of the Necine Base (Retronecine)

  • Biosynthesis of the Necic Acid (Trichodesmic Acid)

  • Esterification

Biosynthesis of the Necine Base (Retronecine)

The formation of the pyrrolizidine ring system of retronecine is a well-studied pathway in various PA-producing plants.[4]

  • Precursors: The pathway begins with the amino acids L-arginine or L-ornithine.[4]

  • Key Intermediate: These precursors are converted to putrescine.

  • First Committed Step: The first specific enzyme in the pathway is homospermidine synthase (HSS) , which catalyzes the NAD+-dependent formation of homospermidine from two molecules of putrescine.[7][8] HSS is considered the first committed step in PA biosynthesis.

  • Pathway to Retronecine: Homospermidine then undergoes a series of oxidation and cyclization reactions to form the retronecine base. While the intermediates are well-defined through feeding experiments, the specific enzymes for all subsequent steps have not been fully characterized.[7]

Retronecine_Biosynthesis L_Arginine L-Arginine Putrescine Putrescine L_Arginine->Putrescine L_Ornithine L-Ornithine L_Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Retronecine Retronecine Homospermidine->Retronecine Oxidation & Cyclization Trichodesmic_Acid_Biosynthesis cluster_0 C5 Unit 1 cluster_1 C5 Unit 2 L_Threonine L-Threonine Unit1 C5 Intermediate A L_Threonine->Unit1 L_Isoleucine L-Isoleucine L_Isoleucine->Unit1 Trichodesmic_Acid Trichodesmic Acid Unit1->Trichodesmic_Acid Condensation L_Valine L-Valine Unit2 C5 Intermediate B L_Valine->Unit2 L_Leucine L-Leucine L_Leucine->Unit2 Unit2->Trichodesmic_Acid Condensation Trichodesmine_Formation Retronecine Retronecine This compound This compound Retronecine->this compound Trichodesmic_Acid Trichodesmic Acid Trichodesmic_Acid->this compound Esterification (Enzyme(s) Unknown) Extraction_Workflow Plant_Material Powdered Plant Material Solvent_Extraction Solvent Extraction (Methanol/Ethanol or Acidified Water) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base_Extraction Purified_Alkaloid_Fraction Purified Alkaloid Fraction Acid_Base_Extraction->Purified_Alkaloid_Fraction SPE Solid-Phase Extraction (SPE) (Optional) Purified_Alkaloid_Fraction->SPE Analysis Analysis (HPLC-UV, LC-MS/MS) Purified_Alkaloid_Fraction->Analysis High_Purity_Fraction High Purity this compound Fraction SPE->High_Purity_Fraction High_Purity_Fraction->Analysis

References

Trichodesmine: A Deep Dive into its Toxicological Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the toxicological profile and mechanism of action of Trichodesmine, a neurotoxic pyrrolizidine alkaloid (PA). Found in various plant species, particularly of the Trichodesma and Crotalaria genera, this compound presents a significant toxicological concern.[1][2] This document synthesizes key data, outlines experimental methodologies, and visualizes molecular pathways to facilitate a deeper understanding of this potent natural toxin.

Toxicological Profile

The toxicity of this compound is well-documented, with its primary target being the central nervous system, leading to pronounced neurotoxic effects.[1] This contrasts with other PAs like monocrotaline, which are primarily pneumotoxic.[1][3] The acute toxicity of this compound has been quantified in animal models, providing a measure of its lethality.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound and its metabolites, offering a comparative perspective with a related pyrrolizidine alkaloid, monocrotaline.

Parameter Value Species/System Reference
LD50 (Lethal Dose, 50%) 57 µmol/kgRat[3]
15 mg/kg (i.p.)Rat[4]
Aqueous Half-life of Dehydro-metabolite 5.4 seconds (Dehydrothis compound)In vitro[3]
3.4 seconds (Dehydromonocrotaline)In vitro[3]
pKa 7.07-[3]

Table 1: Acute Toxicity and Physicochemical Properties of this compound.

Organ Bound Pyrrolic Metabolites (nmol/g tissue) Compound Reference
Brain 3.8This compound[4]
1.7Monocrotaline[4]
Liver 7This compound[4]
17Monocrotaline[4]
Lung 8This compound[4]
10Monocrotaline[4]

Table 2: Distribution of Bound Pyrrolic Metabolites in Different Organs Following Administration of Equitoxic Doses.

Mechanism of Action

The biological activity and toxicity of this compound are contingent upon its metabolic activation, primarily in the liver.[1][5] Cytochrome P450 monooxygenases convert this compound into a highly reactive pyrrolic derivative, dehydrothis compound.[1] This electrophilic metabolite is the ultimate toxin, capable of alkylating cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, adduct formation, DNA cross-linking, and ultimately, cell death through apoptosis.[1][5]

The distinct neurotoxicity of this compound is attributed to two key physicochemical properties of its active metabolite. Firstly, dehydrothis compound exhibits greater resistance to hydrolysis due to steric hindrance, allowing more of the reactive metabolite to be released from the liver and reach the brain.[1][3][6] Secondly, the greater lipophilicity of dehydrothis compound facilitates its penetration across the blood-brain barrier.[1][3][6]

While the precise signaling pathways disrupted by this compound are not fully elucidated, a proposed pathway leading to neurotoxicity is illustrated below. This pathway highlights the key steps from metabolic activation to the induction of cellular stress and apoptosis.

Trichodesmine_Neurotoxicity_Pathway This compound This compound Liver Liver (Hepatocytes) This compound->Liver CYP450 Cytochrome P450 Monooxygenases Liver->CYP450 Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Ester) CYP450->Dehydrothis compound Metabolic Activation BloodBrainBarrier Blood-Brain Barrier Dehydrothis compound->BloodBrainBarrier Alkylation Alkylation Dehydrothis compound->Alkylation Covalent Binding Detoxification Detoxification (e.g., Glutathione Conjugation) Dehydrothis compound->Detoxification Brain Brain BloodBrainBarrier->Brain CellularMacromolecules Cellular Macromolecules (DNA, Proteins) Brain->CellularMacromolecules CellularStress Cellular Stress (e.g., Oxidative Stress) CellularMacromolecules->CellularStress Induces Alkylation->CellularMacromolecules Apoptosis Apoptosis CellularStress->Apoptosis Leads to Excretion Excretion Detoxification->Excretion Experimental_Workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation PlantMaterial Plant Material Extraction Solvent Extraction PlantMaterial->Extraction Purification Acid-Base Purification Extraction->Purification Trichodesmine_Isolated Isolated this compound Purification->Trichodesmine_Isolated Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Trichodesmine_Isolated->Cytotoxicity Metabolism Metabolic Activation (e.g., Liver Microsomes) Trichodesmine_Isolated->Metabolism Toxicity Acute Toxicity (LD50) Trichodesmine_Isolated->Toxicity Neurotoxicity Neurotoxicity Assessment Trichodesmine_Isolated->Neurotoxicity cluster_invitro cluster_invitro cluster_invivo cluster_invivo CellLines Neuronal Cell Lines CellLines->Cytotoxicity Data Collect & Analyze Data Cytotoxicity->Data Metabolism->Data AnimalModel Rodent Model AnimalModel->Toxicity AnimalModel->Neurotoxicity MetaboliteAnalysis Metabolite Quantification AnimalModel->MetaboliteAnalysis Toxicity->Data Neurotoxicity->Data MetaboliteAnalysis->Data Mechanism Elucidate Mechanism of Action Data->Mechanism Profile Establish Toxicological Profile Mechanism->Profile

References

Unveiling Trichodesmine: A Technical Guide to its Discovery, Toxicology, and Research Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a macrocyclic diester pyrrolizidine alkaloid, has been a subject of scientific inquiry for nearly a century due to its pronounced neurotoxicity. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research, its toxicological profile, and detailed experimental methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the workflows involved in its investigation.

Discovery and Historical Context

The journey into the scientific understanding of this compound began in the early 20th century, paralleling the broader investigation into the toxic principles of various plant species. Pyrrolizidine alkaloids (PAs), a large class of secondary metabolites, were increasingly recognized for their toxic effects on livestock and humans.[1]

The first documented isolation of this compound is credited to G. Menschikow and W. Rubinstein in 1935 . They successfully isolated the alkaloid from the plant Trichodesma incanum, a member of the Boraginaceae family.[2] This initial work laid the foundation for subsequent chemical and toxicological studies. The genus Trichodesma itself was first described by Robert Brown in 1810 and is known to encompass about 45 species found in tropical and subtropical regions of Africa, Asia, and Australia.[2]

Early research on PAs, including this compound, focused on their hepatotoxic effects. However, it was the distinct neurotoxic properties of this compound that set it apart from many other PAs, such as the primarily pneumotoxic monocrotaline. This difference in organ-specific toxicity, despite structural similarities, has driven much of the research into its mechanism of action.

Quantitative Toxicological Data

The acute toxicity of this compound has been primarily evaluated in rodent models. The median lethal dose (LD50) is a key quantitative measure of its potent toxicity.

Compound Animal Model Route of Administration LD50 Reference
This compoundRatIntraperitoneal (i.p.)57 µmol/kg[3]
MonocrotalineRatIntraperitoneal (i.p.)335 µmol/kg[3]
Table 1: Acute Toxicity of this compound and Monocrotaline.

The distribution of the toxic pyrrolic metabolites of this compound and monocrotaline highlights the basis for their differing organ toxicities.

Compound Administered Dose Organ Bound Pyrrole Levels (nmol/g tissue) Reference
This compound15 mg/kg (i.p.)Liver7[4]
Lung8[4]
Brain3.8[4]
Monocrotaline65 mg/kg (i.p.)Liver17[4]
Lung10[4]
Brain1.7[4]
Table 2: Tissue Distribution of Pyrrolic Metabolites 24 Hours After Administration in Rats.

Mechanism of Action: Metabolic Activation and Cellular Damage

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily in the liver.[5] This process is a hallmark of many toxic pyrrolizidine alkaloids.

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, bioactivate this compound into a highly reactive pyrrolic derivative, dehydrothis compound.[5][6] This electrophilic metabolite can then alkylate cellular macromolecules, including DNA and proteins, leading to the formation of adducts.[3][5] These adducts are considered key initiating events in the cascade of cellular damage that ultimately results in toxicity.[3] The formation of DNA adducts, in particular, points to the genotoxic potential of this compound.[3]

The neurotoxicity of this compound is attributed to the ability of its reactive metabolite, dehydrothis compound, to cross the blood-brain barrier and cause damage to neural tissues. This is facilitated by its greater lipophilicity and longer half-life compared to the metabolites of other PAs like monocrotaline.[3]

Trichodesmine_Toxicity_Pathway This compound This compound Metabolic_Activation Metabolic Activation (Liver - Cytochrome P450) This compound->Metabolic_Activation Dehydrothis compound Dehydrothis compound (Reactive Pyrrole) Metabolic_Activation->Dehydrothis compound Macromolecule_Binding Covalent Binding to Cellular Macromolecules Dehydrothis compound->Macromolecule_Binding DNA_Adducts DNA Adducts Macromolecule_Binding->DNA_Adducts Protein_Adducts Protein Adducts Macromolecule_Binding->Protein_Adducts Cellular_Stress Cellular Stress & Oxidative Damage DNA_Adducts->Cellular_Stress Protein_Adducts->Cellular_Stress Apoptosis Apoptosis & Cell Death Cellular_Stress->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity Extraction_Workflow Plant_Material Powdered Plant Material (Trichodesma incanum) Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Acidification Acidification (1% H2SO4) Crude_Extract->Acidification Aqueous_Phase1 Acidic Aqueous Phase (Protonated Alkaloids) Acidification->Aqueous_Phase1 DCM_Wash Wash with Dichloromethane Aqueous_Phase1->DCM_Wash Basification Basification (NH4OH to pH 9-10) Aqueous_Phase1->Basification DCM_Wash->Aqueous_Phase1 Impurities Non-Alkaloidal Impurities (Discard) DCM_Wash->Impurities Aqueous_Phase2 Basic Aqueous Phase (Deprotonated Alkaloids) Basification->Aqueous_Phase2 DCM_Extraction Extraction with Dichloromethane Aqueous_Phase2->DCM_Extraction Purified_Extract Purified Alkaloid Extract DCM_Extraction->Purified_Extract Evaporation Drying and Evaporation Purified_Extract->Evaporation Final_Product This compound-Rich Fraction Evaporation->Final_Product

References

Physicochemical Properties of Trichodesmine and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) found predominantly in plants of the Trichodesma and Crotalaria genera.[1] Like many PAs, this compound is a secondary metabolite synthesized by these plants as a defense mechanism.[2] It is of significant interest to the scientific community due to its pronounced biological activities, most notably its neurotoxicity, which distinguishes it from other well-studied PAs like the pneumotoxic monocrotaline.[1][3]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its key metabolites. A thorough understanding of these properties is crucial for predicting its toxicokinetics, elucidating its mechanism of action, and for the development of analytical methods for its detection and quantification. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for the determination of these properties, and visualizes the critical metabolic and toxicity pathways.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key physicochemical properties of this compound and its primary active metabolite, dehydrothis compound, are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueRemarksReference
Molecular Formula C₁₈H₂₇NO₆[4]
Molecular Weight 353.4 g/mol [4]
Melting Point 160-161 °C[2]
pKa 7.07Experimentally determined[2]
LogP (calculated) 0.1[4]
Water Solubility Slightly solublePAs are generally more soluble in dilute acids and polar organic solvents.[2][4]
Table 2: Physicochemical Properties of this compound Metabolites
MetabolitePropertyValueRemarksReference
Dehydrothis compoundAqueous Half-life5.4 secondsSignificantly longer than that of dehydromonocrotaline (3.4 seconds), contributing to its ability to exit the liver and reach the brain.[2][3]
7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GSH-DHP)Molecular FormulaC₁₈H₂₆N₄O₇SA detoxification product.[5]
6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizineMolecular FormulaC₈H₁₁NO₂A less toxic hydrolytic product of dehydroalkaloids.[6]

Metabolic Activation and Toxicity Pathway

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily in the liver.[1] Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are responsible for this bioactivation.[1][7] The initial metabolic step involves the conversion of this compound to its highly reactive pyrrolic derivative, dehydrothis compound.[1] This electrophilic metabolite is capable of alkylating cellular macromolecules, such as DNA and proteins, leading to cellular dysfunction and toxicity.[1]

The neurotoxicity of this compound is attributed to two key factors that differentiate it from monocrotaline: the greater lipophilicity of dehydrothis compound, which facilitates its passage across the blood-brain barrier, and its increased resistance to hydrolysis due to steric hindrance, allowing more of the reactive metabolite to be released from the liver and reach the brain.[3]

The proposed pathway for this compound-induced neurotoxicity involves the metabolic activation in the liver, transport of the reactive metabolite to the brain, penetration of the blood-brain barrier, and subsequent covalent binding to neuronal macromolecules. This leads to cellular stress, including oxidative and endoplasmic reticulum stress, which ultimately triggers apoptotic cell death.[8] While the specific downstream signaling cascades are not fully elucidated, pathways involving p53 and caspases are likely implicated.[1]

Trichodesmine_Metabolic_Activation_and_Toxicity cluster_liver Liver cluster_blood Bloodstream cluster_brain Brain This compound This compound Metabolic_Activation Metabolic Activation This compound->Metabolic_Activation CYP450 Enzymes Dehydrotrichodesmine_Liver Dehydrothis compound (Reactive Metabolite) Metabolic_Activation->Dehydrotrichodesmine_Liver Detoxification Detoxification (GSH Conjugation) Dehydrotrichodesmine_Liver->Detoxification Hydrolysis Hydrolysis Dehydrotrichodesmine_Liver->Hydrolysis Dehydrotrichodesmine_Blood Dehydrothis compound Dehydrotrichodesmine_Liver->Dehydrotrichodesmine_Blood Transport GSH_Conjugate GSH Conjugate (7-GSH-DHP) Detoxification->GSH_Conjugate Hydrolytic_Product Hydrolytic Product Hydrolysis->Hydrolytic_Product BBB Blood-Brain Barrier Dehydrotrichodesmine_Blood->BBB Dehydrotrichodesmine_Brain Dehydrothis compound BBB->Dehydrotrichodesmine_Brain Penetration Adduct_Formation Adduct Formation Dehydrotrichodesmine_Brain->Adduct_Formation Macromolecules Cellular Macromolecules (DNA, Proteins) Adduct_Formation->Macromolecules Cellular_Stress Cellular Stress (Oxidative, ER) Adduct_Formation->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Metabolic activation of this compound and proposed neurotoxicity pathway.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and toxicological studies. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known, heat rapidly to about 20°C below this temperature.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity or basicity of a compound and influences its ionization state at different pH values.

Apparatus:

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low) to a known concentration (e.g., 1 mM). Add 0.15 M KCl to maintain a constant ionic strength.

  • Titration:

    • Place the this compound solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • If titrating the base, slowly add standardized 0.1 M HCl from the buret in small, known increments.

    • After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the this compound has been neutralized). This can be determined from the inflection point of the titration curve.

Determination of n-Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution.

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV/MS)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Preparation of Phases: Mix equal volumes of n-octanol and water and shake vigorously for an extended period (e.g., 24 hours). Allow the layers to separate completely to obtain mutually saturated solvents.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning:

    • In a separatory funnel or vial, add a known volume of the this compound aqueous solution and a known volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully withdraw aliquots from both the aqueous and n-octanol layers.

    • Determine the concentration of this compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Experimental_Workflow_LogP Start Start Prepare_Phases Prepare Mutually Saturated n-Octanol and Water Start->Prepare_Phases Prepare_Sample Prepare this compound Solution in Aqueous Phase Prepare_Phases->Prepare_Sample Partitioning Mix Aqueous Sample with n-Octanol and Shake Prepare_Sample->Partitioning Phase_Separation Centrifuge to Separate Phases Partitioning->Phase_Separation Quantification_Octanol Quantify this compound in n-Octanol Phase (HPLC) Phase_Separation->Quantification_Octanol Quantification_Aqueous Quantify this compound in Aqueous Phase (HPLC) Phase_Separation->Quantification_Aqueous Calculate_LogP Calculate LogP Quantification_Octanol->Calculate_LogP Quantification_Aqueous->Calculate_LogP End End Calculate_LogP->End

Workflow for the determination of the n-Octanol/Water Partition Coefficient (LogP).

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound and its primary metabolites. The presented data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these fundamental characteristics is essential for advancing research into the toxicology and potential therapeutic applications of this potent pyrrolizidine alkaloid. Further investigation is warranted to obtain more quantitative data on the physicochemical properties of a wider range of this compound metabolites and to further elucidate the intricate signaling pathways involved in its toxicity.

References

Trichodesmine: A Technical Guide to its Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably of the Crotalaria genus.[1][2] As a member of the pyrrolizidine alkaloid family, this compound is recognized for its significant toxicity, particularly its neurotoxic effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound. The document details its chemical formula, structure elucidation through various spectroscopic techniques, and outlines experimental protocols for its extraction and analysis. Furthermore, it delves into the proposed mechanism of its biological activity, offering insights for toxicology and drug development research.

Chemical Identity and Formula

This compound is a macrocyclic diester pyrrolizidine alkaloid.[4] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₈H₂₇NO₆[2]
Molecular Weight 353.4 g/mol [5]
CAS Number 548-90-3[2]
IUPAC Name (1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³﹐¹⁶]hexadec-10-ene-3,7-dione[5]

Structure Elucidation

The structural framework of this compound consists of a retronecine base esterified with trichodesmic acid, forming a macrocyclic structure. The elucidation of this complex structure has been accomplished through a combination of spectroscopic methods.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, assigned NMR dataset is not readily available in the public literature, ¹³C NMR data has been cataloged.[6] The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon framework of the molecule, including the pyrrolizidine core, the ester functionalities, and the various alkyl substituents. For a definitive structural assignment and conformational analysis in solution, a complete set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for the identification and structural analysis of this compound. Under electrospray ionization (ESI) conditions, this compound typically forms a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns. The fragmentation of pyrrolizidine alkaloids often involves the cleavage of the ester bonds and rearrangements within the pyrrolizidine core. Common fragment ions observed for related pyrrolizidine alkaloids include those at m/z 120 and 138, which are indicative of the retronecine-type base.[1][7]

X-ray Crystallography: The absolute configuration of this compound has been established by single-crystal X-ray diffraction. This technique provides precise information about the three-dimensional arrangement of atoms in the crystalline state, confirming the stereochemistry of the chiral centers and the conformation of the macrocyclic ring. However, a publicly accessible database with the specific bond lengths and angles for this compound could not be identified in the literature search.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

The following protocol describes a general method for the extraction and purification of this compound from plant sources.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Crotalaria species)

  • Methanol

  • Sulfuric acid (0.5 M)

  • Ammonium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Extraction: Macerate the powdered plant material in methanol for 24-48 hours at room temperature. Filter the extract and concentrate under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 0.5 M sulfuric acid.

    • Wash the acidic solution with dichloromethane to remove neutral and weakly basic impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkaloid mixture.

  • Chromatographic Purification: Purify the crude alkaloid mixture using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to isolate this compound.

Analytical Methods for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in complex matrices.

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to ensure good peak shape.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Biological Activity and Signaling Pathway

The primary biological effect of this compound is its neurotoxicity.[3] The mechanism of toxicity is believed to involve metabolic activation in the liver by cytochrome P450 enzymes.[8] This process generates a highly reactive pyrrolic dehydroalkaloid metabolite. This electrophilic intermediate can then bind to cellular macromolecules like DNA and proteins, leading to cellular damage and triggering apoptotic pathways.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced neurotoxicity.

trichodesmine_toxicity_pathway cluster_liver Hepatocyte cluster_transport Systemic Circulation cluster_neuron Neuron This compound This compound cyp450 Cytochrome P450 This compound->cyp450 Metabolic Activation dehydro Dehydrothis compound (Reactive Metabolite) cyp450->dehydro dehydro_neuron Dehydrothis compound dehydro->dehydro_neuron Transport via Bloodstream macromolecules Cellular Macromolecules (DNA, Proteins) dehydro_neuron->macromolecules Alkylation adducts Macromolecular Adducts macromolecules->adducts stress Cellular Stress (Oxidative, ER) adducts->stress apoptosis Apoptosis stress->apoptosis

Caption: Proposed pathway of this compound-induced neurotoxicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the extraction and analysis of this compound from a plant source.

trichodesmine_workflow start Plant Material (e.g., Crotalaria sp.) extraction Solvent Extraction (Methanol) start->extraction acid_base Acid-Base Liquid-Liquid Extraction extraction->acid_base purification Chromatographic Purification (Silica Gel Column) acid_base->purification analysis LC-MS/MS Analysis purification->analysis quantification Quantification analysis->quantification structure_elucidation Structure Elucidation (NMR, MS) analysis->structure_elucidation

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound remains a compound of significant interest due to its potent biological activity. This guide has provided a detailed overview of its chemical properties, structural elucidation, and analytical methodologies. The provided experimental protocols serve as a foundation for researchers working on the isolation and quantification of this toxic alkaloid. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be crucial for a complete understanding of its neurotoxicity and for the development of potential therapeutic interventions in cases of poisoning.

References

Beyond Neurotoxicity: A Technical Exploration of Trichodesmine's Latent Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a pyrrolizidine alkaloid primarily recognized for its potent neurotoxicity, presents a complex profile of biological activities that extend beyond its well-documented harmful effects on the central nervous system. While research has predominantly focused on its toxicological aspects, emerging evidence from studies on extracts of Trichodesma species, which contain this compound, suggests a latent potential for other significant biological effects, including anticancer and anti-inflammatory activities. This technical guide synthesizes the currently available, albeit limited, scientific information on the non-neurotoxic biological activities of this compound and related extracts. It aims to provide a comprehensive resource for researchers by presenting quantitative data, detailing relevant experimental methodologies, and visualizing associated cellular pathways and workflows. A significant portion of the data presented herein is derived from studies on crude plant extracts; therefore, the direct attribution of these activities to this compound alone warrants further investigation with the purified compound. This document serves as a foundational guide to stimulate and inform future research into the multifaceted biological landscape of this intriguing alkaloid.

Introduction

This compound is a macrocyclic diester pyrrolizidine alkaloid found in plants of the Trichodesma and Crotalaria genera.[1] Historically, the scientific focus on this compound has been overwhelmingly directed towards its neurotoxic properties, which are attributed to its ability to cross the blood-brain barrier and form toxic pyrrolic metabolites that damage neuronal cells.[1] However, the broader class of pyrrolizidine alkaloids is known to possess a wide spectrum of biological activities, including hepatotoxicity, cytotoxicity, and, in some instances, anticancer properties. This guide ventures into the less-explored territories of this compound's bioactivity, collating evidence that points towards potential anticancer and anti-inflammatory effects.

Anticancer Activity

Direct evidence for the anticancer activity of purified this compound is scarce in publicly available literature.[1] However, studies on extracts from Trichodesma species, which are known to contain this compound, have demonstrated cytotoxic effects against various cancer cell lines.[1][2] These findings suggest that this compound, as a constituent of these extracts, may contribute to the observed anticancer activity.

Quantitative Data: Cytotoxicity of Trichodesma Extracts

The following table summarizes the cytotoxic activity of extracts from Trichodesma indicum against several human cancer cell lines. It is important to note that these IC50 values represent the activity of the entire extract and not of purified this compound.

Plant ExtractCancer Cell LineAssayIC50 (µg/mL)Reference
Trichodesma indicum (Successive Chloroform Extract)Human Breast Cancer (MCF-7)SRB Assay<30[2]
Trichodesma indicum (Successive Ethanol Extract)Human Breast Cancer (MCF-7)SRB Assay<30[2]
Trichodesma indicum (Successive Ethanol Extract)Human Leukemia (MOLT-4)SRB Assay<30[2]
Trichodesma indicum (Methanol Extract)Human Lung Cancer (A549)MTT Assay85 (90% inhibition)[3]
Trichodesma indicum (Ethanol Root Extract)Human Colon Cancer (HCT116)MTT Assay176.5 ± 13.36[4]
Trichodesma indicum (Ethanol Fruit Extract)Human Oral Cancer (KB)MTT Assay154 ± 3.89[4]
Trichodesma indicum (Ethanol Root Extract)Human Skin Cancer (A375)MTT Assay169 ± 12.09[4]
Proposed Signaling Pathways in Pyrrolizidine Alkaloid-Induced Cytotoxicity

While specific signaling pathways for this compound's anticancer activity are not elucidated, the general mechanism for cytotoxic pyrrolizidine alkaloids involves metabolic activation and subsequent interaction with cellular macromolecules, leading to cell cycle arrest and apoptosis.[5]

G cluster_cell Cancer Cell This compound This compound Metabolic_Activation Metabolic Activation (CYP450) This compound->Metabolic_Activation Reactive_Metabolite Dehydrothis compound (Reactive Metabolite) Metabolic_Activation->Reactive_Metabolite DNA_Damage DNA Adducts & Cross-linking Reactive_Metabolite->DNA_Damage Protein_Alkylation Protein Alkylation Reactive_Metabolite->Protein_Alkylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Alkylation->Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Proposed cytotoxic mechanism of this compound.
Experimental Protocols

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.[6]

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control.

  • Treatment: Replace the old medium with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare this compound Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_Pathway->Pro_inflammatory_Genes This compound This compound This compound->Inhibition Inhibition->NFkB_Pathway Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) Pro_inflammatory_Genes->Inflammatory_Mediators

References

Metabolic Activation of Trichodesmine in the Liver by Cytochrome P450: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a macrocyclic diester pyrrolizidine alkaloid (PA), is a potent hepatotoxin and neurotoxin. Its toxicity is not inherent but arises from its metabolic activation in the liver, a process primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. This technical guide provides a comprehensive overview of the metabolic activation of this compound, focusing on the role of CYP450. It details the experimental protocols used to study this bioactivation, presents quantitative data on metabolite formation, and visualizes the key pathways and workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in toxicology, drug metabolism, and safety assessment.

Introduction

Pyrrolizidine alkaloids are a large class of phytotoxins found in numerous plant species worldwide. Human and livestock exposure to these compounds through contaminated food, herbal remedies, or forage can lead to severe, and often fatal, liver damage, characterized by hepatic sinusoidal obstruction syndrome (HSOS), as well as toxicity in other organs. The toxicity of most PAs, including this compound, is dependent on their conversion to reactive pyrrolic metabolites, or dehydro-pyrrolizidine alkaloids (DHPAs), in the liver. This bioactivation is a critical step in the toxification pathway, and understanding its mechanisms is paramount for risk assessment and the development of potential therapeutic interventions.

This guide focuses specifically on this compound, highlighting the central role of hepatic CYP450 enzymes in its transformation into the highly reactive and toxic metabolite, dehydrothis compound.

The Metabolic Activation Pathway of this compound

The primary pathway for this compound-induced toxicity begins with its metabolism in the liver. While several metabolic routes exist for PAs, including hydrolysis and N-oxidation which are generally considered detoxification pathways, the formation of reactive pyrrolic esters is the key toxification step.

The metabolic activation of this compound is catalyzed by CYP450 monooxygenases, which introduce a double bond into the necine base of the alkaloid. This results in the formation of the unstable and highly electrophilic metabolite, dehydrothis compound. Due to its high reactivity, dehydrothis compound can readily alkylate cellular macromolecules such as proteins and DNA, leading to the formation of pyrrole-protein and pyrrole-DNA adducts. These adducts are thought to be the primary initiators of cellular damage, disrupting cellular function, inducing oxidative stress, and triggering apoptotic pathways, ultimately leading to the observed hepatotoxicity and neurotoxicity.

dot

Trichodesmine_Metabolic_Activation cluster_liver Hepatocyte cluster_detoxification Detoxification cluster_toxicity Toxicity This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Reactive Metabolite) CYP450->Dehydrothis compound GSH_Conjugate Glutathione Conjugate Dehydrothis compound->GSH_Conjugate Glutathione Conjugation Hydrolysis_Products Hydrolysis Products Dehydrothis compound->Hydrolysis_Products Hydrolysis Protein_Adducts Pyrrole-Protein Adducts Dehydrothis compound->Protein_Adducts Alkylation DNA_Adducts Pyrrole-DNA Adducts Dehydrothis compound->DNA_Adducts Alkylation Cellular_Damage Cellular Damage & Apoptosis Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage

Caption: Metabolic activation and detoxification pathways of this compound in the liver.

Quantitative Data on this compound Metabolism

Quantitative analysis of this compound metabolism is crucial for understanding its toxic potential relative to other PAs. Comparative studies have provided valuable data on the formation of its reactive metabolite, dehydrothis compound.

Pyrrolizidine Alkaloid% Removed by Liver (in perfused rat liver)Dehydroalkaloid Released into Perfusate (nmol/g liver)Aqueous Half-life of Dehydroalkaloid (seconds)Bound Pyrroles in Liver (nmol/g)
This compound 55%4685.480 (as GSDHP into bile)
Monocrotaline Not specified1163.455
Retrorsine 93%Not specifiedNot specified195
Seneciphylline Not specifiedNot specifiedNot specifiedNot specified

Data compiled from comparative studies on pyrrolizidine alkaloids. GSDHP: 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine

Pyrrolizidine AlkaloidCYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)
Retrorsine Human CYP3A425.5Not specified
Lasiocarpine Rat Liver Microsomes1.723.4 (nmol/mg protein/min)
Riddelliine Rat Liver Microsomes2.175.7 (nmol/mg protein/min)

Experimental Protocols

The study of this compound metabolism relies on a combination of in vivo, ex vivo, and in vitro experimental models. Below are detailed methodologies for key experiments.

Isolated Perfused Rat Liver (IPRL) Model

This ex vivo model allows for the study of hepatic metabolism in a controlled environment, preserving the physiological architecture of the liver.

Objective: To quantify the formation and release of this compound metabolites from the liver.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., pentobarbital)

  • Krebs-Henseleit bicarbonate buffer (pH 7.4)

  • Carbogen gas (95% O2, 5% CO2)

  • Perfusion pump

  • Water bath (37°C)

  • Surgical instruments

  • This compound

Procedure:

  • Anesthesia: Anesthetize the rat via intraperitoneal injection.

  • Surgical Preparation: Perform a midline laparotomy to expose the abdominal cavity. Cannulate the portal vein and the inferior vena cava. Ligate all other vessels connected to the liver.

  • Liver Excision: Carefully excise the liver and transfer it to a perfusion chamber.

  • Perfusion Setup: Connect the portal vein cannula to the perfusion pump. Perfuse the liver with Krebs-Henseleit buffer, pre-warmed to 37°C and gassed with carbogen, at a constant flow rate (e.g., 4 mL/min/g liver).

  • Compound Administration: Once the liver is equilibrated, introduce this compound into the perfusate at a defined concentration (e.g., 0.5 mM).

  • Sample Collection: Collect the perfusate effluent and bile at regular intervals (e.g., every 10 minutes for 1-2 hours).

  • Sample Analysis: Analyze the perfusate and bile samples for the presence of the parent compound and its metabolites using HPLC-MS/MS.

  • Tissue Analysis: At the end of the perfusion, homogenize the liver tissue to quantify bound pyrrole-protein adducts.

dot

IPRL_Workflow A Anesthetize Rat B Surgical Cannulation of Portal Vein & Vena Cava A->B C Excise Liver B->C D Mount Liver in Perfusion Chamber C->D E Perfuse with Krebs-Henseleit Buffer (37°C, 95% O2/5% CO2) D->E F Introduce this compound into Perfusate E->F G Collect Perfusate and Bile Samples at Intervals F->G H Analyze Samples via HPLC-MS/MS G->H I Homogenize Liver for Bound Adduct Analysis G->I

Caption: Experimental workflow for the isolated perfused rat liver (IPRL) study.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This in vitro model is used to identify the specific CYP450 enzymes involved in this compound metabolism and to determine kinetic parameters.

Objective: To determine the rate of this compound metabolism by specific CYP450 isoforms.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2B6, etc.)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • This compound

  • Incubator/water bath (37°C)

  • Organic solvent for quenching (e.g., ice-cold acetonitrile)

  • Centrifuge

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLMs or a specific recombinant CYP450 enzyme, potassium phosphate buffer, and this compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze for the depletion of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Quantification of Pyrrole-Protein Adducts

The quantification of pyrrole-protein adducts serves as a biomarker for exposure to and bioactivation of this compound.

Objective: To quantify the level of pyrrole-protein adducts in liver tissue or plasma.

Materials:

  • Liver tissue homogenate or plasma sample

  • Acetone

  • Ethanol

  • Silver nitrate (AgNO₃) in ethanol with trifluoroacetic acid

  • 4-dimethylaminobenzaldehyde (DABA) - Ehrlich's reagent

  • UPLC-MS/MS system

Procedure:

  • Protein Precipitation: Precipitate the proteins from the sample by adding acetone and centrifuging.

  • Washing: Wash the protein pellet with ethanol to remove unbound compounds.

  • Derivatization: React the pyrrole-protein adducts with an acidified ethanolic solution of silver nitrate. This cleaves the pyrrole moiety from the protein and forms a stable derivative (e.g., 7,9-di-ethoxy-DHP).

  • Ehrlich's Reagent Reaction: Further react the derivative with Ehrlich's reagent to form a colored product that can be detected by UPLC-MS/MS.

  • UPLC-MS/MS Analysis: Quantify the derivatized pyrrole using a validated UPLC-MS/MS method with a suitable internal standard.

Role of Specific Cytochrome P450 Isoforms

While studies specifically on this compound are limited, research on other structurally related PAs has consistently identified the CYP3A subfamily as the major player in their metabolic activation in humans. CYP3A4 is considered the primary enzyme responsible for the formation of reactive dehydropyrrolizidine alkaloids. Other isoforms, such as CYP3A5 and CYP2B6 , may also contribute to a lesser extent. The high expression level of CYP3A4 in the human liver underscores its critical role in the toxification of PAs like this compound.

Conclusion

The metabolic activation of this compound by cytochrome P450 enzymes in the liver is a critical determinant of its toxicity. The formation of the reactive metabolite, dehydrothis compound, initiates a cascade of events leading to cellular damage. This technical guide has provided a detailed overview of this process, including the key metabolic pathways, quantitative data, and comprehensive experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms is essential for assessing the risks associated with this compound exposure and for the development of safer pharmaceuticals by avoiding structural motifs susceptible to such bioactivation. Further research is warranted to elucidate the specific kinetic parameters of this compound metabolism by human CYP450 isoforms to refine risk assessment models.

Trichodesmine-Induced Neurotoxicity: A Technical Guide to Proposed Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Trichodesmine, a macrocyclic diester pyrrolizidine alkaloid (PA), is recognized for its potent neurotoxicity.[1] Unlike structurally similar PAs that primarily target the lungs, this compound's primary target is the central nervous system.[1] The biological activity of this compound is dependent on its metabolic activation into a highly reactive pyrrolic derivative, dehydrothis compound.[1] This guide delineates the current understanding of the mechanisms underlying this compound-induced neurotoxicity, focusing on the proposed signaling pathways. It provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the molecular cascades implicated in its toxic effects. The central hypothesis is that this compound's neurotoxicity stems from the unique physicochemical properties of its metabolite, which facilitate its entry into the brain and subsequent interaction with cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.

Quantitative Data Summary

The distinct neurotoxic profile of this compound compared to its structural analog, monocrotaline (which is primarily pneumotoxic), can be largely attributed to differences in their physicochemical and metabolic properties.[2][3]

Table 1: Comparative Toxicity and Physicochemical Properties

ParameterThis compoundMonocrotalineReference
Toxicity Profile NeurotoxicPneumotoxic[2][3]
LD50 (rat, i.p.) 57 µmol/kg335 µmol/kg[2][3]
Aqueous Half-life of Pyrrolic Metabolite 5.4 seconds3.4 seconds[2][3]
pKa 7.076.83[2]

Table 2: Metabolic Activation and Tissue Distribution

ParameterThis compoundMonocrotalineReference
Release of Pyrrolic Metabolite from Perfused Liver 468 nmol/g liver116 nmol/g liver[2][3]
Bound Pyrroles in Brain (18h post-injection) 3.8 nmol/g tissue1.7 nmol/g tissue[4]
Bound Pyrroles in Liver (18h post-injection) 7 nmol/g tissue17 nmol/g tissue[4]
Bound Pyrroles in Lung (18h post-injection) 8 nmol/g tissue10 nmol/g tissue[4]

Proposed Signaling Pathways and Mechanisms

The neurotoxicity of this compound is not caused by the parent compound but by its electrophilic metabolite, dehydrothis compound. The proposed mechanism involves a multi-stage process beginning with metabolic activation in the liver, transport to the brain, and initiation of cellular damage cascades.

Metabolic Activation and Transport

The foundational step in this compound's toxicity is its bioactivation.[1]

  • Hepatic Metabolism: Cytochrome P450 monooxygenases in the liver convert this compound into its reactive pyrrolic metabolite, dehydrothis compound.[1][5]

  • Enhanced Stability: Dehydrothis compound is more resistant to hydrolysis than its counterpart, dehydromonocrotaline, due to steric hindrance. This results in a longer aqueous half-life (5.4 vs. 3.4 seconds), allowing more of the active metabolite to be released from the liver into circulation.[2][3]

  • Blood-Brain Barrier Penetration: Dehydrothis compound is more lipophilic, which facilitates its penetration across the blood-brain barrier to reach the central nervous system.[1][2][3]

cluster_liver Liver cluster_blood Bloodstream cluster_brain Brain A This compound C Dehydrothis compound (Reactive Metabolite) A->C Metabolic Activation B Cytochrome P450 D Transport of Dehydrothis compound C->D Longer Half-Life (Resists Hydrolysis) E Blood-Brain Barrier Penetration D->E Higher Lipophilicity F Neurotoxicity E->F

Caption: Metabolic activation and transport of this compound to the brain.
Covalent Binding and Induction of Cellular Stress

Once inside the brain, the highly reactive dehydrothis compound alkylates cellular macromolecules, initiating cellular dysfunction.[1] This covalent binding disrupts normal cellular processes and triggers stress responses.

A Dehydrothis compound (in Brain) C Covalent Adduct Formation A->C B Cellular Macromolecules (DNA, Proteins) B->C D Cellular Dysfunction C->D E Oxidative Stress D->E F Mitochondrial Damage D->F G Apoptosis E->G F->G

Caption: Alkylation of macromolecules and initiation of cellular stress.
Proposed Apoptotic Signaling Pathway

The cellular damage caused by this compound is thought to converge on the induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[5][6] This involves mitochondrial damage, the release of pro-apoptotic factors, and the activation of a caspase cascade.

  • Oxidative Stress & Mitochondrial Damage: The formation of adducts and subsequent cellular stress leads to the generation of reactive oxygen species (ROS).[6][7] This oxidative stress, combined with potential direct effects of the metabolite, damages the mitochondria.[6][8]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Damaged mitochondria lose their membrane potential and release cytochrome c into the cytoplasm.[9][10]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3.[11]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.

cluster_initiator Initiation in Brain cluster_mito Mitochondrion cluster_cyto Cytoplasm tricho Dehydrothis compound stress Oxidative Stress (ROS Generation) tricho->stress mito_damage Mitochondrial Dysfunction (Loss of Membrane Potential) stress->mito_damage cyto_c_release Cytochrome c Release mito_damage->cyto_c_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c_release->apoptosome cas9 Activated Caspase-9 pro_cas9 Pro-Caspase-9 pro_cas9->cas9 recruited by apoptosome cas3 Activated Caspase-3 (Executioner) cas9->cas3 cleaves & activates pro_cas3 Pro-Caspase-3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

Experimental Protocols

The following protocols are generalized methods for investigating the neurotoxicity of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of this compound on the viability of cultured neuronal cells.[5]

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y)

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS)

    • DMSO or other formazan solubilizing agent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (37°C, 5% CO2).[5]

    • Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO).[5]

    • Treatment: Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.[5]

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well. Mix gently on a plate shaker to dissolve the formazan crystals.[5]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Protocol 2: In Vivo Neurotoxicity Assessment in Rodents

This protocol outlines a general procedure for assessing the neurotoxic effects of this compound in a rat model.[1]

  • Materials:

    • Male Sprague-Dawley rats

    • This compound solution in a suitable vehicle (e.g., saline)

    • Behavioral assessment equipment (e.g., open field, rotarod)

    • Histological processing equipment

  • Procedure:

    • Acclimatization: Acclimatize animals for at least one week before the experiment.[5]

    • Administration: Administer this compound to the rats via a defined route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.[1][5]

    • Clinical Observation: Observe the animals for clinical signs of neurotoxicity (e.g., vertigo, delirium) at regular intervals.[12]

    • Behavioral Testing: Conduct behavioral tests at specified time points to assess motor coordination, exploratory activity, and other neurological functions.[1][5]

    • Tissue Collection: At the end of the study period, euthanize the animals and perfuse them. Collect brain tissue.[1]

    • Histopathology: Perform histopathological examination of the brain tissue to identify lesions, cellular damage, or signs of apoptosis.[1]

Protocol 3: Isolated Perfused Rat Liver Model

This ex vivo technique is used to study the hepatic metabolism of this compound in a controlled environment.[1]

  • Materials:

    • Male Sprague-Dawley rat

    • Surgical instruments for cannulation

    • Perfusion pump

    • Oxygenated Krebs-Henseleit buffer

    • This compound

    • HPLC-MS/MS or other analytical system

  • Procedure:

    • Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy.[1]

    • Cannulation: Cannulate the portal vein (inflow) and the thoracic vena cava (outflow). Cannulate the bile duct for bile collection.[1]

    • Perfusion: Begin perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate to clear the liver of blood.[1]

    • Equilibration: Allow the liver to equilibrate for a set period.

    • Compound Introduction: Introduce this compound into the perfusion medium at a specific concentration.[1]

    • Sample Collection: Collect perfusate and bile samples at various time points.[1]

    • Analysis: Analyze the collected samples for the parent this compound and its metabolites (e.g., dehydrothis compound) using HPLC-MS/MS.[1]

Experimental Workflow

A comprehensive investigation into this compound toxicity typically follows a multi-faceted approach, integrating in vitro, ex vivo, and in vivo models to build a complete toxicological profile.

cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies A Cell Culture (Neuronal, Hepatic) B Cytotoxicity Assays (MTT, LDH) A->B C Signaling Pathway Analysis (Western Blot, qPCR) A->C I Data Analysis & Interpretation B->I C->I D Isolated Perfused Liver E Metabolite Identification (LC-MS) D->E E->I F Animal Model (Rats, Mice) G Acute & Chronic Toxicity (LD50, Histopathology) F->G H Neurobehavioral Tests F->H G->I H->I

Caption: A typical experimental workflow for assessing this compound toxicity.

Conclusion

The neurotoxicity of this compound is a complex process initiated by its metabolic activation in the liver. The resulting metabolite, dehydrothis compound, possesses unique physicochemical characteristics—namely, greater stability and lipophilicity—that enable it to cross the blood-brain barrier and accumulate in the central nervous system.[2][3] The current body of evidence suggests that once in the brain, it exerts its toxic effects by covalently binding to essential cellular macromolecules.[1] This action is proposed to trigger a cascade of deleterious events, including the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway, leading to neuronal cell death.[5][6] While this model provides a robust framework, further research is necessary to fully elucidate the specific protein targets and signaling nodes that are modulated by this compound, which will be critical for developing potential therapeutic interventions against its neurotoxic effects.

References

In Vitro Cytotoxicity of Trichodesmine on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid found in plants of the Trichodesma genus, which have been traditionally used in some cultures for medicinal purposes, including the treatment of cancer.[1] This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of this compound and related extracts on cancer cell lines. Due to a lack of extensive research on purified this compound, this guide synthesizes available data on extracts from Trichodesma species, which are known to contain this compound, to infer its potential anticancer activities and mechanisms of action. This document also details relevant experimental protocols and visualizes key cellular pathways involved in its cytotoxic effects.

Data on Cytotoxic Activity of Trichodesma Extracts

Plant ExtractCancer Cell LineAssayIC50 Value (µg/mL)Reference
Trichodesma indicum (Ethanol Root Extract)HCT116 (Colon)MTT176.5 ± 13.36[3][4]
Trichodesma indicum (Ethanol Fruit Extract)KB (Oral)MTT154 ± 3.89[3][4]
Trichodesma indicum (Ethanol Root Extract)A375 (Skin)MTT169 ± 12.09[3][4]
Trichodesma indicum (Successive Ethanolic Extract)MCF-7 (Breast)SRBActive (Specific IC50 not provided)[1]
Trichodesma indicum (Successive Ethanolic Extract)MOLT-4 (Leukemia)SRBActive (Specific IC50 not provided)[1]
Trichodesma indicum (Methanol Extract)A549 (Lung)MTTGreater than 85 µg/ml showed 90% inhibition[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of natural product extracts like those from Trichodesma.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The absorbance of the colored solution is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

    • Treatment: Treat the cells with various concentrations of the Trichodesma extract or purified this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the substance that inhibits 50% of cell growth).[6]

2. Sulforhodamine B (SRB) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Washing: Wash the plates several times with water to remove the TCA.

    • Staining: Stain the cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

    • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.

    • Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the bound SRB dye.

    • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

    • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.[1]

Apoptosis Assays

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with the test compound as described above.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the cytotoxicity of this compound against cancer cells are not yet fully elucidated. However, based on the known activities of pyrrolizidine alkaloids and related compounds, a proposed mechanism involves metabolic activation and the induction of apoptosis.

Proposed Mechanism of this compound-Induced Cytotoxicity

Pyrrolizidine alkaloids like this compound are generally pro-toxins that require metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic derivatives.[2] These electrophilic metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, cell cycle arrest, and ultimately, apoptosis.[2]

Trichodesmine_Mechanism This compound This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) This compound->Metabolic_Activation Reactive_Metabolite Reactive Pyrrolic Metabolite Metabolic_Activation->Reactive_Metabolite Macromolecule_Binding Covalent Binding to Cellular Macromolecules (DNA, Proteins) Reactive_Metabolite->Macromolecule_Binding Cellular_Stress Cellular Stress Macromolecule_Binding->Cellular_Stress DNA_Damage DNA Damage Macromolecule_Binding->DNA_Damage Apoptosis_Induction Induction of Apoptosis Cellular_Stress->Apoptosis_Induction DNA_Damage->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of this compound-induced cytotoxicity.

General Apoptosis Signaling Pathway

The induction of apoptosis by cytotoxic agents often involves the activation of caspase cascades. The mitochondrial (intrinsic) pathway is a common route for apoptosis induction by DNA damaging agents.

Apoptosis_Pathway DNA_Damage DNA Damage Bax_Bak_Activation Bax/Bak Activation DNA_Damage->Bax_Bak_Activation Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c_Release Apoptosome Apoptosome Formation Cytochrome_c_Release->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Experimental Workflow

A typical workflow for investigating the in vitro cytotoxicity of a natural product like this compound is outlined below.

Experimental_Workflow Start Start: Plant Material (Trichodesma sp.) Extraction Extraction and Isolation of This compound Start->Extraction Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, SRB assays) on multiple cancer cell lines Extraction->Cytotoxicity_Screening IC50_Determination Determination of IC50 Values Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Mechanism of Cell Death (e.g., Annexin V/PI staining, Caspase activity assays) IC50_Determination->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for apoptosis-related proteins) Apoptosis_Assay->Pathway_Analysis Conclusion Conclusion and Further Studies Pathway_Analysis->Conclusion

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

The available evidence suggests that extracts from Trichodesma species, which contain this compound, possess cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action involves metabolic activation to reactive pyrrolic species that induce cellular damage and trigger apoptosis. However, there is a significant knowledge gap regarding the specific cytotoxic potential and mechanisms of purified this compound.

Future research should focus on:

  • The isolation and purification of this compound from Trichodesma species.

  • The determination of IC50 values of pure this compound against a broad panel of human cancer cell lines.

  • The elucidation of the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

  • In vivo studies to evaluate the anti-tumor efficacy and safety of this compound in animal models.

A deeper understanding of the bioactivity of pure this compound will be crucial in evaluating its potential as a novel anticancer agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Trichodesmine from Trichodesma indicum Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trichodesmine is a pyrrolizidine alkaloid (PA) found in various plant species, including Trichodesma indicum. PAs are a class of naturally occurring compounds known for their potential biological activities and toxicological profiles. The effective extraction and isolation of this compound from plant materials such as the leaves of Trichodesma indicum are crucial for pharmacological research, toxicological assessment, and the development of new therapeutic agents. These application notes provide a detailed overview of the protocols for the extraction and purification of this compound.

Data Presentation

Table 1: Example of Total Pyrrolizidine Alkaloid (PA) Content in Crotalaria juncea [1]

Plant PartTotal Pyrrolizidine Alkaloid Content (% w/w)
Seeds0.15%
Stems0.12%
Roots0.05%
Leaves0.01%

Table 2: Qualitative Phytochemical Analysis of Trichodesma indicum Leaf Extracts

PhytochemicalMethanol ExtractAqueous ExtractPetroleum Ether & Chloroform Extract
AlkaloidsPresent[2][3]Present[4]Present[5]
FlavonoidsPresent[2]Present[4]Absent[6]
TerpenoidsPresent[2]-Present[5]
TanninsPresent[3]Present[5]-
SaponinsAbsent[3]Present[4][5]Present[5]
SteroidsPresent[3]Present[4]Present[5]

Experimental Protocols

The following protocols describe detailed methodologies for the extraction and purification of this compound from the leaves of Trichodesma indicum.

Protocol 1: Sample Preparation
  • Collection and Drying: Collect fresh leaves of Trichodesma indicum.

  • Wash the leaves thoroughly with water to remove any dirt and debris.

  • Shade-dry the leaves at room temperature until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container, protected from light and moisture, until extraction.

Protocol 2: Extraction of Crude Alkaloids

Researchers can choose from several extraction methods depending on the available equipment and desired efficiency.

Method A: Maceration [1]

  • Weigh a suitable amount of the powdered leaf material (e.g., 100 g).

  • Place the powder in a large container with a lid.

  • Add an appropriate solvent, such as methanol or ethanol, in a 1:10 solid-to-solvent ratio (w/v).

  • Seal the container and let it stand for 24-48 hours at room temperature with occasional agitation.

  • After the maceration period, filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and store it for further processing.

  • The remaining plant material can be subjected to a second round of maceration to maximize the yield.

Method B: Reflux Extraction [5]

  • Place 100 g of the powdered leaf material into a round-bottom flask.

  • Add a solvent like methanol or ethanol in a 1:4 proportion.[5]

  • Set up a reflux apparatus using a heating mantle and a condenser.

  • Heat the mixture to the boiling point of the solvent and allow it to reflux for 4-6 hours.[1]

  • After cooling, filter the extract to separate the liquid from the solid plant material.

  • Wash the solid residue with a small amount of the fresh solvent and combine the filtrates.

Method C: Sonication (Ultrasound-Assisted Extraction) [1]

  • Suspend a known quantity of the powdered leaves (e.g., 10 g) in a solvent like methanol or 0.05 M sulfuric acid in a beaker.

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 15-30 minutes at room temperature.

  • Separate the extract from the solid material by centrifugation or filtration.

  • Repeat the extraction process on the residue to ensure complete extraction.

Method D: Soxhlet Extraction [3][4]

  • Place a weighed amount of the powdered leaves (e.g., 10 g) in a thimble.

  • Place the thimble inside a Soxhlet extractor.

  • Fill the round-bottom flask with the chosen solvent (e.g., methanol).[3][4]

  • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the alkaloids.

  • Continue the extraction until the solvent in the siphon tube becomes colorless, indicating that the extraction is complete.

  • Cool the apparatus and collect the extract from the flask.

Protocol 3: Purification of this compound

The crude extract obtained from any of the above methods contains a mixture of compounds. The following purification steps are essential to isolate this compound.

Step 1: Acid-Base Liquid-Liquid Extraction [1]

  • Acidification: Concentrate the crude extract under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 0.5 M sulfuric acid. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.[1]

  • Washing with Organic Solvent: Transfer the acidic solution to a separatory funnel and wash it several times with a non-polar organic solvent like chloroform or dichloromethane. This removes neutral and acidic impurities. Discard the organic layer.[1]

  • Basification: Carefully add concentrated ammonium hydroxide to the aqueous layer to raise the pH to 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.[1]

  • Extraction of Alkaloids: Extract the basified aqueous solution multiple times with fresh portions of dichloromethane or chloroform. Combine all the organic layers.[1]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the solution and concentrate it using a rotary evaporator to obtain the purified alkaloid fraction.[1]

Step 2: Solid-Phase Extraction (SPE) - Optional Cleanup

For a higher purity of this compound, an additional SPE step can be performed.

  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge by passing methanol followed by the extraction solvent through it.

  • Loading: Dissolve the semi-purified alkaloid fraction in an appropriate solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the extraction solvent and then with methanol to remove any remaining impurities.

  • Elution: Elute the retained this compound from the cartridge using a 5% ammonium hydroxide solution in methanol.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_extraction Protocol 2: Crude Extraction cluster_spe Optional SPE Cleanup start Start: Dried & Powdered Trichodesma indicum Leaves maceration Maceration (Methanol/Ethanol) start->maceration Choose one method reflux Reflux (Methanol/Ethanol) start->reflux Choose one method sonication Sonication (Methanol/Acidified Water) start->sonication Choose one method soxhlet Soxhlet (Methanol) start->soxhlet Choose one method end_node Purified this compound crude_extract Crude Alkaloid Extract maceration->crude_extract reflux->crude_extract sonication->crude_extract soxhlet->crude_extract acidification Acidification (0.5 M H₂SO₄) crude_extract->acidification Protocol 3: Purification wash Wash with Organic Solvent (Chloroform/DCM) acidification->wash basification Basification (NH₄OH to pH 9-10) wash->basification alkaloid_extraction Extraction of Alkaloids (Chloroform/DCM) basification->alkaloid_extraction drying Drying & Concentration alkaloid_extraction->drying semi_purified Semi-Purified Alkaloid Fraction drying->semi_purified semi_purified->end_node If SPE is skipped spe_loading SPE Loading semi_purified->spe_loading Optional spe_washing SPE Washing spe_loading->spe_washing spe_elution SPE Elution spe_washing->spe_elution spe_elution->end_node

References

Application Note: Quantification of Trichodesmine in Honey by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1][2] These compounds can contaminate food sources, including honey, when bees forage on PA-producing plants.[1][3] Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, monitoring the levels of PAs such as this compound in honey is crucial for food safety.[4][5] This application note details a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in honey.

Principle

This method involves an acidic extraction of this compound from the honey matrix, followed by a solid-phase extraction (SPE) cleanup to remove interferences. The purified extract is then analyzed by reverse-phase HPLC coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Reagents and Materials

  • Solvents: Acetonitrile, Methanol, Water (all HPLC or LC-MS grade)

  • Reagents: Formic acid, Sulfuric acid, Ammonium formate, Ammonia solution

  • Standards: this compound analytical standard

  • SPE Cartridges: Strong cation exchange (SCX or MCX) cartridges

  • Honey: Blank honey sample (confirmed to be free of this compound) for matrix-matched calibration

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis cluster_data Data Processing s1 Weigh 10g Honey s2 Dissolve in 30mL 0.05M Sulfuric Acid s1->s2 s3 Centrifuge (3800 x g, 10 min) s2->s3 s4 Load Supernatant onto Conditioned SPE Cartridge s3->s4 w1 Wash with Water s4->w1 w2 Wash with Methanol w1->w2 e1 Elute with Ammoniacal Methanol w2->e1 d1 Evaporate to Dryness e1->d1 d2 Reconstitute in Initial Mobile Phase d1->d2 d3 Inject into HPLC-MS/MS d2->d3 p1 Integrate Peak Areas d3->p1 p2 Quantify using Matrix-Matched Calibration Curve p1->p2

Caption: Experimental workflow for this compound quantification in honey.

Detailed Protocols

Standard Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the desired calibration range.

  • Matrix-Matched Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into a blank honey extract that has been processed through the sample preparation procedure.[6]

Sample Preparation
  • Weigh 10.0 g (± 0.1 g) of a homogenized honey sample into a 50 mL centrifuge tube.[2]

  • Add 30 mL of 0.05 M sulfuric acid solution.[2]

  • Shake the tube until the honey is completely dissolved (approximately 30 minutes).[2]

  • Centrifuge the sample at 3,800 x g for 10 minutes.[2]

  • Condition an SPE cartridge (strong cation exchange) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[7]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[7]

  • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.[7]

  • Elute the this compound from the cartridge with two aliquots of 5 mL of 2.5% ammoniacal methanol.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[7]

  • Transfer the reconstituted sample into an HPLC vial for analysis.

HPLC-MS/MS Parameters
ParameterSetting
HPLC System UHPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 80% B over 10 minutes, hold for 4 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 3 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 2.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temp. 300 - 400°C
Gas Flow Optimized for the specific instrument

Note: The specific gradient and temperatures may require optimization for different HPLC systems and columns.

MRM Transitions for this compound

The molecular formula for this compound is C₁₈H₂₇NO₆, with a molecular weight of 353.4 g/mol .[8] The protonated molecule [M+H]⁺ would be m/z 354.2. Specific MRM transitions would need to be optimized by infusing a standard solution of this compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound354.2To be determinedTo be determined

Note: Product ions for PAs typically result from the fragmentation of the ester groups and the necine base.

Method Validation and Performance

The method should be validated according to established guidelines to ensure reliability.[3] Key validation parameters are summarized in the table below. The values presented are typical for the analysis of pyrrolizidine alkaloids in honey and serve as a performance expectation for this method.[5]

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.015 - 0.30 µg/kg
Limit of Quantification (LOQ) 0.05 - 1.00 µg/kg
Recovery 80 - 115%
Precision (RSDr) < 15%
Reproducibility (RSDR) < 20%

Data Presentation

The quantitative results for this compound in honey samples should be reported in µg/kg. A summary table is recommended for clarity when analyzing multiple samples.

Sample IDThis compound Concentration (µg/kg)Notes
Sample 1< LOQ
Sample 22.5
Sample 315.8

Conclusion

This application note provides a comprehensive HPLC-MS/MS method for the selective and sensitive quantification of this compound in honey. The described protocol, including sample preparation with SPE cleanup and optimized instrumental analysis, is suitable for routine monitoring and ensures compliance with food safety regulations. The use of matrix-matched calibration is essential to compensate for matrix effects and ensure accurate quantification.[6]

References

Application Notes and Protocols for the Structural Characterization of Trichodesmine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA), a class of natural products known for their potential toxicity, particularly neurotoxicity.[1] Accurate structural elucidation of this compound is crucial for understanding its biological activity, mechanism of toxicity, and for the development of analytical methods for its detection. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the complex three-dimensional structure of such natural products.[2] This document provides detailed application notes and experimental protocols for the characterization of this compound's structure using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

1. Data Presentation: NMR Spectroscopic Data of this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound, providing a reference for its identification and structural verification.[2]

Table 1: ¹H-NMR Spectroscopic Data for this compound (300 MHz, CDCl₃) [2]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
2-H6.11m
3α-H3.91d, J = 16
3β-H3.43dd, J = 16, 5
5α-H3.31t, J = 8
5β-H2.61m
6α-H2.25dd, J = 14, 6
6β-H2.05m
7-H5.01m
8-H4.41m
9α-H5.41d, J = 12
9β-H5.11d, J = 12
12-OH3.22s
13-H1.61m
14α-H2.51m
14β-H2.11m
18-H₃1.38s
19-H₃1.09d, J = 6
20-H6.78q, J = 7
21-H₃1.80d, J = 7

Table 2: ¹³C-NMR Spectroscopic Data for this compound (75 MHz, CDCl₃) [2]

Carbon AssignmentChemical Shift (δ, ppm)
1132.42
2132.61
361.36
553.78
633.69
774.58
876.92
960.05
11174.31
1278.46
1377.90
1457.31
15172.06
1720.83
1828.40
1922.89
2020.57
2118.12

2. Experimental Protocols

The following protocols provide a detailed methodology for the acquisition and analysis of NMR data for the structural characterization of this compound.

2.1. Sample Preparation

  • Isolation and Purification: Isolate this compound from its natural source (e.g., seeds of Crotalaria sessiliflora) using established chromatographic techniques to ensure high purity (>95%).[2]

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. 1D NMR Data Acquisition

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H-NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C-NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Temperature: 298 K.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters: Use similar parameters as the ¹³C-NMR experiment. This experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

2.3. 2D NMR Data Acquisition

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

    • Pulse Program: Standard COSY90 or DQF-COSY.

    • Spectral Width (F1 and F2): 10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC with gradients.

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 8-16.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and establishing the carbon skeleton.

    • Pulse Program: Standard HMBC with gradients.

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-32.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

2.4. Data Processing and Analysis

  • Fourier Transformation: Apply Fourier transformation to the acquired FIDs for all experiments.

  • Phasing and Baseline Correction: Manually phase the 1D spectra and apply automatic baseline correction. For 2D spectra, phase correction is applied in both dimensions.

  • Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the residual solvent signal (CDCl₃) at 77.16 ppm for ¹³C.

  • Spectral Interpretation:

    • 1D Spectra: Integrate the ¹H-NMR signals to determine the number of protons. Analyze the chemical shifts and coupling patterns to identify functional groups and proton environments. Use the ¹³C-NMR and DEPT-135 spectra to determine the number and types of carbon atoms.

    • 2D Spectra:

      • COSY: Identify cross-peaks to establish proton-proton connectivity within spin systems.

      • HSQC: Correlate each proton signal with its directly attached carbon atom.

      • HMBC: Use the long-range correlations to connect the spin systems identified from the COSY spectrum and to assign quaternary carbons.

3. Visualizations

The following diagrams illustrate the workflow and logical relationships in the NMR-based structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Isolation Isolation & Purification of this compound Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spectrometer NMR Spectrometer (≥300 MHz) Transfer->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Experimental Workflow for this compound NMR Analysis.

spectral_interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_structure Structural Information H1_NMR 1H NMR (Chemical Shift, Integration, Multiplicity) Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR 13C NMR (Number of Carbons) C13_NMR->Fragments DEPT DEPT-135 (CH, CH2, CH3) DEPT->Fragments COSY COSY (H-H Connectivity) Skeleton Assemble Carbon Skeleton COSY->Skeleton HSQC HSQC (Direct C-H Connectivity) HSQC->Skeleton HMBC HMBC (Long-Range C-H Connectivity) HMBC->Skeleton Fragments->COSY Fragments->HSQC Final_Structure Confirm Final Structure of this compound Skeleton->Final_Structure

Logical Flow of NMR Spectral Interpretation.

The application of 1D and 2D NMR spectroscopy, following the detailed protocols outlined in this document, enables the comprehensive and unambiguous structural characterization of this compound. The provided ¹H and ¹³C NMR data serve as a crucial reference for the identification of this pyrrolizidine alkaloid. The systematic interpretation of COSY, HSQC, and HMBC spectra allows for the complete assignment of all proton and carbon signals and the confirmation of the molecular connectivity, which is fundamental for further toxicological and pharmacological research.

References

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Trichodesmine in Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA) of significant toxicological interest due to its pronounced neurotoxicity.[1] Like other PAs, its toxicity is mediated by metabolic activation. This document provides a detailed guide for the in vitro assessment of this compound-induced neurotoxicity in neuronal cell cultures, offering experimental protocols, data presentation guidelines, and insights into the underlying molecular mechanisms.

The principal mechanism of this compound's neurotoxicity involves its conversion to the reactive metabolite, dehydrothis compound, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] This metabolite is notably lipophilic and resistant to hydrolysis, facilitating its passage across the blood-brain barrier.[2] Within the central nervous system, dehydrothis compound can form adducts with cellular macromolecules such as DNA and proteins, leading to widespread cellular dysfunction, oxidative stress, and ultimately, apoptotic cell death.[1]

Data Presentation

While specific IC50 values for pure this compound in various neuronal cell lines are not extensively documented in publicly available literature, preliminary studies with extracts from Trichodesma species have indicated cytotoxic effects.[1] For initial range-finding experiments with pure this compound, a broad concentration range is recommended. The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Neuronal Cell Cultures

Cell LineTime Point (hours)AssayIC50 (µM)Maximum Inhibition (%)
SH-SY5Y24MTT
SH-SY5Y48MTT
Primary Cortical Neurons24LDH
Primary Cortical Neurons48LDH

Table 2: Biomarker Analysis of this compound-Induced Neurotoxicity

Cell LineTreatment Concentration (µM)Time Point (hours)BiomarkerFold Change vs. Control
SH-SY5Y24ROS Production
SH-SY5Y24Caspase-3/7 Activity
Primary Cortical Neurons48Neurite Length
Primary Cortical Neurons48Synaptic Protein Levels

Experimental Protocols

Cell Culture

3.1.1. SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a suitable model for neurotoxicity studies as it can be differentiated into a more mature neuronal phenotype and expresses key CYP enzymes (e.g., CYP1A1, 2D6, 2E1, and 3A4) involved in the metabolic activation of xenobiotics.[3][4]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation (optional): To induce a more neuron-like phenotype, SH-SY5Y cells can be treated with retinoic acid (RA) at a final concentration of 10 µM for 5-7 days.

  • Plating for Assays: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours before treatment.

3.1.2. Primary Cortical Neurons

Primary cortical neurons provide a more physiologically relevant model for neurotoxicity assessment.[5]

  • Source: Embryonic day 18 (E18) rat or mouse cortices.

  • Culture Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.

  • Plating for Assays: Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well. Cultures are typically maintained for 7-10 days in vitro (DIV) to allow for the development of a mature neuronal network before experimental use.

Cell Viability Assays

3.2.1. MTT Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[6][7][8]

  • Materials:

    • MTT solution (5 mg/mL in PBS, sterile filtered).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Protocol:

    • After the desired treatment period with this compound, remove the culture medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3.2.2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.[9]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • Following this compound treatment, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

Apoptosis Assay: Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[10]

  • Materials:

    • Commercially available luminescence-based Caspase-Glo® 3/7 Assay or fluorescence-based caspase-3/7 substrate.

  • Protocol (Luminescence-based):

    • After the treatment period, equilibrate the 96-well plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a microplate reader.[11]

Oxidative Stress Assessment: ROS Production

Reactive oxygen species (ROS) are key mediators of cellular damage in response to toxic insults.[12]

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) probe.

  • Protocol:

    • At the end of the treatment period, remove the culture medium.

    • Wash the cells once with warm PBS.

    • Add 100 µL of H2DCF-DA solution (typically 10 µM in serum-free medium) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Remove the probe solution and wash the cells with PBS.

    • Add 100 µL of PBS to each well and measure fluorescence with excitation at ~485 nm and emission at ~530 nm.

Neurite Outgrowth Assessment

This assay evaluates the effects of this compound on neuronal morphology, a sensitive indicator of neurotoxicity.[13][14]

  • Materials:

    • Primary antibodies against neuronal markers (e.g., βIII-tubulin or MAP2).

    • Fluorescently labeled secondary antibodies.

    • Nuclear counterstain (e.g., DAPI).

    • High-content imaging system or fluorescence microscope with automated analysis software.

  • Protocol:

    • Plate and treat neuronal cells as described previously.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash with PBS and incubate with secondary antibody and DAPI for 1-2 hours at room temperature.

    • Acquire images and analyze neurite length and branching using appropriate software.[15]

Visualization of Pathways and Workflows

G cluster_liver Liver (or CYP-expressing Neuronal Cells) cluster_neuron Neuronal Cell This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Reactive Metabolite) CYP450->Dehydrothis compound BBB Blood-Brain Barrier Penetration Dehydrothis compound->BBB Macromolecules Cellular Macromolecules (DNA, Proteins) BBB->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts OxidativeStress Oxidative Stress (ROS Production) Adducts->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Adducts->MitochondrialDysfunction Apoptosis Apoptosis OxidativeStress->Apoptosis MitochondrialDysfunction->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath

Caption: Proposed pathway of this compound-induced neurotoxicity.

G cluster_assays Neurotoxicity Endpoints start Start: Prepare Neuronal Cell Cultures treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for desired time points (e.g., 24, 48h) treatment->incubation viability Cell Viability (MTT, LDH) incubation->viability apoptosis Apoptosis (Caspase-3/7) incubation->apoptosis oxidative_stress Oxidative Stress (ROS Production) incubation->oxidative_stress morphology Neuronal Morphology (Neurite Outgrowth) incubation->morphology analysis Data Acquisition and Analysis viability->analysis apoptosis->analysis oxidative_stress->analysis morphology->analysis end End: Determine IC50 and Mechanistic Insights analysis->end

Caption: Experimental workflow for this compound neurotoxicity assessment.

G cluster_stress Oxidative Stress Induction cluster_apoptosis Apoptotic Cascade This compound This compound Metabolite (Dehydrothis compound) ROS Increased ROS This compound->ROS MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK Nrf2 Nrf2 Pathway (Initial protective response, may be overwhelmed) ROS->Nrf2 Mitochondria Mitochondrial Outer Membrane Permeabilization MAPK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Key signaling pathways in this compound-induced apoptosis.

References

Animal Models for Studying Trichodesmine-Induced Neurotoxicity in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA) found in plants of the Trichodesma and Crotalaria genera.[1] Like many PAs, it exhibits significant toxicity, with a pronounced neurotoxic profile that distinguishes it from other related compounds like the pneumotoxic monocrotaline.[2][3] Understanding the mechanisms of this compound-induced neurotoxicity and developing effective countermeasures requires robust and reproducible animal models. This document provides detailed application notes and protocols for establishing a rat model of this compound-induced neurotoxicity, including methods for behavioral assessment, histopathological analysis, and an overview of the implicated signaling pathways.

The neurotoxicity of this compound is primarily attributed to its metabolic activation in the liver by cytochrome P450 enzymes.[4] This process converts this compound into a highly reactive pyrrolic derivative, dehydrothis compound.[1] Due to steric hindrance and greater lipophilicity, dehydrothis compound is more resistant to hydrolysis and more readily crosses the blood-brain barrier compared to the active metabolite of monocrotaline.[2][3] Once in the central nervous system, this metabolite can alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, oxidative stress, and apoptosis, ultimately manifesting as neurotoxicity.[1]

Data Presentation

Toxicity and Metabolite Data

The following tables summarize key quantitative data regarding the toxicity of this compound and the distribution of its metabolites.

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compoundRatIntraperitoneal (i.p.)57 µmol/kg[2][3]
MonocrotalineRatIntraperitoneal (i.p.)335 µmol/kg[2][3]

Table 1: Acute Toxicity of this compound and Monocrotaline in Rats.

CompoundTissuePyrrole Metabolite Level (nmol/g tissue)Time PointReference
This compound (15 mg/kg, i.p.)Brain3.824 hours[1]
Monocrotaline (65 mg/kg, i.p.)Brain1.724 hours[1]
This compound (25 mg/kg, i.p.)BrainSignificantly higher than Monocrotaline18 hours[4]
Monocrotaline (25 mg/kg, i.p.)BrainLower than this compound18 hours[4]
Monocrotaline (90 mg/kg, i.p.)BrainLower than this compound18 hours[4]

Table 2: Comparative Levels of Pyrrole Metabolites in Rat Brain.

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats.[4]

  • Age: 8-10 weeks old.[5]

  • Acclimatization: Animals should be acclimated for at least one week prior to the experiment.[5]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water should be provided ad libitum.

This compound Administration
  • Preparation: Prepare a stock solution of this compound in a suitable vehicle, such as sterile saline. Ensure complete dissolution.

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection. Doses should be selected based on the experimental objectives and the known LD50 of 57 µmol/kg.[5] A vehicle control group receiving only the vehicle is mandatory.[5]

Behavioral Assessments

A battery of behavioral tests should be performed at specified time points after this compound administration (e.g., 24, 48, and 72 hours) to assess different neurological domains.[5]

This test is used to evaluate locomotor activity and anxiety-like behavior.[6]

  • Apparatus: A square arena (e.g., 100x100x40 cm) with the floor divided into equal squares.[7]

  • Procedure:

    • Gently place the rat in the center of the arena.

    • Allow the animal to explore freely for a set period (e.g., 5-15 minutes).[2]

    • Record the session using an overhead video camera.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of squares crossed.[2]

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, frequency of rearing, grooming, and defecation.[2][7]

  • Data Analysis: Analyze the recorded data using appropriate software to quantify the parameters. Compare the results between the this compound-treated and control groups.

This test assesses motor coordination and balance.[8]

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Training (Optional but Recommended): Acclimate the rats to the apparatus by placing them on the stationary rod for a few minutes. Then, conduct training sessions at a low, constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes).[8]

    • Testing: Place the rat on the rod and start the rotation. The speed can be constant or accelerating (e.g., increasing from 4 to 40 rpm).[9]

    • Record the latency to fall off the rod and the speed at which the fall occurs.[9]

  • Data Analysis: Compare the mean latency to fall and the maximum speed attained between the different treatment groups.

Histopathological Analysis

At the end of the experimental period, animals should be euthanized, and brain tissue collected for histopathological examination to identify neuronal damage, inflammation, or lesions.[5]

  • Tissue Preparation:

    • Anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Carefully dissect the brain and post-fix in 4% paraformaldehyde.

    • Process the tissue for paraffin embedding and sectioning.

  • Staining Techniques:

    • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of neuronal damage, such as pyknotic nuclei and cytoplasmic eosinophilia.

    • Cresyl Fast Violet (Nissl) Staining: To visualize Nissl bodies in the cytoplasm of neurons. A reduction in Nissl substance (chromatolysis) is an indicator of neuronal injury.[10]

    • Glial Fibrillary Acidic Protein (GFAP) Immunohistochemistry: To detect astrogliosis, a hallmark of neuroinflammation and neuronal injury. An increase in GFAP-positive astrocytes indicates a reactive glial response.[10]

  • Microscopic Examination: Qualitatively and quantitatively assess the stained sections for evidence of neurotoxicity, such as neuronal loss, gliosis, and the presence of lesions.

Signaling Pathways and Visualizations

The precise signaling pathways of this compound-induced neurotoxicity are still under investigation. However, based on the known mechanisms of pyrrolizidine alkaloids and other neurotoxicants, a proposed pathway involves metabolic activation leading to oxidative stress, inhibition of survival pathways, and induction of apoptosis.

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 This compound Administration cluster_2 Neurobehavioral Assessment cluster_3 Post-mortem Analysis acclimatization Acclimatization (Male Sprague-Dawley Rats, 8-10 weeks) randomization Randomization into Groups (Control and this compound-treated) acclimatization->randomization administration Intraperitoneal (i.p.) Injection (Vehicle or this compound) randomization->administration oft Open Field Test (Locomotor Activity, Anxiety) administration->oft rotarod Rotarod Test (Motor Coordination, Balance) administration->rotarod euthanasia Euthanasia and Brain Tissue Collection oft->euthanasia rotarod->euthanasia histopathology Histopathology (H&E, Nissl, GFAP) euthanasia->histopathology biochemical Biochemical Assays (Oxidative Stress Markers) euthanasia->biochemical

Experimental workflow for this compound neurotoxicity assessment in rats.
Proposed Signaling Pathway of Neurotoxicity

G cluster_downstream Downstream Cellular Effects This compound This compound cyp450 Hepatic CYP450 Enzymes This compound->cyp450 dehydro Dehydrothis compound (Reactive Metabolite) cyp450->dehydro bbb Blood-Brain Barrier Penetration dehydro->bbb alkylation Alkylation of Cellular Macromolecules (DNA, Proteins) bbb->alkylation ros Increased Reactive Oxygen Species (ROS) alkylation->ros pi3k_inhibition Inhibition of PI3K/Akt Pathway alkylation->pi3k_inhibition mapk_activation Activation of MAPK Pathway alkylation->mapk_activation nrf2_inhibition Inhibition of Nrf2-ARE Pathway ros->nrf2_inhibition apoptosis Mitochondrial Dysfunction & Caspase Activation nrf2_inhibition->apoptosis pi3k_inhibition->apoptosis mapk_activation->apoptosis neurotoxicity Neurotoxicity (Neuronal Damage, Apoptosis) apoptosis->neurotoxicity

Proposed signaling pathway of this compound-induced neurotoxicity.

Conclusion

The rat model of this compound-induced neurotoxicity is a valuable tool for investigating the mechanisms of this potent neurotoxin and for screening potential therapeutic agents. The protocols outlined in this document provide a framework for conducting these studies in a systematic and reproducible manner. By combining behavioral assessments with detailed histopathological and biochemical analyses, researchers can gain a comprehensive understanding of the neurotoxic effects of this compound. Further research is warranted to fully elucidate the specific signaling pathways involved and to identify novel targets for intervention.

References

Solid-Phase Extraction (SPE) for the Cleanup of Trichodesmine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of samples containing Trichodesmine, a toxic pyrrolizidine alkaloid.[1][2] The effective isolation and purification of this compound are critical for toxicological research, the development of reference standards, and ensuring the safety of herbal products and food.[1][2] Solid-phase extraction is a robust and efficient technique for purifying and concentrating this compound from complex matrices such as plant extracts and honey.[1][3]

Introduction to this compound and the Importance of Sample Cleanup

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably in the Crotalaria and Trichodesma genera.[1][2] Like many PAs, it is known for its potential hepatotoxicity, making its detection and quantification a significant concern in food safety and pharmaceutical research.[4][5] The complexity of natural sample matrices necessitates a thorough cleanup step to remove interfering substances prior to analytical determination by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] SPE is a widely adopted technique for this purpose, offering high recovery and purification rates.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data related to the SPE cleanup of this compound and other pyrrolizidine alkaloids from various sample matrices. These values are representative and may vary depending on the specific sample matrix, initial analyte concentration, and the precise experimental conditions used.

Table 1: Illustrative Performance of SPE for this compound Purification from a Crude Plant Extract

ParameterValueReference
Sample Loading
Crude Extract Volume10 mL[1]
This compound Concentration in Crude Extract50 µg/mL[1]
Total this compound Loaded500 µg[1]
Elution
Elution Volume5 mL[1]
This compound Concentration in Eluate90 µg/mL[1]
Performance
Purity Before SPE15%[1]
Purity After SPE85%[1]
Recovery Rate90%[1]

Table 2: Recovery Rates of Various Pyrrolizidine Alkaloids Using SPE

AnalyteSample MatrixSPE SorbentRecovery Rate (%)Reference
HeliotrineHoneyOrganosilyl-sulfonated halloysite nanotubes78.3 - 101.3[6]
LycopsamineHoneyOrganosilyl-sulfonated halloysite nanotubes78.3 - 101.3[6]
MonocrotalineHoneyOrganosilyl-sulfonated halloysite nanotubes78.3 - 101.3[6]
SenecionineHoneyOrganosilyl-sulfonated halloysite nanotubes78.3 - 101.3[6]
24 different PAsTea, Honey, MilkOasis® MCX64.5 - 112.2[6]

Experimental Protocols

Two primary types of SPE are commonly employed for the cleanup of this compound and other PAs: Reversed-Phase (e.g., C18) and Strong Cation Exchange (SCX). The choice of sorbent depends on the specific matrix and the desired selectivity.

Protocol 1: Reversed-Phase SPE (C18) for this compound Cleanup

This protocol is suitable for the general cleanup of neutral to slightly acidic extracts.[1][7]

Materials and Reagents:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized Water

  • Nitrogen gas supply or rotary evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Grind dried herbal material to a fine powder.[6]

    • Extract 1-2 g of the powdered sample with 20 mL of 50% methanol containing 0.05 M sulfuric acid.[6]

    • Vortex for 1 minute, then sonicate for 15-30 minutes.[6]

    • Centrifuge at 4000 x g for 10 minutes and collect the supernatant.[6]

    • Repeat the extraction on the pellet and combine the supernatants.[6]

    • Neutralize the combined extracts to approximately pH 7 before loading onto the SPE cartridge.[7]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.[1]

    • Follow with 5 mL of deionized water. Do not allow the cartridge to dry out.[1]

  • Sample Loading:

    • Load the prepared sample extract (supernatant) onto the conditioned C18 cartridge at a slow and steady flow rate of approximately 1-2 mL/min.[1]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.[1]

    • Further wash with 5 mL of a mild organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.[1]

  • Elution:

    • Elute the retained this compound with 5 mL of methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.[1][6]

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for subsequent analysis.[6]

Protocol 2: Strong Cation Exchange (SCX) SPE for this compound Cleanup

This protocol is particularly effective for isolating basic compounds like pyrrolizidine alkaloids from complex matrices.[2][4]

Materials and Reagents:

  • Strong Cation Exchange (SCX) SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized Water

  • 0.05 M Sulfuric Acid

  • Ammoniated Methanol (e.g., 3-5% ammonia in methanol)[2][4]

  • Nitrogen gas supply or rotary evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Prepare the initial sample extract as described in Protocol 1, Step 1. The acidic nature of the extraction solvent ensures that the alkaloids are protonated.[2][6]

  • SPE Cartridge Conditioning:

    • Condition the SCX SPE cartridge by passing 3-5 mL of methanol through it.[2][4]

    • Follow with 3-5 mL of deionized water.[2][4]

  • Sample Loading:

    • Load the acidic sample extract onto the conditioned SCX cartridge. The protonated this compound will bind to the negatively charged sorbent.[2]

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove polar, non-basic impurities.[4]

    • Follow with a wash of 10 mL of methanol to remove non-polar, non-basic impurities.[4]

  • Elution:

    • Elute the retained this compound with 10 mL of ammoniated methanol (e.g., 3% ammonia in methanol). The ammonia neutralizes the charge on the alkaloid, releasing it from the sorbent.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in a suitable solvent for analysis.[6]

Visualizations

SPE_Workflow start Start: Plant/Honey Sample extraction Solvent Extraction (e.g., Acidified Methanol) start->extraction centrifuge Centrifugation & Filtration extraction->centrifuge conditioning 1. Cartridge Conditioning centrifuge->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing loading->washing elution 4. Elution washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for SPE cleanup of this compound samples.

SPE_Logic cluster_c18 Reversed-Phase (C18) SPE cluster_scx Strong Cation Exchange (SCX) SPE c18_retention Retention: Hydrophobic Interaction c18_elution Elution: Increase organic solvent (e.g., Methanol) c18_retention->c18_elution Disrupts hydrophobic interaction scx_retention Retention: Ionic Interaction (Acidic pH, Analyte is +) scx_elution Elution: Increase pH (e.g., Ammoniated Methanol) scx_retention->scx_elution Neutralizes analyte charge analyte This compound (in solution) analyte->c18_retention analyte->scx_retention

Caption: Logical comparison of C18 and SCX SPE retention mechanisms.

References

Application Notes and Protocols for Radiolabeling Studies of Trichodesmine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) produced by plants in the Crotalaria genus as a defense mechanism.[1] Understanding its biosynthetic pathway is crucial for applications in toxicology, pharmacology, and potentially for synthetic biology approaches to drug development. Radiolabeling studies are fundamental in elucidating such pathways by tracing the incorporation of labeled precursors into the final natural product. These application notes provide detailed protocols for conducting radiolabeling experiments to investigate the biosynthesis of this compound.

The biosynthesis of this compound is a convergent process involving two main branches: the formation of the necine base, retronecine, and the synthesis of the necic acid, trichodesmic acid, which are then esterified to form the final macrocyclic structure.[1] Key precursors for the retronecine core are L-arginine or L-ornithine, which are converted to putrescine.[1][2] The trichodesmic acid moiety is derived from several amino acids, including L-threonine, L-isoleucine, L-valine, and L-leucine.[1][3]

Data Presentation

Quantitative data from radiolabeling studies in this compound biosynthesis is primarily focused on the incorporation of precursors. The following table summarizes the established precursors for the two main components of this compound based on feeding studies.

PrecursorComponent LabeledIsotope UsedReference
L-Arginine / L-OrnithineRetronecine (Necine Base)¹⁴C[1]
PutrescineRetronecine (Necine Base)¹⁴C[1]
L-ThreonineTrichodesmic Acid (Necic Acid)¹⁴C[3]
L-IsoleucineTrichodesmic Acid (Necic Acid)¹⁴C[1][3]
L-ValineTrichodesmic Acid (Necic Acid)¹⁴C[3]
L-LeucineTrichodesmic Acid (Necic Acid)¹⁴C[1][3]

Experimental Protocols

Here we provide detailed methodologies for key experiments in the study of this compound biosynthesis using radiolabeling techniques.

Protocol 1: Radiolabeling and Feeding of Crotalaria Plants

Objective: To introduce radiolabeled precursors into Crotalaria plants to study their incorporation into this compound.

Materials:

  • Crotalaria plants known to produce this compound

  • Radiolabeled precursors (e.g., [U-¹⁴C]-L-Isoleucine, [U-¹⁴C]-L-Leucine, [¹⁴C]-Ornithine)

  • Sterile, deionized water

  • Syringes and needles (for stem injection) or hydroponic setup

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Preparation of Radiolabeled Precursor Solution:

    • Dissolve the chosen radiolabeled precursor in sterile, deionized water to a known concentration and specific activity. The exact concentration will depend on the specific activity of the radiolabel and the experimental design.

  • Administration of the Precursor:

    • Stem Injection: Carefully inject a small volume (e.g., 10-50 µL) of the radiolabeled precursor solution into the stem of the Crotalaria plant using a fine-gauge needle.[1]

    • Hydroponic Feeding: Alternatively, grow the plants in a hydroponic solution and introduce the radiolabeled precursor into the nutrient medium.[1]

    • Cut Shoot Feeding: A third method involves placing freshly cut shoots of the plant into a solution containing the radiolabeled precursor.[1]

  • Incubation:

    • Allow the plants to metabolize the radiolabeled precursor for a defined period, which can range from several hours to several days, depending on the anticipated rate of biosynthesis.

  • Harvesting:

    • After the incubation period, harvest the relevant plant material (e.g., leaves, stems, or whole plant).[1]

Protocol 2: Extraction and Purification of this compound

Objective: To isolate and purify this compound from plant material for subsequent analysis.

Materials:

  • Harvested Crotalaria plant material

  • Methanol

  • Sulfuric acid (0.5 M)

  • Ammonia solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Homogenize the harvested plant material in an acidic aqueous solution (e.g., 0.05 M sulfuric acid) to extract the alkaloids.[4] This can be facilitated by sonication.[4]

    • Centrifuge the mixture and collect the supernatant.[4]

  • Acid-Base Extraction:

    • Wash the aqueous extract with a nonpolar solvent like dichloromethane to remove non-basic compounds.

    • Make the aqueous solution basic (pH ~10) by adding ammonia solution.[1]

    • Extract the alkaloids into dichloromethane.[1] Repeat this step multiple times for efficient extraction.

  • Drying and Concentration:

    • Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate.[1]

    • Concentrate the extract using a rotary evaporator to obtain the crude alkaloid mixture.[1]

  • Purification:

    • For further purification, the crude extract can be subjected to solid-phase extraction (SPE).[4]

    • The final purification of this compound is typically achieved using preparative HPLC.[1]

Protocol 3: Analysis and Quantification of Radioactivity

Objective: To determine the amount of radioactivity incorporated into the purified this compound.

Materials:

  • Purified this compound sample

  • Liquid scintillation counter

  • Scintillation vials and cocktail

  • HPLC system coupled with a radioactivity detector or a fraction collector

Procedure:

  • Confirmation of Identity:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC-MS/MS or NMR spectroscopy.[1]

  • Quantification of Radioactivity:

    • Liquid Scintillation Counting: Dissolve a known amount of the purified this compound in a suitable solvent and add it to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.[1]

    • Radio-HPLC: Alternatively, inject the purified sample into an HPLC system equipped with a radioactivity detector to simultaneously quantify the amount of this compound and its associated radioactivity.

  • Calculation of Incorporation Rate:

    • The specific incorporation of the radiolabeled precursor can be calculated by dividing the total radioactivity in the isolated this compound by the total amount of radioactivity administered to the plant.

Mandatory Visualization

experimental_workflow cluster_preparation Precursor Preparation & Feeding cluster_extraction Extraction & Purification cluster_analysis Analysis prep Prepare Radiolabeled Precursor Solution feed Administer to Crotalaria Plant prep->feed e.g., [U-¹⁴C]-Isoleucine harvest Harvest Plant Material feed->harvest Incubation Period extract Acid-Base Extraction harvest->extract purify HPLC Purification extract->purify confirm Confirm Identity (MS, NMR) purify->confirm quantify Quantify Radioactivity (LSC) confirm->quantify calculate Calculate Incorporation Rate quantify->calculate

Caption: Experimental workflow for radiolabeling studies of this compound biosynthesis.

trichodesmine_biosynthesis cluster_necine Necine Base Biosynthesis cluster_necic Necic Acid Biosynthesis arginine L-Arginine / L-Ornithine putrescine Putrescine arginine->putrescine retronecine Retronecine putrescine->retronecine This compound This compound retronecine->this compound Esterification isoleucine L-Isoleucine trichodesmic_acid Trichodesmic Acid isoleucine->trichodesmic_acid threonine L-Threonine threonine->trichodesmic_acid valine L-Valine valine->trichodesmic_acid leucine L-Leucine leucine->trichodesmic_acid trichodesmic_acid->this compound Esterification

Caption: Proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols for Behavioral Assessment of Trichodesmine-Treated Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA) with pronounced neurotoxic effects. Its mechanism of toxicity involves metabolic activation in the liver to a reactive pyrrolic ester, dehydrothis compound. Due to its lipophilic nature and the relative stability of its toxic metabolite, this compound can cross the blood-brain barrier, leading to neuronal damage. The binding of dehydrothis compound to cellular macromolecules such as proteins and DNA is thought to initiate a cascade of events, including oxidative stress and apoptosis, ultimately resulting in neuronal cell death.

Data Presentation

Disclaimer: The following quantitative data are illustrative and based on the known neurotoxic effects of the related pyrrolizidine alkaloid, retrorsine. These tables are intended to provide a framework for data presentation and to suggest potential outcomes in this compound-treated rodents. Actual experimental results may vary.

Table 1: Open Field Test - Locomotor Activity and Anxiety-Like Behavior

GroupTotal Distance Traveled (cm)Time in Center Zone (s)Number of Center EntriesRearing Frequency
Control (Vehicle)2500 ± 15045 ± 520 ± 335 ± 4
This compound (Low Dose)1800 ± 12030 ± 412 ± 225 ± 3
This compound (High Dose)1200 ± 100 15 ± 35 ± 1 15 ± 2

*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.

Table 2: Rotarod Test - Motor Coordination and Balance

GroupLatency to Fall (s) - Day 1Latency to Fall (s) - Day 2Latency to Fall (s) - Day 3
Control (Vehicle)120 ± 10180 ± 15240 ± 20
This compound (Low Dose)80 ± 8110 ± 12150 ± 15*
This compound (High Dose)50 ± 5 70 ± 890 ± 10**

*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.

Table 3: Morris Water Maze - Spatial Learning and Memory

GroupEscape Latency (s) - Day 4Time in Target Quadrant (s) - Probe TrialPlatform Crossings - Probe Trial
Control (Vehicle)20 ± 325 ± 38 ± 1
This compound (Low Dose)40 ± 515 ± 24 ± 1*
This compound (High Dose)60 ± 6 8 ± 22 ± 1**

*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.

Table 4: Elevated Plus Maze - Anxiety-Like Behavior

GroupTime in Open Arms (s)Open Arm Entries (%)Closed Arm Entries
Control (Vehicle)30 ± 440 ± 515 ± 2
This compound (Low Dose)20 ± 325 ± 416 ± 2
This compound (High Dose)10 ± 2 15 ± 314 ± 3

*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.

Experimental Protocols

Open Field Test

Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior in an open, novel environment.

Apparatus:

  • A square arena (e.g., 50 cm x 50 cm x 40 cm for mice; 100 cm x 100 cm x 40 cm for rats) made of non-reflective material (e.g., gray or black PVC).

  • The arena floor is divided into a grid of equal-sized squares (e.g., 16 squares for mice, 25 for rats), with the central squares defining the "center zone".

  • An overhead video camera connected to a computer with tracking software.

  • Lighting should be consistent and diffused (e.g., 100-150 lux).

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes prior to testing.

  • Gently place the rodent in the center of the open field arena.

  • Allow the animal to freely explore the arena for a predetermined duration (typically 5-10 minutes).

  • Record the session using the overhead video camera and tracking software.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Data Analysis:

  • Total distance traveled (cm): A measure of general locomotor activity.

  • Time spent in the center zone (s): An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

  • Number of entries into the center zone: Another measure of anxiety-like behavior.

  • Rearing frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.

Rotarod Test

Objective: To assess motor coordination, balance, and motor learning.

Apparatus:

  • A commercially available rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) that can be set to a constant or accelerating speed.

  • The apparatus should have dividers to create individual lanes for testing multiple animals simultaneously.

  • Sensors to automatically detect when an animal falls onto the platform below.

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes.

  • Training/Acclimation Phase (Day 1):

    • Place each animal on the stationary rod for 60 seconds.

    • Then, set the rod to a low, constant speed (e.g., 4-5 RPM) and place the animals on it for 1-2 minutes. Repeat this for 2-3 trials with an inter-trial interval of 15-20 minutes.

  • Testing Phase (Days 2-4):

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).

    • Place the animal on the rotating rod.

    • Record the latency to fall from the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Perform 3 trials per day with a 15-20 minute inter-trial interval.

Data Analysis:

  • Latency to fall (s): The primary measure of motor coordination and balance. An increase in latency across trials and days indicates motor learning.

Morris Water Maze

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus:

  • A large circular pool (e.g., 120-150 cm in diameter for mice) filled with water made opaque with non-toxic white or black tempera paint.

  • The water temperature should be maintained at 22-25°C.

  • A small escape platform (e.g., 10 cm in diameter) submerged 1-1.5 cm below the water surface.

  • Distinct visual cues placed around the room, visible from the pool.

  • An overhead video camera and tracking software.

Procedure:

  • Acquisition Phase (Days 1-4):

    • Divide the pool into four imaginary quadrants. The hidden platform is placed in the center of one quadrant and remains there for all acquisition trials.

    • For each trial, gently place the animal into the water facing the wall of the pool from one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal does not find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Perform 4 trials per day with an inter-trial interval of at least 15 minutes.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place the animal in the pool from a novel starting position.

    • Allow the animal to swim freely for 60 seconds.

Data Analysis:

  • Escape latency (s): The time taken to find the hidden platform during the acquisition phase. A decrease in latency indicates learning.

  • Time spent in the target quadrant (%): During the probe trial, a higher percentage of time spent in the quadrant where the platform was previously located indicates spatial memory.

  • Number of platform crossings: The number of times the animal swims over the exact location where the platform used to be during the probe trial.

Elevated Plus Maze

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze elevated above the floor (e.g., 50 cm).

  • The maze has two open arms and two closed arms (with high walls), each of the same size (e.g., 30 cm long x 5 cm wide for mice).

  • An overhead video camera and tracking software.

  • The testing room should be dimly lit.

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes.

  • Gently place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for 5 minutes.

  • Record the session using the video camera and tracking software.

  • After the session, return the animal to its home cage.

  • Clean the maze thoroughly with 70% ethanol between each trial.

Data Analysis:

  • Time spent in the open arms (s or %): A lower amount of time spent in the open arms is indicative of higher anxiety-like behavior.

  • Percentage of entries into the open arms: Calculated as (open arm entries / total arm entries) x 100. A lower percentage suggests higher anxiety.

  • Number of closed arm entries: Can be used as a measure of general locomotor activity.

Mandatory Visualizations

Experimental_Workflow cluster_acclimation Acclimation cluster_treatment This compound Administration cluster_behavioral_testing Behavioral Assessment Battery cluster_analysis Data Analysis & Interpretation Acclimation Animal Acclimation (1 week) Treatment Daily this compound or Vehicle Administration (i.p.) Acclimation->Treatment OFT Open Field Test (Day 14) Treatment->OFT Rotarod Rotarod Test (Days 15-17) OFT->Rotarod MWM Morris Water Maze (Days 18-22) Rotarod->MWM EPM Elevated Plus Maze (Day 23) MWM->EPM Data_Analysis Quantitative Data Analysis EPM->Data_Analysis Interpretation Interpretation of Behavioral Phenotype Data_Analysis->Interpretation

Caption: Experimental workflow for assessing behavioral deficits in this compound-treated rodents.

Trichodesmine_Neurotoxicity_Pathway cluster_liver Liver cluster_brain Brain (Neuron) This compound This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) This compound->Metabolic_Activation Dehydrothis compound Dehydrothis compound (Reactive Metabolite) Metabolic_Activation->Dehydrothis compound BBB_Transport Blood-Brain Barrier Transport Dehydrothis compound->BBB_Transport Enters Circulation Macromolecule_Binding Binding to Cellular Macromolecules (DNA, Proteins) BBB_Transport->Macromolecule_Binding Oxidative_Stress Oxidative Stress (ROS Production) Macromolecule_Binding->Oxidative_Stress Caspase_Activation Caspase Activation Macromolecule_Binding->Caspase_Activation Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis & Neuronal Cell Death Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Application Notes and Protocols for the Quantitative Analysis of Trichodesmine in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species, particularly within the genera Trichodesma and Crotalaria.[1] PAs are known for their potential biological activities and significant toxicological profiles, including hepatotoxicity, carcinogenicity, and genotoxicity.[2][3] Accurate and reliable quantitative analysis of this compound in plant material is crucial for pharmacological research, toxicological assessment, food safety, and the quality control of herbal medicines.[4][5]

This document provides detailed protocols for the extraction, purification, and quantitative analysis of this compound from plant materials using modern analytical techniques. It also includes a summary of available quantitative data and visual workflows to guide researchers.

Data Presentation: Quantitative Analysis of Pyrrolizidine Alkaloids

The concentration of this compound and other PAs can vary significantly depending on the plant species, part of the plant, geographical origin, and growing conditions.[1][6] While specific quantitative data for this compound is often proprietary or not widely published, the following table summarizes the reported total PA content in Crotalaria juncea, a known source of PAs, to provide a general reference.

Plant PartTotal Pyrrolizidine Alkaloid Content (% w/w)Reference
Seeds0.15%[1]
Stems0.12%[1]
Roots0.05%[1]
Leaves0.01%[1]

Experimental Protocols

The following protocols describe a comprehensive workflow for the quantitative analysis of this compound in plant material, from sample preparation to instrumental analysis.

Protocol 1: Sample Preparation and Extraction

This protocol outlines the initial extraction of crude alkaloids from dried plant material.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., leaves, seeds)

  • Methanol (MeOH) or Ethanol (EtOH), LC-MS grade[6]

  • 0.05 M Sulfuric Acid (H₂SO₄) in water[3]

  • Ultrasonic bath[3]

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Grinding: Grind the dried plant material to a fine powder (e.g., 20-110 microns) to increase the surface area for efficient extraction.[6]

  • Extraction:

    • Weigh 2.0 g ± 0.1 g of the powdered plant material into a centrifuge tube.[3]

    • Add 20 mL of 0.05 M H₂SO₄ in water.[3]

    • Sonicate in an ultrasonic bath for 15 minutes at ambient temperature.[3]

  • Centrifugation:

    • Centrifuge the mixture at 3800 x g for 10 minutes.[3]

    • Carefully decant the supernatant into a clean collection tube.[6]

  • Repeat Extraction:

    • Add another 20 mL of the extraction solvent to the plant material pellet and repeat the sonication and centrifugation steps.[3][6]

    • Combine the supernatants.[6]

  • Concentration:

    • The combined supernatant can be directly used for Solid-Phase Extraction (SPE) cleanup or concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[1]

G A Dried & Powdered Plant Material B Add 0.05 M H₂SO₄ A->B C Ultrasonic Bath (15 min) B->C D Centrifuge (3800 x g, 10 min) C->D E Collect Supernatant D->E F Repeat Extraction on Pellet D->F G Combine Supernatants E->G F->C H Proceed to SPE Cleanup G->H

Diagram 1: Extraction Workflow for this compound

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol describes the purification of the crude extract using a cation-exchange SPE cartridge to isolate the alkaloids.[4][6]

Materials and Reagents:

  • Strong Cation Exchange (SCX) SPE cartridge (e.g., 100 mg)[7]

  • Methanol (MeOH), LC-MS grade[4]

  • Deionized water[4]

  • 2.5% Ammonia in Methanol[4]

  • Nitrogen gas supply or rotary evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SCX cartridge.[4]

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[4]

  • Sample Loading:

    • Load the combined supernatant from the extraction step onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[4]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.[4]

    • Wash the cartridge with 5 mL of methanol to remove less polar interferences.[4]

  • Elution:

    • Elute the retained alkaloids by passing 5 mL of 2.5% ammonia in methanol through the cartridge into a clean collection vial.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.[4][6]

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 1 mL of 5% methanol in water).[7]

G A Condition SPE Cartridge (Methanol & Water) B Load Crude Extract A->B C Wash with Water B->C D Wash with Methanol C->D E Elute with Ammoniated Methanol D->E F Evaporate to Dryness E->F G Reconstitute for Analysis F->G

Diagram 2: SPE Cleanup Workflow

Protocol 3: UHPLC-MS/MS Quantitative Analysis

This protocol provides typical conditions for the quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[5]

Instrumentation and Reagents:

  • UHPLC system coupled to a triple quadrupole mass spectrometer[2]

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[6]

  • Mobile Phase A: Water with 0.1% formic acid and/or ammonium formate

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and/or ammonium formate

  • This compound analytical standard[7]

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[6]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid[5]
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL[6]
Column Temp. 40 °C[5]
Gradient 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[5]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Capillary Voltage 2,000 V[8]
Nebulizer Pressure 35 psi[8]
Drying Gas Temp. 300 °C[8]
Drying Gas Flow 11.0 L/min[8]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

  • Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The molecular weight of this compound is 353.4 g/mol .[9]

Quantification:

  • Quantification is achieved by constructing a calibration curve using serial dilutions of a certified this compound analytical standard.[10]

  • Matrix-matched calibration standards are recommended to compensate for matrix effects.[3]

Concluding Remarks

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in plant materials. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results, which are essential for assessing the safety and potential applications of plant-derived products containing this pyrrolizidine alkaloid. It is recommended to validate these methods in-house to ensure they meet the specific requirements of the laboratory and the plant matrix being analyzed.

References

Troubleshooting & Optimization

How to improve Trichodesmine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Trichodesmine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for experiments?

A1: this compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species.[1] Like many other PAs, it is a lipophilic molecule, which results in poor solubility in water and aqueous buffers commonly used in biological research, such as phosphate-buffered saline (PBS) and cell culture media.[1] This low solubility can make it difficult to prepare accurate and effective concentrations for in vitro and in vivo studies, potentially affecting experimental reproducibility and the reliability of results.[1]

Q2: What are the key chemical properties of this compound that influence its solubility?

A2: Understanding the physicochemical properties of this compound is essential for developing an effective solubilization strategy. As a weakly basic drug, its solubility is expected to be pH-dependent.[2][3][4] Below its pKa of 7.07, this compound will be more protonated and is expected to exhibit higher solubility in acidic solutions.[1][5] Conversely, in neutral or basic solutions (pH > 7.07), it will be predominantly in its less soluble, un-ionized form.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₇NO₆[1]
Molecular Weight353.4 g/mol [1]
pKa7.07[1][5]
LipophilicityHigher than monocrotaline[5]

Troubleshooting Guide: Overcoming Poor Solubility

Problem: this compound powder does not dissolve directly in my aqueous buffer (e.g., PBS, cell culture medium).

Cause: Due to its lipophilic nature, direct dissolution of this compound in aqueous solutions is often unsuccessful.[1]

Solution Workflow:

G cluster_0 Solubilization Workflow start Start with This compound Powder stock Prepare Concentrated Stock Solution in 100% DMSO start->stock Dissolve dilute Serially Dilute Stock into Aqueous Buffer (e.g., PBS, Media) stock->dilute Dilute vortex Vortex/Mix Immediately dilute->vortex Ensure Dispersion final Final Working Solution (e.g., <0.5% DMSO) vortex->final end Use in Experiment final->end

Caption: Recommended workflow for dissolving this compound.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: The most effective method is to first dissolve this compound in a water-miscible organic solvent to create a high-concentration stock solution.[1]

    • Recommended Solvent: High-purity dimethyl sulfoxide (DMSO) is the most common and effective choice for preparing stock solutions for biological assays.[1]

    • Alternatives: If DMSO is unsuitable for your experimental system, high-purity ethanol or methanol can be considered.[1]

  • Dilution into Aqueous Buffer: Slowly add the concentrated stock solution to your final aqueous buffer while vortexing or stirring. This ensures rapid and even dispersion, minimizing the risk of precipitation.

Problem: My this compound precipitates out of solution after I dilute the DMSO stock into my aqueous buffer.

Cause: The solubility limit of this compound in the final aqueous buffer has been exceeded. This can happen if the final concentration of the organic co-solvent is too low to keep the lipophilic compound in solution.

Solutions:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.

  • Maintain a Low Final Co-solvent Concentration: It is critical to keep the final concentration of the organic solvent as low as possible to avoid solvent-induced toxicity or off-target effects. For in vitro cell culture experiments, the final DMSO concentration should ideally be kept below 0.5%, with 0.1% or lower being preferable.[1][6][7]

  • Vehicle Control: Always include a vehicle control in your experiments. This sample should contain the same final concentration of the organic solvent (e.g., DMSO) as your experimental samples but without this compound. This allows you to distinguish the effects of this compound from any effects of the solvent itself.[1]

Advanced Solubilization Techniques (for challenging formulations):

For applications requiring higher concentrations of this compound, particularly for in vivo studies, more advanced formulation strategies may be necessary. These techniques typically require specialized expertise.

  • Co-solvents: Using a mixture of water-miscible solvents can sometimes improve solubility.

  • Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][9][10]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), high purity (e.g., cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.534 mg of this compound (Molecular Weight = 353.4 g/mol ).

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration (in this example, 1 mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist with dissolution, but be cautious of potential degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Add 999 µL of pre-warmed cell culture medium to a sterile conical tube.

  • Add 1 µL of the 10 mM this compound stock solution to the medium.

  • Vortex immediately to ensure the solution is thoroughly mixed.

  • The final DMSO concentration in this working solution will be 0.1%.[1]

Signaling Pathways and Logical Relationships

The primary challenge with this compound solubility is a physicochemical one, rather than a biological signaling pathway. The following diagram illustrates the logical relationship between the properties of this compound and the strategies to improve its solubility.

G cluster_1 Solubility Challenge and Solutions property This compound Property: High Lipophilicity problem Problem: Poor Aqueous Solubility property->problem Leads to strategy1 Strategy 1: Co-solvency (e.g., DMSO) problem->strategy1 Addressed by strategy2 Strategy 2: pH Adjustment (Acidic Buffer) problem->strategy2 Addressed by strategy3 Strategy 3: Formulation with Excipients problem->strategy3 Addressed by outcome Improved This compound Solubility strategy1->outcome strategy2->outcome excipients e.g., Cyclodextrins, Surfactants strategy3->excipients strategy3->outcome

Caption: Logical diagram of this compound solubility challenges and solutions.

References

Technical Support Center: Stabilizing Trichodesmine in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of trichodesmine in stock solutions is critical for accurate and reproducible experimental results. This technical support center provides guidance on the long-term storage of this compound, troubleshooting common issues, and protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, it is recommended to prepare this compound stock solutions in anhydrous, high-purity methanol or dimethyl sulfoxide (DMSO).[1][2] Methanol is a common choice due to its volatility, which allows for easy removal during sample preparation.[1] DMSO is an effective alternative, particularly for compounds with poor solubility.[2]

Q2: At what temperature should I store my this compound stock solution?

A2: this compound stock solutions should be stored at or below -20°C for long-term stability.[1] Storage at -80°C is also a suitable option.[2]

Q3: How long can I store a this compound stock solution?

A3: When stored properly at -20°C or below in a tightly sealed, amber vial, a this compound stock solution can be stable for several months.[1] However, it is best practice to perform periodic stability checks, especially for long-term studies.

Q4: Should I protect my this compound stock solution from light?

A4: Yes, it is crucial to protect this compound solutions from light to prevent photodegradation.[1] Always store stock solutions in amber vials or wrap clear vials in aluminum foil.[1]

Q5: What are the potential degradation pathways for this compound in solution?

A5: this compound, a pyrrolizidine alkaloid, can be susceptible to several degradation pathways, including:

  • Hydrolysis: The ester linkages in the this compound molecule can be hydrolyzed, especially in acidic or alkaline conditions.[1] Pyrrolizidine alkaloids have been shown to degrade in alkaline solutions.[3]

  • Oxidation: Exposure to oxidizing agents can lead to the degradation of this compound.[1]

  • Photodegradation: Exposure to UV and visible light can cause degradation.[1][3]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the stock solution upon storage. The concentration of this compound may be too high for the chosen solvent, or the storage temperature may be fluctuating.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the storage freezer maintains a stable temperature.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded over time or due to improper handling.Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[2] Always allow the vial to equilibrate to room temperature before opening to prevent condensation from entering the solution.
Loss of compound activity or concentration. Degradation due to exposure to light, heat, or reactive substances in the solvent or container.Store the stock solution in an amber vial at or below -20°C.[1] Use high-purity, anhydrous solvents and inert storage containers.

Experimental Protocols

Detailed Methodology for Long-Term Stability Assessment of this compound Stock Solutions

This protocol outlines a systematic approach to evaluate the long-term stability of this compound in a stock solution.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of solid this compound.

  • Dissolve the solid in high-purity, anhydrous methanol to a final concentration of 1 mg/mL.[1]

  • Dispense the stock solution into multiple small-volume, amber glass vials with airtight caps.

2. Storage Conditions:

  • Divide the vials into different storage groups to be maintained at:

    • -20°C (protected from light)

    • 4°C (protected from light)

    • Room temperature (protected from light)

    • Room temperature (exposed to ambient light)

3. Time Points for Analysis:

  • Analyze the samples at regular intervals, for example: 0, 1, 3, 6, and 12 months.

4. Analytical Method (LC-MS/MS):

  • Chromatographic Conditions: [4][5]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[5]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[4]

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 3 µL.[4]

  • Mass Spectrometry Conditions: [5]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

    • Monitoring: Multiple Reaction Monitoring (MRM) for the specific precursor and product ions of this compound.

5. Data Analysis:

  • At each time point, determine the concentration of this compound remaining in each sample.

  • Calculate the percentage of degradation compared to the initial concentration (time 0).

  • Identify any major degradation products by analyzing the mass spectrometry data.

Quantitative Data Summary

The following table should be used to record the results of the long-term stability study.

Storage ConditionTime (Months)This compound Concentration (µg/mL)Percent Degradation (%)Notes (e.g., appearance of degradation products)
-20°C, Dark 00
1
3
6
12
4°C, Dark 00
1
3
6
12
Room Temp, Dark 00
1
3
6
12
Room Temp, Light 00
1
3
6
12

Visualizations

Trichodesmine_Stability_Factors cluster_factors Factors Affecting Stability This compound This compound Stock Solution Degradation Degradation Products This compound->Degradation Degradation Temperature Temperature Temperature->Degradation Light Light Exposure Light->Degradation Solvent Solvent Quality (e.g., pH, water content) Solvent->Degradation Oxygen Oxygen/Air Oxygen->Degradation Container Container Material Container->Degradation

Caption: Factors influencing the stability of this compound in stock solutions.

Stability_Workflow start Start: Prepare This compound Stock Solution store Store Aliquots under Different Conditions (-20°C, 4°C, RT, Light/Dark) start->store time_points Sample at Predetermined Time Points (0, 1, 3, 6, 12 months) store->time_points analyze Analyze by LC-MS/MS time_points->analyze quantify Quantify this compound Concentration analyze->quantify degradation Calculate Percent Degradation quantify->degradation end End: Assess Stability and Determine Shelf-Life degradation->end

Caption: Experimental workflow for assessing the long-term stability of this compound.

References

Troubleshooting low yield in Trichodesmine extraction from plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trichodesmine extraction from plant sources. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions.

Q1: Why is my this compound yield consistently low?

Low yields of this compound, a pyrrolizidine alkaloid (PA), can stem from several factors throughout the extraction and purification process. Key influencing factors include the choice of extraction solvent, temperature, extraction time, and the specific technique employed.[1] PAs are more efficiently extracted using polar solvents, and the addition of a weak acid can enhance the yield by converting the alkaloids into their more soluble salt forms.[1]

Troubleshooting Steps:

  • Suboptimal Solvent Choice: The polarity and pH of the extraction solvent are crucial.

    • Solution: Polar solvents like methanol and ethanol are generally recommended for extracting PAs like this compound.[1] The efficiency of these solvents can be significantly improved by acidification. A 1% methanolic solution of tartaric acid has proven effective for extracting PAs.[1] Aqueous solutions of dilute acids, such as 0.05 M sulfuric acid or 2% formic acid, are also viable options.[1]

  • Incomplete Extraction: A single, short extraction may not be sufficient.

    • Solution: Increase the extraction time and/or perform multiple extraction cycles with fresh solvent.

  • Degradation of this compound: this compound may degrade due to high temperatures, prolonged heating, or extreme pH conditions.[1]

    • Solution: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.[1][2]

  • Improper Plant Material Preparation: The physical state of the plant material can significantly impact extraction efficiency.

    • Solution: Dry the plant material at a controlled temperature (not exceeding 40-50°C) to prevent degradation of thermolabile compounds.[1] Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1]

  • Presence of Pyrrolizidine Alkaloid N-oxides (PANs): PAs in plants often exist as both tertiary bases and their corresponding N-oxides.[1] N-oxides are more polar and water-soluble.

    • Solution: To ensure the comprehensive extraction of all PA content, a reduction step can be included. This is typically achieved by adding a reducing agent like zinc dust to the acidic extract, which converts the N-oxides to their tertiary base form, facilitating their subsequent extraction into an organic solvent.[1]

Q2: Which extraction technique is most suitable for this compound?

The choice of extraction technique depends on available equipment and the desired efficiency.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient and requires longer extraction times (12-24 hours).[1]

  • Ultrasonication (Ultrasound-Assisted Extraction - UAE): Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration. It is faster (30-60 minutes) and can be performed at room temperature, minimizing thermal degradation.[1]

  • Reflux: Involves boiling the solvent and condensing it back into the extraction flask. While it can be efficient due to the elevated temperature, there is a risk of degrading thermolabile compounds like this compound with prolonged heating.[1]

  • Modern Techniques: Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE) can offer higher efficiency and reduced extraction times but require specialized equipment.

Q3: How can I purify the crude extract to isolate this compound?

A common and effective method for purifying PAs from a crude extract is acid-base liquid-liquid extraction.[1][2] This technique separates alkaloids from neutral and acidic impurities.

Purification Workflow:

  • Acidification: Dissolve the crude extract in a dilute acid (e.g., 0.5 M H₂SO₄). This protonates the basic alkaloids, making them soluble in the aqueous acidic solution.[2]

  • Washing: Wash the acidic solution with a non-polar organic solvent (e.g., dichloromethane or n-hexane) to remove non-alkaloidal compounds like lipids.[1][3]

  • Basification: Make the aqueous layer alkaline (pH 9-10) by adding a base like concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[1][2]

  • Extraction of Alkaloids: Extract the alkaloids from the basified solution with an organic solvent like chloroform or dichloromethane.[1][2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound-rich alkaloid fraction.[1]

For further purification, chromatographic techniques such as column chromatography or preparative HPLC can be employed.[1] Solid-Phase Extraction (SPE) with a cation-exchange cartridge is also an effective cleanup step.[2]

Data Presentation

Table 1: Comparison of Solvents for Pyrrolizidine Alkaloid Extraction

Solvent SystemRationaleReference
Methanol or EthanolPolar solvents effective for PA extraction.[1]
1% Tartaric Acid in MethanolAcidification converts PAs to their more soluble salt form, enhancing yield.[1]
0.05 M Sulfuric AcidAqueous acidic solution that effectively solubilizes PA salts.[1][2]
2% Formic AcidAnother effective aqueous acidic solution for PA extraction.[1]

Table 2: Comparison of Conventional Extraction Techniques

TechniqueTemperatureDurationAdvantagesDisadvantages
MacerationRoom Temperature12-24 hoursSimple, requires minimal equipment.Time-consuming, potentially lower yield.[1]
UltrasonicationRoom Temperature30-60 minutesFast, efficient, minimizes thermal degradation.Requires an ultrasonic bath.[1]
RefluxBoiling Point of Solvent2-4 hoursHigher temperature can increase extraction efficiency.Risk of degrading heat-sensitive compounds.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

1. Sample Preparation:

  • Dry the aerial parts of the plant material (e.g., Trichodesma species) at a temperature not exceeding 40-50°C.[1]
  • Grind the dried plant material to a fine powder (40-60 mesh).[1]

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a flask.[1]
  • Add 100 mL of 1% tartaric acid in methanol.[1]
  • Place the flask in an ultrasonic bath for 30-60 minutes at room temperature.[1]

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper.[1]
  • Re-extract the plant residue with an additional 50 mL of the extraction solvent and combine the filtrates.[1]
  • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]

Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification

1. Acidification and Washing:

  • Dissolve the crude extract from Protocol 1 in 50 mL of 0.5 M H₂SO₄.[1]
  • Wash the acidic solution with 3 x 30 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.[1]

2. Basification and Alkaloid Extraction:

  • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.[1]
  • Extract the alkaloids from the basified solution with 3 x 50 mL of chloroform or dichloromethane.[1]

3. Drying and Concentration:

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[1]
  • Evaporate the solvent to dryness to obtain the crude this compound-rich alkaloid fraction.[1]

Protocol 3: Quantification by HPLC-MS/MS

The purified alkaloid fraction can be quantified using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.[1][4]

Visualizations

Trichodesmine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material powder Fine Powder (40-60 mesh) plant_material->powder Grinding extraction Solid-Liquid Extraction (e.g., Ultrasonication) powder->extraction filtration Filtration extraction->filtration solvent Solvent: Acidified Methanol solvent->extraction concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base purified_fraction Purified Alkaloid Fraction acid_base->purified_fraction quantification Quantification (HPLC-MS/MS) purified_fraction->quantification

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield solvent Suboptimal Solvent low_yield->solvent time_temp Incorrect Time/ Temperature low_yield->time_temp degradation Compound Degradation low_yield->degradation plant_prep Improper Plant Preparation low_yield->plant_prep n_oxides Presence of N-Oxides low_yield->n_oxides optimize_solvent Use Acidified Polar Solvent solvent->optimize_solvent optimize_params Optimize Extraction Parameters time_temp->optimize_params control_temp Control Temperature degradation->control_temp proper_prep Proper Drying & Grinding plant_prep->proper_prep reduction_step Add Reduction Step n_oxides->reduction_step

Caption: Troubleshooting logic for low this compound yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Trichodesmine and its related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when separating this compound from other pyrrolizidine alkaloids (PAs)?

A1: The most frequent challenges in the HPLC separation of this compound and related PAs include:

  • Peak Tailing: Due to the basic nature of alkaloids, interactions with residual silanols on silica-based columns can cause asymmetrical peak shapes.[1][2]

  • Co-elution of Isomers: Many PAs are structurally similar or exist as stereoisomers, making their separation on a single chromatographic system difficult.[3] For instance, diastereomeric pairs can be challenging to resolve.[4]

  • Poor Resolution: Inadequate separation between this compound and other alkaloids present in the sample matrix can lead to inaccurate quantification.

  • Low Sensitivity: Insufficient detector response can be a problem, especially when analyzing trace amounts of this compound in complex matrices like honey or herbal products.[5][6]

  • Baseline Drift and Noise: Contaminants in the mobile phase or sample, as well as detector issues, can lead to an unstable baseline, affecting accurate peak integration.[6]

Q2: How can I improve the peak shape for this compound and other alkaloids?

A2: To mitigate peak tailing and improve peak symmetry, consider the following strategies:

  • Mobile Phase Modification: The addition of a small amount of an acidic modifier, such as formic acid or acetic acid, to the mobile phase can protonate the alkaloids, reducing their interaction with the stationary phase.[7] Using a buffer to control the pH is also a common practice.[8]

  • Use of an Ion-Pairing Reagent: Reagents like hexanesulfonic acid can be added to the mobile phase to form a neutral complex with the protonated alkaloids, improving their retention and peak shape on reversed-phase columns.[9]

  • Column Selection: Employing a high-purity silica column with end-capping can minimize the number of free silanol groups. Alternatively, consider using a column with a different stationary phase, such as a polymer-based or a phenyl-hexyl column.

Q3: What should I do if I suspect co-elution of this compound with a related alkaloid?

A3: If you suspect co-elution, you can try the following approaches:

  • Optimize Mobile Phase Selectivity: Vary the organic modifier (e.g., switch from acetonitrile to methanol or use a combination), change the pH of the aqueous phase, or alter the gradient slope to improve the separation between the co-eluting peaks.[1]

  • Change the Stationary Phase: A column with a different chemistry can provide a different separation selectivity.

  • Employ a Second Chromatographic Dimension: For complex mixtures where co-elution is a significant problem, using a two-dimensional HPLC (2D-HPLC) system with different column chemistries in each dimension can provide enhanced resolution.[3]

  • Use a More Selective Detector: A mass spectrometer (MS) detector can often distinguish between co-eluting compounds based on their mass-to-charge ratio (m/z), even if they are not chromatographically separated.[9][10]

Q4: How can I enhance the sensitivity of my this compound analysis?

A4: To improve the sensitivity of your HPLC method for this compound, consider these options:

  • Optimize Detector Settings: For UV detection, select the wavelength of maximum absorbance for this compound. For MS detection, optimize the ionization source parameters and select appropriate parent and product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[11]

  • Sample Preparation: Incorporate a pre-concentration step in your sample preparation protocol, such as solid-phase extraction (SPE), to increase the concentration of this compound in the final sample injected into the HPLC.[5][12]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be cautious as it may also lead to peak broadening.[6]

  • Use a More Sensitive Detector: If available, a mass spectrometer will generally provide higher sensitivity and selectivity compared to a UV detector for alkaloid analysis.[5][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent strength, pH, or using a different organic modifier.[1]
Unsuitable column.Select a column with a different stationary phase or a smaller particle size for higher efficiency.[13]
Column overloading.Reduce the sample concentration or injection volume.[6]
Peak Tailing Interaction of basic alkaloids with acidic silanol groups on the column.Add a competing base like triethylamine (TEA) to the mobile phase or use an acidic modifier like formic acid.[8]
Column degradation.Flush the column or replace it if necessary.[6]
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[14]
Baseline Noise or Drift Contaminated mobile phase.Use high-purity solvents and degas the mobile phase before use.[15]
Detector lamp aging.Replace the detector lamp if it has exceeded its recommended lifetime.[6]
Column contamination.Flush the column with a strong solvent.[6]
Loss of Sensitivity Detector malfunction.Check detector alignment, settings, and lamp condition.[6]
Sample degradation.Ensure proper storage and handling of this compound standards and samples, as the compound can be unstable under certain conditions.[16]
Leaks in the HPLC system.Inspect all fittings and connections for any signs of leakage.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction and purification of this compound from dried plant material.[17]

1. Initial Solvent Extraction: a. Weigh 10 g of finely powdered plant material and place it in a flask. b. Add 100 mL of methanol or a mixture of methanol and 0.05 M sulfuric acid.[7][17] c. Extract the sample using sonication for 30 minutes or by refluxing for 2 hours. d. Centrifuge the mixture and collect the supernatant. e. Concentrate the supernatant under reduced pressure to obtain a crude extract.[17]

2. Acid-Base Liquid-Liquid Extraction: a. Dissolve the crude extract in 50 mL of 0.5 M sulfuric acid. b. Wash the acidic solution twice with 50 mL of dichloromethane to remove non-basic compounds. Discard the organic layer. c. Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide. d. Extract the alkaloids from the basified aqueous solution three times with 50 mL of dichloromethane. e. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield a purified alkaloid fraction.[17]

3. Solid-Phase Extraction (SPE) Cleanup (Optional): a. Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.[5][10] b. Dissolve the purified alkaloid fraction in an appropriate acidic solution and load it onto the SPE cartridge. c. Wash the cartridge with water and then methanol to remove impurities.[5][10] d. Elute the alkaloids with a solution of 3-5% ammonia in methanol.[5][10] e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound

The following table summarizes typical HPLC-MS/MS conditions for the analysis of this compound.[5][7][16]

Parameter Condition
HPLC System UPLC or HPLC system with a binary gradient pump
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid[5]
Mobile Phase B Methanol with 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 5 µL[5]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[7]
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables present a summary of quantitative data for the extraction and analysis of this compound.

Table 1: Solid-Phase Extraction Performance for this compound Purification [12]

Parameter Value
Sample Loading Volume 10 mL
This compound Concentration in Crude Extract 50 µg/mL
Total this compound Loaded 500 µg
Elution Volume 5 mL
This compound Concentration in Eluate 90 µg/mL
Purity Before SPE 15%
Purity After SPE 85%
Recovery Rate 90%

Table 2: HPLC-MS/MS Method Performance for this compound Quantification in Honey [5]

Parameter Value
Linearity Range 0.5 - 50 µg/kg
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Recovery (at 1, 10, 25 µg/kg) 85 - 105%
Precision (RSDr at 10 µg/kg) < 10%

Note: The values presented are illustrative and represent typical performance. Actual values must be determined during in-house validation.[5]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis plant_material Plant Material solvent_extraction Solvent Extraction plant_material->solvent_extraction acid_base_extraction Acid-Base LLE solvent_extraction->acid_base_extraction spe_cleanup SPE Cleanup acid_base_extraction->spe_cleanup hplc_injection HPLC Injection spe_cleanup->hplc_injection Reconstituted Sample separation Chromatographic Separation hplc_injection->separation detection MS/MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for this compound extraction and HPLC analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Separation peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? start->co_elution adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes change_column Use End-Capped Column peak_tailing->change_column Yes end Improved Separation adjust_ph->end change_column->end optimize_gradient Optimize Gradient co_elution->optimize_gradient Yes change_mobile_phase Change Organic Modifier co_elution->change_mobile_phase Yes optimize_gradient->end change_mobile_phase->end

Caption: Troubleshooting logic for poor HPLC separation.

References

Technical Support Center: Quantification of Trichodesmine by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Trichodesmine by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS analysis of this compound.

Problem 1: Poor Peak Shape, Tailing, or Low Analyte Recovery

  • Possible Cause: Interaction of this compound with metal surfaces in the HPLC column and system, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjusting the mobile phase composition can sometimes improve peak shape.[1]

    • System Passivation: In some cases, passivating the LC system with a chelating agent can help reduce metal-analyte interactions.[1]

    • Check for Analyte Loss: this compound may be lost during sample preparation steps like filtration, evaporation, or transfers.[2] Ensure all steps are optimized to minimize such losses.

Problem 2: Significant Ion Suppression or Enhancement

  • Possible Cause: Co-eluting matrix components interfering with the ionization of this compound.[3] This is a common challenge in complex matrices like honey, herbal products, and biological samples.[4][5]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1]

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from matrix components.[1]

    • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering components, though this may impact sensitivity.[1]

    • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[1] If a SIL internal standard is unavailable, a structural analog can be used, but its effectiveness may vary.[1]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples to compensate for consistent matrix effects.[1][4]

Problem 3: Inconsistent and Irreproducible Quantitative Results

  • Possible Cause: Variable matrix effects between different samples, leading to inconsistent ion suppression or enhancement.[1]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability.

    • Use an Internal Standard: An appropriate internal standard is crucial for correcting variability introduced during sample preparation and analysis.[2]

    • Evaluate Matrix Variability: If significant sample-to-sample variation in matrix effects is suspected, it may be necessary to use a different analytical approach or a more robust sample cleanup method.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative LC-MS methods.[1]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A change in the baseline signal at the retention time of this compound indicates ion suppression or enhancement.[1]

  • Post-Extraction Spike: The response of this compound in a post-extraction spiked matrix sample is compared to its response in a neat solvent standard at the same concentration.[1] A significant difference in response indicates the presence of matrix effects.[1]

Q3: What are the best sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation method depends on the complexity of the matrix.[1]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing interfering components.[1] Strong cation exchange (SCX) cartridges are often used for the purification of pyrrolizidine alkaloids like this compound.[1][4]

  • Liquid-Liquid Extraction (LLE): Can also be an effective cleanup technique.[1]

  • Protein Precipitation (PP): A simpler method, but often results in less clean extracts with more significant matrix effects compared to SPE or LLE.[1]

Q4: What are the recommended storage conditions for this compound standards and samples?

A4: Proper storage is essential to maintain the integrity of this compound.

  • Solid (Powder): Long-term storage at 2-8 °C or below -18 °C in a dry, sealed vial.[6]

  • Stock Solution: Store at or below -20°C in a sealed vial, where it can be stable for several months.[6]

Q5: What are the typical MRM transitions for this compound?

A5: The specific precursor and product ions for Multiple Reaction Monitoring (MRM) should be determined by direct infusion of a this compound standard on the specific instrument being used. For related pyrrolizidine alkaloids, characteristic fragmentation patterns often involve the loss of portions of the ester side chains.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of pyrrolizidine alkaloids, including this compound, using LC-MS/MS. Note that specific values can vary depending on the matrix, instrumentation, and exact method parameters.

Table 1: Method Performance Data for this compound in Honey

ParameterValueReference
Limit of Detection (LOD)0.1 - 3.0 µg/kg[7]
Limit of Quantitation (LOQ)0.3 - 9.0 µg/kg[7]
Recovery75% - 115%[8]
Linearity (R²)> 0.997[7]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueTypical RecoveryMatrix Effect ReductionThroughput
Dilute and Shoot30 - 70%LowHigh
Protein Precipitation40 - 80%Low to MediumHigh
Liquid-Liquid Extraction80 - 110%Medium to HighMedium
Solid-Phase Extraction (SPE)90 - 110%HighLow to Medium
Data adapted from general knowledge of the techniques.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Honey using SPE

  • Sample Preparation: Weigh 2.0 g of homogenized honey into a 50 mL centrifuge tube. Add 20 mL of 0.05 M sulfuric acid solution.[4]

  • Extraction: Shake vigorously for 10-15 minutes until the honey is completely dissolved. Centrifuge the solution at 5000 x g for 10 minutes.[4]

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[4]

  • Sample Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interferences.[4]

  • Elution: Elute this compound from the cartridge using 5 mL of a freshly prepared 5% ammoniated methanol solution.[4]

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]

Protocol 2: Assessment of Matrix Effects by Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.

    • Set B (Blank Matrix): Extract a blank matrix sample (known to be free of this compound) using the developed sample preparation protocol.[1]

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.[1]

  • Analysis: Analyze all three sets of samples by LC-MS/MS.[1]

  • Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.[1]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigate Investigation cluster_solutions_peak Peak Shape & Recovery Solutions cluster_solutions_matrix Matrix Effect Solutions cluster_end End Goal start Poor Quantitative Results (Inaccurate, Irreproducible) check_peak Assess Peak Shape and Recovery start->check_peak check_matrix Evaluate Matrix Effects (Post-Extraction Spike) start->check_matrix solution_passivate Passivate LC System check_peak->solution_passivate Tailing Peaks solution_mobile_phase Optimize Mobile Phase check_peak->solution_mobile_phase Poor Shape solution_prep_loss Minimize Prep Losses check_peak->solution_prep_loss Low Recovery solution_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_matrix->solution_cleanup High Suppression/ Enhancement solution_chrom Optimize Chromatography check_matrix->solution_chrom Co-elution solution_dilute Dilute Sample check_matrix->solution_dilute High Matrix solution_is Use Stable Isotope-Labeled Internal Standard check_matrix->solution_is High Variability solution_cal Use Matrix-Matched Calibration check_matrix->solution_cal Consistent Matrix end_goal Accurate & Reproducible Quantification solution_passivate->end_goal solution_mobile_phase->end_goal solution_prep_loss->end_goal solution_cleanup->end_goal solution_chrom->end_goal solution_dilute->end_goal solution_is->end_goal solution_cal->end_goal

Caption: Troubleshooting workflow for addressing common quantitative issues.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Sample (e.g., Honey, Plant Material) extraction Extraction (e.g., Acidic Solution) sample->extraction cleanup Cleanup (e.g., SPE, LLE) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate lc_separation LC Separation (Reversed-Phase) concentrate->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: General experimental workflow for this compound quantification.

References

Addressing variability in biological response to Trichodesmine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trichodesmine in vivo. Our goal is to help you address the inherent variability in biological responses and achieve more consistent and reliable experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and actionable solutions.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
TR-IV-01 High variability in neurotoxic effects observed between individual animals within the same treatment group. Inter-animal Metabolic Variation: Differences in the expression and activity of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing this compound into its toxic form, can vary between individual animals.[1] Genetic Background: Different animal strains can have varying susceptibilities to pyrrolizidine alkaloid toxicity due to genetic differences in metabolic pathways and detoxification mechanisms.[2][3] Animal Health Status: Underlying health issues or stress can alter an animal's metabolic rate and immune response, affecting its susceptibility to toxicity.Standardize Animal Model: Use a well-characterized, inbred animal strain to minimize genetic variability. Control for Age and Sex: Use animals of the same age and sex, as these factors can influence metabolism and toxicity.[1][2] Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions for at least one week prior to the study to reduce stress. Health Screening: Visually inspect animals daily and exclude any that show signs of illness before starting the experiment.
TR-IV-02 Observed toxicity does not correlate with the administered dose. Inaccurate Dosing: Errors in calculating the dose, preparing the dosing solution, or administering the compound can lead to inconsistent exposure. Compound Stability: this compound may not be stable in the chosen vehicle over time, leading to a decrease in the effective dose administered.Verify Dosing Calculations and Technique: Double-check all calculations and ensure proper training on the administration technique (e.g., intraperitoneal injection). Fresh Preparation: Prepare the this compound solution fresh before each set of injections. Solubility Check: Ensure this compound is fully dissolved in the vehicle before administration.
TR-IV-03 Inconsistent results in behavioral assays (e.g., rotarod, open field test). Environmental Factors: Rodents are sensitive to their environment. Variations in lighting, noise, and temperature can significantly impact behavioral outcomes.[4] Experimenter Variability: Differences in handling and the execution of the behavioral test by different experimenters can introduce variability.[5] Circadian Rhythm: The time of day when testing is conducted can influence animal activity and performance.[5]Standardize Testing Environment: Conduct all behavioral tests in the same room, under consistent lighting, noise, and temperature conditions.[6] Consistent Handling: Have the same experimenter handle the animals and conduct the behavioral tests whenever possible. If multiple experimenters are involved, ensure they follow a standardized protocol.[5] Consistent Testing Time: Perform all behavioral tests at the same time of day to minimize the effects of circadian rhythms.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in vivo?

A1: The toxicity of this compound is dependent on its metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes.[7] These enzymes convert this compound into a highly reactive pyrrolic derivative, dehydrothis compound. This metabolite is an electrophile that can bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, particularly in the central nervous system.[7]

Q2: Why is this compound more neurotoxic than other pyrrolizidine alkaloids like monocrotaline?

A2: The neurotoxicity of this compound is attributed to two main factors that differentiate it from monocrotaline. Firstly, its toxic metabolite, dehydrothis compound, is more resistant to hydrolysis due to steric hindrance. This increased stability allows more of the reactive metabolite to be released from the liver and travel to the brain. Secondly, dehydrothis compound is more lipophilic, which facilitates its ability to cross the blood-brain barrier.[8]

Q3: How do factors like animal strain, age, and sex influence the response to this compound?

A3:

  • Strain: Different strains of rodents can exhibit varying levels of susceptibility to pyrrolizidine alkaloid toxicity. This is often due to genetic differences in the expression and activity of metabolic enzymes, such as CYPs.[2][3]

  • Age: Younger animals may have different metabolic capacities compared to adults, potentially making them more or less susceptible to toxicity.

  • Sex: Sex-specific differences in hormone levels and metabolic enzyme expression can lead to variations in the metabolism and toxicity of xenobiotics like this compound.[1][2]

Q4: What are the recommended animal models for studying this compound neurotoxicity?

A4: Sprague-Dawley and Wistar rats are commonly used models for neurotoxicity studies.[9] It is recommended to use adult male rats (8-10 weeks old) to maintain consistency and avoid the hormonal fluctuations of the female estrous cycle that can influence behavioral and physiological responses.[9]

Quantitative Data

Table 1: Acute Toxicity of this compound and Monocrotaline in Rats

CompoundAnimal ModelRoute of AdministrationLD50 (µmol/kg)
This compoundRatIntraperitoneal (i.p.)57
MonocrotalineRatIntraperitoneal (i.p.)335

Source: Adapted from publicly available research.[7]

Table 2: Distribution of Bound Pyrrolic Metabolites in Different Organs of Rats

CompoundDose (mg/kg, i.p.)OrganPyrrole Levels (nmol/g tissue)
This compound15Brain3.8
Monocrotaline65Brain1.7
This compound15Liver7
Monocrotaline65Liver17
This compound15Lung8
Monocrotaline65Lung10

Source: Adapted from publicly available research.[8]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for intraperitoneal injection in rats)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose and the body weight of the animals, calculate the total amount of this compound needed.

  • Prepare the dosing solution:

    • Accurately weigh the calculated amount of this compound.

    • Dissolve the this compound in a small volume of a suitable solvent if necessary, and then dilute with sterile saline to the final desired concentration. Ensure the final vehicle concentration is non-toxic and consistent across all treatment groups.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Administration:

    • Gently restrain the rat.

    • Administer the this compound solution via intraperitoneal (i.p.) injection.

    • Record the exact time of administration and the volume injected for each animal.

    • Administer an equivalent volume of the vehicle solution to the control group.

Protocol 2: In Vivo Neurotoxicity Assessment - Rotarod Test

Objective: To assess motor coordination and balance.

Apparatus:

  • Rotarod apparatus for rats

Procedure:

  • Acclimatization and Training:

    • Habituate the rats to the testing room for at least 30 minutes before the first training session.[10]

    • On the day before the experiment, train each rat on the rotarod. Place the rat on the rotating rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).[11][12]

    • Repeat the training for 2-3 trials with a rest period of at least 15 minutes between trials.[11]

  • Testing:

    • On the day of the experiment, record a baseline latency to fall for each rat.

    • Administer this compound or vehicle as described in Protocol 1.

    • At predetermined time points after administration (e.g., 2, 4, 24, and 48 hours), place the rat on the rotarod.

    • The rod should accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[12]

    • Record the latency to fall from the rod for each rat. A trial ends when the rat falls off the rod or after a predetermined cut-off time (e.g., 300 seconds).[12]

    • Perform 2-3 trials for each time point, with a rest period in between.

  • Data Analysis:

    • Calculate the average latency to fall for each animal at each time point.

    • Compare the latencies to fall between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Protocol 3: In Vivo Neurotoxicity Assessment - Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.

Apparatus:

  • Open field arena (e.g., a square or circular arena with high walls)

  • Video tracking software

Procedure:

  • Habituation:

    • Habituate the rats to the testing room for at least 30-60 minutes before the test.[13]

  • Testing:

    • Administer this compound or vehicle as described in Protocol 1.

    • At predetermined time points after administration, gently place the rat in the center of the open field arena.[14]

    • Allow the rat to explore the arena freely for a set period (e.g., 5-10 minutes).[14]

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use video tracking software to analyze the following parameters:

      • Total distance traveled: An indicator of general locomotor activity.[13]

      • Time spent in the center of the arena: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).[14]

      • Number of entries into the center zone. [14]

      • Rearing frequency: An exploratory behavior.

    • Compare the parameters between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Visualizations

Trichodesmine_Neurotoxicity_Pathway cluster_liver Hepatocyte cluster_circulation Systemic Circulation cluster_brain Neuron (CNS) This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Reactive Metabolite) CYP450->Dehydrothis compound Dehydro_circ Dehydrothis compound Dehydrothis compound->Dehydro_circ Enters Circulation BBB Blood-Brain Barrier Dehydro_circ->BBB Dehydro_brain Dehydrothis compound BBB->Dehydro_brain Crosses BBB (High Lipophilicity) Macromolecules Cellular Macromolecules (DNA, Proteins) Cellular_Dysfunction Cellular Dysfunction & Stress Macromolecules->Cellular_Dysfunction Neurotoxicity Neurotoxicity Cellular_Dysfunction->Neurotoxicity Dehydro_brain->Macromolecules Covalent Binding

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Dose_Selection Determine Dose Levels (Based on LD50) Behavioral_Assays Select Behavioral Assays (e.g., Rotarod, Open Field) Acclimatization Animal Acclimatization (≥ 1 week) Behavioral_Assays->Acclimatization Dosing This compound Administration (i.p. injection) Acclimatization->Dosing Behavioral_Testing Behavioral Testing (Multiple Time Points) Dosing->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Liver, etc.) Behavioral_Testing->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Biochemical_Assays Biochemical Assays (e.g., Metabolite Levels) Tissue_Collection->Biochemical_Assays Behavioral_Analysis Analyze Behavioral Data Interpretation Interpretation of Results Behavioral_Analysis->Interpretation Histopathology->Interpretation Biochemical_Assays->Interpretation

Caption: General experimental workflow for in vivo assessment of this compound.

References

Technical Support Center: Overcoming Matrix Effects in Trichodesmine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Trichodesmine in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses like LC-MS/MS.[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A continuous infusion of a this compound standard solution into the mass spectrometer is performed while a blank, extracted matrix sample is injected into the LC system.[1][3] A significant drop or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[1][3]

  • Post-Extraction Spike: The analytical response of this compound in a matrix sample that has been spiked with the analyte after the extraction process is compared to the response of a neat standard solution at the same concentration.[1] A notable difference between the two responses is a clear indicator of matrix effects.[1]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The ideal sample preparation method depends on the complexity of your sample matrix. Here are some commonly used techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex extracts and removing interfering substances.[1][4] For pyrrolizidine alkaloids like this compound, cation-exchange cartridges are often employed for purification.[1][5]

  • Liquid-Liquid Extraction (LLE): LLE can also be a valuable cleanup technique for reducing matrix effects.[1]

  • Protein Precipitation (PP): While simpler than SPE or LLE, protein precipitation often results in extracts that are less clean, leading to more significant matrix effects.[1]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[1][6] However, this may also decrease the concentration of this compound to below the limit of quantitation of the analytical method.[6]

Q4: Can modifications to my chromatographic conditions help in overcoming matrix effects?

A4: Yes, optimizing chromatographic conditions can effectively separate this compound from interfering compounds.[1] Consider the following adjustments:

  • Modify the Gradient: Altering the mobile phase gradient can improve the resolution between this compound and co-eluting matrix components.[1]

  • Change the Column: Employing a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) or using a column with smaller particle size can enhance separation efficiency.[1]

  • Adjust the Flow Rate: Modifying the flow rate can also influence the separation of co-eluting species.[1]

Q5: Which ionization technique is generally less susceptible to matrix effects?

A5: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be affected by matrix components, ESI is generally more susceptible to these effects.[7] If your instrumentation allows, comparing the performance of both ionization sources for your specific application may be beneficial.

Troubleshooting Guides

Problem 1: Poor Peak Shape and Low Analyte Recovery

  • Possible Cause: Interaction of this compound with metal components in the LC system or co-eluting matrix components causing peak tailing or broadening.

  • Troubleshooting Steps:

    • System Passivation: In some instances, passivating the LC system with a chelating agent can help minimize metal-analyte interactions.[1]

    • Mobile Phase Modification: Adjusting the composition of the mobile phase, such as the pH or the type and concentration of additives, can sometimes improve peak shape.[1]

    • Optimize Sample Cleanup: A more rigorous sample cleanup using techniques like SPE can remove the interfering compounds causing poor chromatography.

Problem 2: Significant Ion Suppression or Enhancement Observed

  • Possible Cause: High concentrations of co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source.[8]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more effective sample cleanup method, such as Solid-Phase Extraction (SPE), to remove a larger portion of the matrix components.[1]

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering compounds.[6]

    • Optimize Chromatography: Adjust the chromatographic method to better separate this compound from the interfering region of the chromatogram.[9]

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound can co-elute and experience similar matrix effects, allowing for accurate quantification.[8]

Problem 3: Inconsistent and Irreproducible Quantitative Results

  • Possible Cause: Variable matrix effects between different samples are leading to inconsistent levels of ion suppression or enhancement.[1]

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[10]

    • Standard Addition: This method involves adding known amounts of the analyte to the actual samples to create a calibration curve within each sample's unique matrix.[6]

    • Employ a Robust Internal Standard: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, is crucial for correcting variability in matrix effects between samples.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Mitigation

This table provides a general comparison of how different sample preparation techniques can influence the degree of matrix effect for small molecules in complex matrices.

Sample Preparation TechniqueTypical Matrix Effect (%)Analyte RecoveryThroughput
Dilute and Shoot 30 - 70%LowHigh
Protein Precipitation 40 - 80%Low to MediumHigh
Liquid-Liquid Extraction 80 - 110%Medium to HighMedium
Solid-Phase Extraction (SPE) 90 - 110%HighLow to Medium

Note: Matrix Effect (%) is calculated as (Peak Area in Post-Spiked Matrix / Peak Area in Neat Standard) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[1] These values are representative and can vary significantly based on the specific matrix and analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general method for the cleanup of this compound from a plant extract using a cation-exchange SPE cartridge.

  • Sample Preparation:

    • Prepare a crude extract of the plant material. An example of this is extracting 2g of the sample twice with 20 mL of 0.05M sulfuric acid in an ultrasonic bath.[11]

    • Centrifuge the extract and filter the supernatant.[11]

  • SPE Cartridge Conditioning:

    • Condition a strong cation exchange (SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[12]

  • Sample Loading:

    • Load 2 mL of the filtered crude extract onto the conditioned SPE cartridge.[12]

  • Washing:

    • Wash the cartridge with 10 mL of water followed by 10 mL of methanol to remove neutral and weakly bound impurities.[12]

  • Elution:

    • Elute the retained this compound with 10 mL of 3% ammonia in methanol into a clean collection tube.[12]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[13]

Protocol 2: Assessment of Matrix Effects by Post-Extraction Spike

This protocol details the procedure for quantifying the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 10 ng/mL).[1]

    • Set B (Blank Matrix): Extract a blank matrix sample (confirmed to be free of this compound) using your established sample preparation protocol.[1]

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.[1]

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS under the same conditions.

  • Calculation:

    • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100 [1]

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1]

Visualizations

Workflow_for_Assessing_and_Mitigating_Matrix_Effects start Start: this compound Analysis in Complex Matrix assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes proceed Proceed with Quantitation me_present->proceed No optimize_chrom Optimize Chromatographic Separation optimize_sp->optimize_chrom use_is Use Matrix-Matched Calibrants or Stable Isotope Labeled Internal Standard optimize_chrom->use_is reassess_me Re-assess Matrix Effects use_is->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->optimize_sp No me_acceptable->proceed Yes end End proceed->end

Caption: Workflow for Assessing and Mitigating Matrix Effects.

SPE_Workflow_for_Trichodesmine_Analysis start Start: Crude Sample Extract condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample Extract condition->load wash 3. Wash Cartridge (Water, then Methanol) load->wash elute 4. Elute this compound (Ammoniated Methanol) wash->elute dry_reconstitute 5. Evaporate and Reconstitute elute->dry_reconstitute analyze LC-MS/MS Analysis dry_reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

References

Cell line authentication and passage number considerations for Trichodesmine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on critical aspects of cell-based assays involving Trichodesmine, focusing on cell line authentication and the impact of passage number to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is cell line authentication and why is it critical for my this compound assays?

A1: Cell line authentication is the process of verifying the identity of a cell line, ensuring it is from the correct species and donor, and confirming it is free from cross-contamination with other cell lines.[1][2] Using unauthenticated or misidentified cell lines can lead to invalid experimental results, wasted resources, and retracted publications.[1][3] For instance, research conducted on what was believed to be a normal liver cell line was later discovered to be a HeLa derivative, invalidating the findings.[1] Given that up to 20% of published papers could be based on misidentified cell lines, authentication is a fundamental aspect of good research practice.[4]

Q2: How can I authenticate my human cell lines?

A2: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[5][6] STRs are short, repetitive DNA sequences that are highly variable between individuals, creating a unique genetic fingerprint for each cell line.[1][4] This profile can be compared to a reference database to confirm the cell line's identity.[6] Other methods like DNA fingerprinting, karyotyping, and mycoplasma testing can also be employed to ensure the integrity of your cell lines.[7]

Q3: When should I perform cell line authentication?

A3: Authentication should be performed at several key points in your research workflow:

  • Upon receiving a new cell line from any source.[4]

  • Before freezing a new cell bank.[8]

  • At the beginning of a new set of experiments.[4]

  • If you observe unexpected or inconsistent results in your this compound assays.[4]

  • Before submitting a manuscript for publication, as many journals now require it.[3][9]

Q4: What is a passage number and why should I be concerned about it?

A4: A passage number refers to the number of times a cell line has been subcultured (i.e., transferred to a new culture vessel).[10] With increasing passage number, cell lines can undergo significant changes, a phenomenon known as genetic drift.[11][12] These alterations can affect cell morphology, growth rates, protein expression, and response to stimuli, potentially leading to inconsistent and irreproducible results in your this compound assays.[13][14][15]

Q5: What are the observable effects of high passage numbers on cell lines?

A5: High passage numbers can lead to a variety of phenotypic and genotypic changes. A growing body of literature demonstrates that cell lines at high passage numbers can exhibit alterations in morphology, growth rates, response to stimuli, protein expression, and transfection efficiency when compared to lower passage cells. For example, studies have shown significant differences in the expression of numerous genes in mouse insulinoma cells between low and high passages. It is important to establish an acceptable passage number range for your specific cell line and experiments to ensure consistent performance.

Q6: Is there a universal "maximum" passage number for all cell lines?

A6: No, there is no single maximum passage number that applies to all cell lines.[13][14] The impact of passaging varies significantly between different cell types.[13] For example, a passage level considered "high" for one cell line may not produce significant effects in another. It is considered good practice to establish a baseline for your specific cell line by monitoring its morphology, growth rate, and key markers at different passage numbers. Generally, it is recommended to use cells within a low passage range (e.g., under 20-25 passages) for experiments and to always use cells of a similar passage number for a set of related experiments to ensure consistency.[13]

Q7: I am seeing high variability in my this compound cytotoxicity (IC50) values. Could cell line issues be the cause?

A7: Absolutely. High variability in cytotoxicity assays can be a direct consequence of cell line instability due to high passage numbers or misidentification.[16] Genetic drift can alter the expression of proteins involved in drug metabolism or the cellular pathways targeted by this compound, leading to inconsistent responses.[16] If you are experiencing such issues, it is highly recommended to perform cell line authentication and use a fresh, low-passage stock of your cells.[16]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent results between experiments Cell line has genetically drifted due to high passage number.Use a fresh vial of low-passage cells from your master cell bank. Establish a consistent passage number range for all experiments.[13]
Cell line is misidentified or cross-contaminated.Perform STR profiling to authenticate the cell line. If misidentified, discard the culture and obtain a new, authenticated stock from a reputable source.[17]
Unexpected cell morphology or growth rate Effects of long-term culturing (high passage number).Compare the current morphology and growth rate to a low-passage culture. If significantly different, start a new culture from a frozen, low-passage stock.
Mycoplasma contamination.Test for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock.
Difficulty reproducing published this compound data The original study may have used a different passage number or an unauthenticated cell line.Authenticate your cell line. Try to obtain cells with a similar passage number to what was reported in the publication, if available.
Gradual change in this compound IC50 over time The cell line is evolving in culture, selecting for a population with altered sensitivity.Return to a low-passage, authenticated cell stock. Create a working cell bank with a large number of vials to ensure a consistent supply of cells for an entire project.[13]

Experimental Protocols

Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication

This protocol outlines the general steps for STR profiling. It is recommended to use a commercial STR profiling kit and follow the manufacturer's instructions for optimal results.[9]

1. DNA Extraction: a. Harvest approximately 1 x 10^6 cells. b. Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's protocol. c. Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure it meets the concentration requirements for the STR amplification kit.

2. PCR Amplification: a. Use a commercial STR profiling kit (e.g., GenePrint® 10 or 24 System) which contains primers for the recommended STR loci.[9] b. Set up the PCR reaction according to the kit's instructions, including the appropriate amount of genomic DNA, PCR master mix, and primers. c. Perform PCR amplification using a thermal cycler with the cycling conditions specified in the kit's protocol.

3. Capillary Electrophoresis: a. The amplified STR fragments are separated by size using a capillary electrophoresis instrument.[4] b. Prepare the samples for electrophoresis by mixing the PCR product with a size standard and formamide, as per the kit's instructions. c. Denature the samples by heating and then load them onto the capillary electrophoresis instrument.

4. Data Analysis: a. The raw data from the capillary electrophoresis is analyzed using specialized software (e.g., GeneMapper®).[9] b. The software determines the size of the amplified fragments and assigns allele calls for each STR locus based on the size standard. c. The resulting STR profile is a series of numbers representing the alleles at each locus.

5. Profile Comparison and Authentication: a. Compare the generated STR profile to the reference STR profile of the original cell line from a reputable database (e.g., ATCC, DSMZ).[6] b. An 80% or greater match between the test profile and the reference profile is generally considered an authenticated match.[18]

Protocol 2: Establishing a Passage Number Limit for this compound Assays

1. Initial Cell Culture: a. Thaw a vial of a low-passage, authenticated cell line. b. Culture the cells according to standard protocols, and create a master cell bank of frozen vials at this low passage number (e.g., Passage 5).

2. Serial Passaging and Characterization: a. From one of the master bank vials, continuously passage the cells. b. At regular passage intervals (e.g., every 5 passages: P+5, P+10, P+15, etc.), perform the following characterizations: i. Morphology: Document cell shape and appearance using microscopy. ii. Growth Rate: Perform a growth curve analysis to determine the population doubling time. iii. This compound IC50: Conduct a standard cytotoxicity assay (e.g., MTT) with a consistent concentration range of this compound to determine the IC50 value.

3. Data Analysis and Limit Determination: a. Compare the morphology, growth rate, and this compound IC50 values across the different passage numbers. b. Determine the passage number at which you observe a significant and consistent change in any of these parameters. This will be your upper passage number limit for this cell line in your this compound assays.

4. Routine Practice: a. For all subsequent experiments, use cells that are below this established passage number limit. b. Always thaw a new vial from your working cell bank for each new set of experiments to ensure consistency.[13]

Visualizations

G cluster_0 Phase 1: Cell Line Acquisition & Banking cluster_1 Phase 2: Experimental Workflow a Acquire New Cell Line b Initial Culture (Low Passage) a->b c Perform STR Profile Authentication b->c d Create Master Cell Bank (MCB) c->d e Thaw MCB Vial to Create Working Cell Bank (WCB) d->e f Expand WCB for Experiments e->f g Perform this compound Assay (within passage limit) f->g h Monitor Morphology & Growth Rate g->h i Re-authenticate if results are inconsistent h->i

Caption: Workflow for Cell Line Authentication and Use in Experiments.

G cluster_0 This compound Metabolic Activation cluster_1 Cellular Toxicity Pathway a This compound (Inactive Pyrrolizidine Alkaloid) b Hepatic Metabolism (Cytochrome P450) a->b c Dehydrothis compound (Reactive Pyrrole) b->c d Alkylation of Cellular Macromolecules (DNA, Proteins) c->d e Cellular Dysfunction & Stress d->e f Apoptosis / Cell Death e->f

References

Selecting the appropriate vehicle for in vivo administration of Trichodesmine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for the in vivo administration of Trichodesmine. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and safety information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties relevant to in vivo administration?

A1: this compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species.[1] It is recognized for its neurotoxic and hepatotoxic effects.[1][2] From a formulation perspective, the most critical property of this compound is its lipophilic nature, which results in poor solubility in aqueous solutions like saline or phosphate-buffered saline (PBS).[1] This makes direct administration in simple aqueous vehicles challenging.

Q2: What is the primary consideration when selecting a vehicle for this compound?

A2: The primary consideration is to ensure that this compound is fully solubilized and remains in solution upon administration to achieve accurate dosing and bioavailability. Due to its low water solubility, a suitable organic solvent or a co-solvent system is typically required.

Q3: What are the generally recommended solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a concentrated stock solution of this compound due to its excellent solubilizing capacity for lipophilic compounds.[1] High-purity ethanol and methanol are also cited as potential alternatives.[1]

Q4: Can I administer the this compound stock solution directly to animals?

A4: It is strongly advised not to administer a concentrated stock solution (e.g., 100% DMSO) directly to animals. High concentrations of organic solvents can cause significant local and systemic toxicity, which can confound experimental results. The stock solution must be diluted into a final vehicle that is well-tolerated by the animal model.

Q5: What are some common vehicle formulations for in vivo administration of lipophilic compounds like this compound?

A5: Common vehicle formulations involve diluting a DMSO stock solution with an aqueous carrier such as saline or PBS. To maintain solubility and stability in the final formulation, co-solvents and surfactants are often used. A widely used formulation for lipophilic drugs is a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween-80, and saline.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₇NO₆[1][3]
Molecular Weight353.4 g/mol [1][3]
pKa7.07[1][2]
LipophilicityHigher than monocrotaline; High partition coefficient in chloroform and heptane[1][2]
Aqueous SolubilitySlightly soluble/Poor[1][4]
Organic Solvent SolubilitySoluble in chloroform and methanol. Generally soluble in polar organic solvents.[5][6][5][6]

Table 2: Common Vehicle Components and Their Properties

ComponentRoleRecommended Final Concentration (in vivo)Potential Toxicity
Dimethyl sulfoxide (DMSO)Primary solvent for stock solution<10%, ideally <5%Can cause local irritation and systemic toxicity at high concentrations.[7]
Polyethylene Glycol (PEG 300/400)Co-solvent to improve solubilityVaries, often up to 40%Generally well-tolerated but can cause toxicity at high doses.[7]
Polysorbate 80 (Tween-80)Surfactant to stabilize the formulationTypically 1-10%Generally considered safe at low concentrations.
Saline (0.9% NaCl) or PBSAqueous carrier to dilute to final volumeq.s. to 100%Isotonic and well-tolerated.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, this would be approximately 3.53 mg per 1 mL of DMSO.

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided to prevent degradation.[1]

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of a Vehicle Formulation for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of a common vehicle formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% saline

  • Sterile conical tubes

Procedure:

  • Determine the final concentration and volume of the this compound solution needed for injection.

  • In a sterile conical tube, add the required volume of PEG300 (40% of the final volume).

  • Add the required volume of the this compound DMSO stock solution (to achieve the desired final drug concentration and 10% of the final volume). Mix thoroughly with the PEG300.

  • Add Tween-80 to a final concentration of 5% of the total volume and mix well.

  • Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing or stirring continuously to ensure a clear and homogenous solution.

  • Visually inspect the final solution for any precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Administer the prepared formulation to the animals shortly after preparation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound precipitates out of solution upon dilution with aqueous buffer. The solubility limit of this compound in the final vehicle has been exceeded.- Reduce the final concentration: This is the most straightforward solution. - Increase the co-solvent concentration: If a higher drug concentration is necessary, you may need to increase the percentage of PEG300 or other co-solvents. However, be mindful of potential vehicle toxicity and always include a vehicle-only control group. - Use solubilizing excipients: For challenging formulations, consider using cyclodextrins, which can form inclusion complexes with lipophilic compounds to enhance solubility.[1]
Unexpected animal toxicity or adverse effects. The vehicle itself may be causing toxicity, or there may be an interaction between the vehicle and this compound.- Run a vehicle-only control group: This is essential to differentiate between the effects of the vehicle and the compound. - Reduce the concentration of organic solvents: Aim for the lowest possible concentration of DMSO and other organic co-solvents. - Consider alternative vehicles: If toxicity persists, explore other vehicle options, such as lipid-based formulations (e.g., corn oil), especially for oral administration.
Variability in experimental results. Inconsistent formulation preparation or administration technique.- Ensure consistent and thorough mixing: Prepare the vehicle formulation using a standardized protocol to ensure homogeneity. - Standardize administration technique: Use a consistent route and rate of injection. For i.p. injections, ensure proper needle placement to avoid injection into the gut or other organs.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of this compound Formulation cluster_admin In Vivo Administration cluster_analysis Data Collection and Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix Mix Stock with Vehicle dissolve->mix prepare_vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) prepare_vehicle->mix animal_prep Animal Preparation (e.g., weighing, restraint) mix->animal_prep injection Intraperitoneal (i.p.) Injection animal_prep->injection observe Post-injection Monitoring injection->observe data_collection Collect Experimental Data (e.g., behavioral, tissue samples) observe->data_collection analysis Data Analysis data_collection->analysis

Caption: Experimental workflow for preparing and administering this compound.

signaling_pathway This compound This compound metabolic_activation Metabolic Activation (Liver Cytochrome P450) This compound->metabolic_activation reactive_metabolites Reactive Pyrrolic Metabolites metabolic_activation->reactive_metabolites dna_adducts DNA Adduct Formation reactive_metabolites->dna_adducts dna_damage DNA Damage dna_adducts->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis toxicity Hepatotoxicity & Neurotoxicity apoptosis->toxicity

References

Validation & Comparative

Comparative Neurotoxicity of Trichodesmine and Monocrotaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the neurotoxic effects of two structurally related pyrrolizidine alkaloids (PAs), trichodesmine and monocrotaline. While both compounds share a common toxic mechanism requiring metabolic activation, their distinct physicochemical properties lead to significantly different target organ toxicities. This compound is primarily recognized for its potent neurotoxicity, whereas monocrotaline is predominantly associated with pneumotoxicity and hepatotoxicity.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways to facilitate a deeper understanding of their comparative neurotoxicity.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data comparing the toxicological and physicochemical properties of this compound and monocrotaline.

Table 1: Acute Toxicity and Metabolite Distribution

ParameterThis compoundMonocrotalineSpeciesAdministration Route
LD50 57 µmol/kg335 µmol/kgRatIntraperitoneal
Bound Pyrroles in Brain (nmol/g tissue) 3.81.7RatIntraperitoneal
Bound Pyrroles in Lung (nmol/g tissue) 810RatIntraperitoneal
Bound Pyrroles in Liver (nmol/g tissue) 717RatIntraperitoneal

Data sourced from multiple studies.[2][3]

Table 2: Physicochemical and Metabolic Properties

ParameterThis compoundMonocrotalineSignificance
Lipophilicity HigherLowerHigher lipophilicity of this compound's metabolite facilitates greater penetration of the blood-brain barrier.[2][4]
Aqueous Half-life of Dehydroalkaloid 5.4 seconds3.4 secondsThe greater stability of dehydrothis compound allows more of the toxic metabolite to be transported from the liver to the brain.[2]
Release of Dehydroalkaloid from Liver (nmol/g liver/hr) 468116Reflects the higher rate of formation and/or release of the neurotoxic metabolite of this compound.[2]

Table 3: Neurotoxicity Markers

ParameterThis compoundMonocrotalineMethodSpecies/Model
Lipid Peroxidation (TBARS) Data not availableIncreased levels in hippocampus, prefrontal cortex, and striatum.[2]Thiobarbituric Acid Reactive Substances (TBARS) AssayMice
Apoptosis (Caspase-3 Activation) Data not availableIncreased levels in various brain areas.[2]ImmunohistochemistryMice

Mechanisms of Differential Neurotoxicity

The primary driver of the differential toxicity between this compound and monocrotaline lies in the physicochemical properties of their reactive metabolites, dehydrothis compound and dehydromonocrotaline, respectively. Both parent compounds are metabolized by cytochrome P450 enzymes in the liver to these highly reactive pyrrolic esters.[1][5]

This compound's Enhanced Neurotoxicity:

  • Greater Lipophilicity: Dehydrothis compound is more lipophilic than dehydromonocrotaline, allowing it to more readily cross the blood-brain barrier and reach its target in the central nervous system.[2][4]

  • Increased Stability: Dehydrothis compound has a longer aqueous half-life due to steric hindrance, which protects it from hydrolysis.[2] This increased stability allows a greater proportion of the toxic metabolite to escape the liver and be transported via the bloodstream to the brain.[2]

Once in the brain, these reactive pyrrolic metabolites can alkylate cellular macromolecules such as DNA and proteins, leading to oxidative stress, induction of apoptotic pathways, and ultimately, neuronal cell death.[5]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the neurotoxicity of pyrrolizidine alkaloids.

In Vivo Neurotoxicity Assessment

This protocol outlines a general procedure for evaluating the neurotoxic effects of this compound and monocrotaline in a rodent model.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (200-250g).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Dosing: this compound or monocrotaline is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. Doses should be selected based on their known LD50 values to elicit neurotoxic effects without causing acute lethality. A vehicle control group should be included.

2. Neurological and Behavioral Assessment:

  • Observe animals for clinical signs of neurotoxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection). Signs may include tremors, ataxia, convulsions, and changes in posture or gait.

  • Conduct behavioral tests such as the open field test to assess locomotor activity and anxiety-like behavior, and the rotarod test to evaluate motor coordination.

3. Tissue Collection and Preparation:

  • At the end of the experimental period, animals are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • The brain is rapidly excised and can be processed in several ways:

    • One hemisphere can be fixed in 10% neutral buffered formalin for histopathological analysis.

    • Specific brain regions (e.g., hippocampus, cortex, cerebellum) from the other hemisphere can be dissected, snap-frozen in liquid nitrogen, and stored at -80°C for biochemical and molecular analyses.

4. Histopathological Examination:

  • Tissue Processing: Formalin-fixed brain tissue is dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sectioning: 5 µm thick sections are cut using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphological assessment of neuronal damage, inflammation, and necrosis.

    • Nissl Staining (Cresyl Violet): To visualize neuronal cell bodies and assess neuronal loss or chromatolysis.

    • Immunohistochemistry: For specific markers of apoptosis (e.g., cleaved caspase-3) or glial activation (e.g., GFAP for astrocytes, Iba1 for microglia).

  • Microscopy: Stained sections are examined under a light microscope to identify and characterize neuropathological changes.

In Vitro Neurotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Culture:

  • Cell Line: A suitable neuronal cell line (e.g., SH-SY5Y, PC12) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of this compound and monocrotaline in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in culture medium to achieve a range of final concentrations.

  • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

3. MTT Assay Procedure:

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Preparation:

  • Prepare a single-cell suspension from either cultured neuronal cells or dissected brain tissue.

  • Ensure cell viability is high (>90%) as determined by a method like trypan blue exclusion.

  • Adjust the cell concentration to approximately 1 x 10^5 cells/mL in ice-cold PBS.

2. Slide Preparation and Lysis:

  • Mix a small volume of the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide.

  • Allow the agarose to solidify.

  • Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

3. Alkaline Unwinding and Electrophoresis:

  • After lysis, place the slides in an electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (pH > 13).

  • Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

  • Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes. The negatively charged DNA fragments will migrate from the nucleus towards the anode, forming a "comet tail."

4. Neutralization and Staining:

  • After electrophoresis, gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

  • Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

5. Visualization and Analysis:

  • Visualize the slides using a fluorescence microscope.

  • Capture images of the comets and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.

Signaling Pathways and Visualizations

The neurotoxic effects of this compound and monocrotaline are initiated by their metabolic activation and subsequent interaction with cellular components, leading to a cascade of events culminating in neuronal cell death.

Trichodesmine_Monocrotaline_Metabolic_Activation This compound This compound Liver Liver (Cytochrome P450) This compound->Liver Monocrotaline Monocrotaline Monocrotaline->Liver Dehydrothis compound Dehydrothis compound (Reactive Metabolite) Liver->Dehydrothis compound Metabolism Dehydromonocrotaline Dehydromonocrotaline (Reactive Metabolite) Liver->Dehydromonocrotaline Metabolism Bloodstream Bloodstream Dehydrothis compound->Bloodstream More Stable Higher Lipophilicity Dehydromonocrotaline->Bloodstream Less Stable Lower Lipophilicity BBB Blood-Brain Barrier Bloodstream->BBB Brain Brain BBB->Brain Neurotoxic_Signaling_Pathway ReactiveMetabolite Dehydrothis compound / Dehydromonocrotaline MacromoleculeAlkylation Alkylation of DNA, Proteins, and Lipids ReactiveMetabolite->MacromoleculeAlkylation OxidativeStress Oxidative Stress (ROS Production) MacromoleculeAlkylation->OxidativeStress DNA_Damage DNA Damage MacromoleculeAlkylation->DNA_Damage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Release of Cytochrome c DNA_Damage->Apoptosis p53 activation CaspaseActivation Caspase Cascade Activation (e.g., Caspase-3) Apoptosis->CaspaseActivation NeuronalDeath Neuronal Cell Death CaspaseActivation->NeuronalDeath

References

A Comparative Toxicological Analysis of Trichodesmine and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Trichodesmine and other notable pyrrolizidine alkaloids (PAs). The information presented is supported by experimental data to aid in research and drug development involving these compounds.

Quantitative Toxicological Data

The toxicity of pyrrolizidine alkaloids varies significantly based on their chemical structure. The following tables summarize key quantitative data from in vivo and in vitro studies to facilitate a direct comparison of the toxic potential of this compound and other selected PAs.

Table 1: Acute Toxicity of Selected Pyrrolizidine Alkaloids in Rats

CompoundRoute of AdministrationLD50 (mg/kg)LD50 (µmol/kg)Primary Target Organ(s)
This compound Intraperitoneal (i.p.)~20.157Brain (Neurotoxic)[1][2]
Monocrotaline Oral66203Lungs (Pneumotoxic), Liver[3][4][5][6]
Intraperitoneal (i.p.)-335Lungs (Pneumotoxic)[1][2]
Retrorsine Intraperitoneal (i.p.)3497Liver[7]
Oral34-3897-108Liver
Senecionine Oral65194Liver[8]
Intraperitoneal (i.p.)85253Liver
Lasiocarpine Oral150365Liver[2]
Intraperitoneal (i.p.)78189Liver[2]

Table 2: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

CompoundCell LineAssayExposure TimeIC50 / IC20
This compound ---Not readily available in literature[8][9]
Retrorsine HepG2MTT-IC20 = 0.27 ± 0.07 mM[3]
Senecionine HepG2MTT-IC20 = 0.66 mM[10]
Monocrotaline HepG2-CYP3A4Cytotoxicity72 hoursEC50 = 200-500 µM
Lasiocarpine HepG2-CYP3A4Cytotoxicity24 hoursEC50 = 12.6 µM
Clivorine HepG2MTT-IC20 = 0.013 ± 0.004 mM[3]

Experimental Protocols

Detailed methodologies for key toxicological experiments are provided below. These protocols are based on established methods cited in the literature for the evaluation of pyrrolizidine alkaloid toxicity.

In Vivo Acute Toxicity Assessment in Rats

This protocol is designed to determine the median lethal dose (LD50) and observe the acute toxic effects of a pyrrolizidine alkaloid.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Compound Administration: The test alkaloid is dissolved in a suitable vehicle (e.g., saline). The compound is administered via intraperitoneal (i.p.) injection at various doses to different groups of animals. A vehicle control group receives only the solvent.

  • Observation: Animals are observed for clinical signs of toxicity and mortality over a period of 14 days.

  • Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis.

  • Histopathology: At the end of the study, organs (liver, lungs, brain, kidneys) are collected for histopathological examination to identify any lesions or cellular damage.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Human hepatoma cell lines like HepG2 or HepaRG are commonly used. Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrrolizidine alkaloid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (final concentration ~0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Isolated Perfused Rat Liver Model

This ex vivo technique allows for the study of hepatic metabolism and toxicity of xenobiotics in a controlled environment.

  • Surgical Preparation: A rat is anesthetized, and the portal vein and bile duct are cannulated. An outflow cannula is inserted into the thoracic vena cava.

  • Perfusion: The liver is perfused with an oxygenated Krebs-Henseleit buffer at a constant flow rate.

  • Compound Administration: After an equilibration period, the pyrrolizidine alkaloid is introduced into the perfusion medium.

  • Sample Collection: Perfusate and bile samples are collected at various time points to analyze for the parent compound and its metabolites.

  • Analysis: At the end of the perfusion, the liver can be processed to determine the levels of covalently bound metabolites (e.g., pyrrole-protein adducts).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the toxicological analysis of this compound and other pyrrolizidine alkaloids.

Trichodesmine_Neurotoxicity_Pathway This compound This compound Liver Liver (Metabolic Activation) This compound->Liver Uptake Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Metabolite) This compound->Dehydrothis compound Metabolism by CYP450 CYP450 Cytochrome P450 BloodBrainBarrier Blood-Brain Barrier Dehydrothis compound->BloodBrainBarrier High Lipophilicity & Stability Macromolecules Cellular Macromolecules (Proteins, DNA) Dehydrothis compound->Macromolecules Alkylation Brain Brain BloodBrainBarrier->Brain Penetration Adducts Covalent Adducts Macromolecules->Adducts CellularStress Cellular Stress (Oxidative Stress, ER Stress) Adducts->CellularStress MitochondrialPathway Mitochondrial Apoptotic Pathway CellularStress->MitochondrialPathway Apoptosis Neuronal Apoptosis MitochondrialPathway->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

PA_Toxicity_Workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) in_vitro->genotoxicity mechanistic Mechanistic Studies (e.g., Apoptosis, Oxidative Stress) in_vitro->mechanistic data_integration Data Integration & Risk Assessment cytotoxicity->data_integration genotoxicity->data_integration mechanistic->data_integration acute_toxicity Acute Toxicity (LD50) in Rodents in_vivo->acute_toxicity subchronic_toxicity Subchronic Toxicity Studies in_vivo->subchronic_toxicity histopathology Histopathology of Target Organs in_vivo->histopathology toxicokinetics Toxicokinetics & Metabolite Profiling in_vivo->toxicokinetics acute_toxicity->data_integration subchronic_toxicity->data_integration histopathology->data_integration toxicokinetics->data_integration end End data_integration->end

Caption: General experimental workflow for toxicological assessment of PAs.

References

Validating the Neurotoxic Effects of Trichodesmine: A Comparative Guide to Essential Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the neurotoxic effects of Trichodesmine, a pyrrolizidine alkaloid of significant interest due to its potent impact on the central nervous system. This document outlines a range of in vitro and in vivo assays, presenting detailed experimental protocols and a framework for data comparison. The information herein is intended to equip researchers with the necessary tools to objectively assess this compound's neurotoxic profile and compare its activity with other compounds.

Understanding this compound's Neurotoxicity

This compound, a member of the pyrrolizidine alkaloid family, exhibits pronounced neurotoxicity.[1] Its mechanism of action is initiated by metabolic activation in the liver, where cytochrome P450 enzymes convert it into a highly reactive pyrrolic derivative, dehydrothis compound.[1] This metabolite's ability to induce cellular damage is significantly greater than that of its structural analog, monocrotaline. The heightened neurotoxicity of this compound is attributed to the physicochemical properties of dehydrothis compound, which is more resistant to hydrolysis and more lipophilic, allowing for greater penetration across the blood-brain barrier.[2] Once in the central nervous system, dehydrothis compound forms adducts with cellular macromolecules like DNA and proteins, leading to a cascade of detrimental effects including oxidative stress, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[1][3]

Data Presentation: A Comparative Analysis

While specific IC50 values for pure this compound on various neuronal cell lines are not extensively documented in publicly available literature, the following tables provide a comparative overview of its toxicity relative to monocrotaline and summarize the key assays used to evaluate its neurotoxic effects.[1] Further research using the protocols detailed in this guide is encouraged to establish specific in vitro cytotoxicity data.

Table 1: Comparative in vivo Toxicity of this compound and Monocrotaline

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compoundRatIntraperitoneal (i.p.)57 µmol/kg[2]
MonocrotalineRatIntraperitoneal (i.p.)335 µmol/kg[2]

Table 2: Distribution of Bound Pyrrolic Metabolites in Rat Tissues

CompoundDose (i.p.)OrganPyrrole Levels (nmol/g tissue)Reference
This compound15 mg/kgBrain3.8[4]
Monocrotaline65 mg/kgBrain1.7[4]
This compound15 mg/kgLiver7[4]
Monocrotaline65 mg/kgLiver17[4]

Table 3: Overview of Assays for Validating this compound Neurotoxicity

Assay TypeSpecific AssayEndpoint MeasuredRelevance to Neurotoxicity
In Vitro
CytotoxicityMTT AssayCell viability, mitochondrial activityGeneral assessment of cell death
LDH Release AssayMembrane integrity, cell lysisMeasures plasma membrane damage
Oxidative StressROS Assay (e.g., DCFH-DA)Levels of reactive oxygen speciesInvestigates the role of oxidative damage
ApoptosisCaspase-3 Activity AssayActivity of executioner caspase-3Confirms apoptosis as a mechanism of cell death
In Vivo
BehavioralOpen Field Test, Rotarod TestLocomotor activity, coordinationAssesses functional neurological deficits
HistopathologyH&E Staining of Brain TissueNeuronal damage, inflammation, lesionsVisualizes structural changes in the brain

Experimental Protocols

This section provides detailed methodologies for the key experiments recommended for assessing the neurotoxic effects of this compound.

In Vitro Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Protocol:

    • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Mix gently on a plate shaker to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add a stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

3. Reactive Oxygen Species (ROS) Assay

  • Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

    • Probe Loading: After treatment, wash the cells with a warm buffer (e.g., PBS) and then incubate them with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

    • Wash: Gently wash the cells to remove the excess probe.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

    • Data Analysis: Quantify the fold increase in ROS production in this compound-treated cells compared to the vehicle control.

4. Caspase-3 Activity Assay for Apoptosis

  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific caspase-3 substrate (e.g., DEVD) conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Lysis: After treatment, lyse the cells using a provided lysis buffer.

    • Substrate Addition: Add the caspase-3 substrate solution to the cell lysate in a 96-well plate.

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Data Analysis: Determine the fold increase in caspase-3 activity in treated cells compared to the control.

In Vivo Assays

1. Rodent Behavioral Tests

  • Principle: To assess the functional neurotoxic effects of this compound, a battery of behavioral tests can be employed in rodents (e.g., rats or mice).

  • Protocol:

    • Animal Dosing: Administer this compound to animals via an appropriate route (e.g., intraperitoneal injection) at various doses, including a vehicle control group.

    • Behavioral Assessments: At specific time points after dosing, perform tests such as:

      • Open Field Test: To assess locomotor activity, exploratory behavior, and anxiety-like behavior.

      • Rotarod Test: To evaluate motor coordination and balance.

    • Data Collection and Analysis: Record and analyze parameters such as distance traveled, time spent in the center of the open field, and latency to fall from the rotarod.

2. Histopathological Analysis of Brain Tissue

  • Principle: Histopathological examination allows for the direct visualization of structural changes and cellular damage in the brain tissue of this compound-treated animals.

  • Protocol:

    • Tissue Collection: At the end of the in vivo study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Tissue Processing: Dissect the brains and process them for paraffin embedding.

    • Sectioning and Staining: Cut thin sections of the brain tissue and stain them with Hematoxylin and Eosin (H&E) to visualize cell morphology, or with more specific neuronal markers if required.

    • Microscopic Examination: Examine the stained sections under a microscope to identify signs of neurotoxicity, such as neuronal loss, necrosis, inflammation, and the presence of lesions.

Mandatory Visualizations

Trichodesmine_Neurotoxicity_Pathway cluster_liver Liver cluster_blood Bloodstream cluster_brain Brain (Neuron) This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Reactive Metabolite) CYP450->Dehydrothis compound Transport Transport Dehydrothis compound->Transport BBB Blood-Brain Barrier Transport->BBB Dehydrotrichodesmine_Brain Dehydrothis compound Macromolecules Cellular Macromolecules (DNA, Proteins) Adducts Macromolecular Adducts Macromolecules->Adducts OxidativeStress Oxidative Stress (↑ ROS) Adducts->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Adducts->MitochondrialDysfunction Apoptosis Apoptosis OxidativeStress->Apoptosis Caspase3 Caspase-3 Activation MitochondrialDysfunction->Caspase3 Caspase3->Apoptosis Dehydrotrichodesmine_Brain->Macromolecules Covalent Binding

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Mechanism Mechanistic Assays Treatment->Mechanism DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis ROS ROS Assay Mechanism->ROS Caspase Caspase-3 Assay Mechanism->Caspase ROS->DataAnalysis Caspase->DataAnalysis AnimalModel Rodent Model (Rats/Mice) Dosing This compound Administration (e.g., i.p.) AnimalModel->Dosing Behavioral Behavioral Testing (Open Field, Rotarod) Dosing->Behavioral Histology Histopathological Analysis (Brain Tissue) Dosing->Histology Behavioral->DataAnalysis Histology->DataAnalysis

Caption: Experimental workflow for validating this compound's neurotoxicity.

References

Detecting Trichodesmine: A Comparative Guide to Antibody Cross-Reactivity in Pyrrolizidine Alkaloid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of pyrrolizidine alkaloids (PAs), the specific and sensitive detection of individual toxins like Trichodesmine is paramount. Immunoassays offer a powerful tool for this purpose, but their utility is critically dependent on the specificity of the antibodies employed. This guide provides a comparative overview of antibody cross-reactivity for the detection of PAs, with a focus on the implications for developing a specific this compound assay.

This compound is a notable macrocyclic diester pyrrolizidine alkaloid found in various plant species, particularly in the genera Trichodesma and Crotalaria.[1] Like many PAs, it exhibits significant toxicity, and its detection in biological and environmental samples is of high interest.[1] Due to the structural similarities among the hundreds of known PAs, achieving antibody specificity for a single PA is a significant challenge.[2] Cross-reactivity, where an antibody binds to structurally related compounds, can lead to inaccurate quantification and false-positive results.[3]

Currently, there is a lack of published studies detailing the cross-reactivity of antibodies specifically developed for this compound. However, extensive research on antibodies generated for other PAs, such as retrorsine and monocrotaline, provides valuable insights into the potential cross-reactivity challenges that can be anticipated for a this compound immunoassay.[4][5] Monocrotaline and this compound are structurally very similar, differing primarily in the stereochemistry of a hydroxyl group and the nature of the esterifying acids.[6] This structural relationship underscores the likelihood of cross-reactivity between antibodies developed for either compound.

Cross-Reactivity of Pyrrolizidine Alkaloid Antibodies: A Comparative Analysis

To illustrate the principles of antibody specificity and cross-reactivity within the PA family, this section summarizes data from studies on monoclonal antibodies developed against retrorsine and polyclonal antibodies for retrorsine and monocrotaline.

A study on monoclonal antibodies produced against retrorsine demonstrated that the antibody's binding was highly dependent on the structure of the necic acid portion of the alkaloid.[4][7] Specifically, the presence of an exocyclic ethylidene group in the diester portion of the molecule was identified as a dominant and discriminative epitope.[4][7] This resulted in significant cross-reactivity with other PAs sharing this feature, while PAs without this group, such as monocrotaline, showed no cross-reactivity.[4][7]

In contrast, a separate study developing polyclonal antibodies for retrorsine and monocrotaline yielded more specific results.[5] The anti-monocrotaline antiserum, for instance, did not cross-react with retrorsine or senecionine, highlighting the potential for generating highly specific polyclonal responses.[5]

The following table summarizes the cross-reactivity data from these studies. It is important to note that this compound was not included as an analyte in these particular studies.

Table 1: Cross-Reactivity of Selected Pyrrolizidine Alkaloid Antibodies

Antibody TargetAntibody TypeAnalyte50% Inhibition (I50)Cross-Reactivity (%)Reference
RetrorsineMonoclonalRetrorsine-100[4][7]
Senecionine-High[4][7]
Seneciphylline-High[4][7]
Platyphylline-High[4][7]
Monocrotaline-None[4][7]
Senkirkine-None[4][7]
Heliotridine-None[4][7]
RetrorsinePolyclonalRetrorsine0.9 ± 0.2 ppb100[5]
Retrorsine N-oxide1 ppb90[5]
Senecionine100 ppb0.9[5]
MonocrotalinePolyclonalMonocrotaline36 ± 9 ppb100[5]
Retrorsine-No cross-reactivity[5]
Senecionine-No cross-reactivity[5]

Note: The monoclonal antibody study did not provide quantitative I50 values but categorized cross-reactivity as high or none based on competitive ELISA results.

Experimental Protocols

The development and characterization of antibodies for PA detection typically involve a competitive enzyme-linked immunosorbent assay (cELISA). The following is a generalized protocol based on methodologies reported in the literature.[4][5]

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Pyrrolizidine Alkaloid Detection

1. Reagents and Materials:

  • 96-well microtiter plates

  • PA-protein conjugate (coating antigen)

  • Anti-PA antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG)

  • PA standards (for calibration curve)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

2. Procedure:

  • Coating: Dilute the PA-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of PA standard or sample and 50 µL of the primary anti-PA antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

12. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the logarithm of the PA standard concentration.

  • Determine the I50 value, which is the concentration of the PA that causes 50% inhibition of the antibody binding to the coating antigen.

  • Calculate the cross-reactivity of other PAs using the formula: Cross-reactivity (%) = (I50 of target PA / I50 of competing PA) x 100

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the structural similarities between key PAs, the workflow of a cross-reactivity study, and the mechanism of a competitive immunoassay.

G cluster_0 Structural Comparison of Pyrrolizidine Alkaloids This compound This compound Monocrotaline Monocrotaline Retrorsine Retrorsine

Caption: Structural similarities between this compound, Monocrotaline, and Retrorsine.

G A Antigen Synthesis (PA-protein conjugate) B Immunization of Host Animal A->B C Antibody Production (Polyclonal or Monoclonal) B->C D Antibody Characterization (Titer and Isotyping) C->D E cELISA Development and Optimization D->E F Cross-Reactivity Testing with a Panel of Structurally Related PAs E->F G Data Analysis (IC50 and % Cross-Reactivity) F->G

Caption: Workflow for an antibody cross-reactivity study.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A1 Analyte B1 Antibody A1->B1 Binds to Antibody C1 Immobilized Antigen B1->C1 Binding Blocked D1 Low Signal C1->D1 A2 Analyte B2 Antibody A2->B2 Less Binding C2 Immobilized Antigen B2->C2 Binds to Immobilized Antigen D2 High Signal C2->D2

Caption: Principle of a competitive immunoassay.

Conclusion and Future Directions

The development of highly specific antibodies is a critical step in creating reliable immunoassays for the detection of this compound. While direct cross-reactivity data for this compound-specific antibodies is not yet available, studies on related pyrrolizidine alkaloids provide a valuable framework for understanding the potential challenges and for designing effective screening strategies. The structural similarities between this compound and other PAs, such as monocrotaline, suggest that careful selection of haptens for immunization and thorough characterization of the resulting antibodies will be essential to minimize cross-reactivity.

Future research should focus on the generation and comprehensive characterization of monoclonal and polyclonal antibodies for this compound. These studies should include a broad panel of structurally related PAs to fully elucidate the antibody's specificity. The development of such well-characterized antibodies will be instrumental in advancing research into the toxicology and pharmacology of this compound and in ensuring the safety of food and herbal products.

References

A Comparative Metabolic Analysis of Four Pyrrolizidine Alkaloids: Trichodesmine, Seneciphylline, Retrorsine, and Monocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential metabolism of four key pyrrolizidine alkaloids (PAs). This report synthesizes experimental data to highlight the metabolic fates and resulting toxicological implications of Trichodesmine, seneciphylline, retrorsine, and monocrotaline.

Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide. Their ingestion can lead to significant toxicity in humans and livestock, primarily targeting the liver.[1][2][3][4] The toxicity of these compounds is not inherent but arises from their metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[5][6][7] This bioactivation process converts the parent alkaloids into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs), which are potent electrophiles capable of binding to cellular macromolecules like proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][5][8][9]

This guide provides a comparative overview of the metabolism of four structurally related PAs: this compound, seneciphylline, retrorsine, and monocrotaline. Understanding the differences in their metabolic pathways is crucial for predicting their toxic potential and for the development of strategies to mitigate their adverse effects.

Comparative Metabolic Data

The metabolism of these four PAs was investigated in an isolated, perfused rat liver model. The following tables summarize the key quantitative findings from a comparative study where livers were perfused with 0.5 mM of each alkaloid for one hour.[10][11][12][13]

Table 1: Hepatic Removal and Metabolite Release

Pyrrolizidine AlkaloidPercentage of PA Removed by Liver (%)Dehydroalkaloid Released into Perfusate (nmol/g liver)
This compound55468[14]
SeneciphyllineNot explicitly statedData not available in summary
Retrorsine93Data not available in summary
MonocrotalineNot explicitly stated116[14]

Table 2: Detoxification and Covalent Binding

Pyrrolizidine AlkaloidGSDHP Released into Bile (nmol/g liver)Bound Pyrroles in Liver (nmol/g liver)
This compound80Data not available in summary
SeneciphyllineData not available in summaryData not available in summary
Retrorsine880195
MonocrotalineData not available in summary55

GSDHP: 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine, a glutathione conjugate.[10]

Discussion of Metabolic Differences

The data reveals significant disparities in the hepatic processing of these PAs. Retrorsine is the most efficiently extracted from the perfusate by the liver, with 93% removal, compared to 55% for this compound.[10] Despite its lower hepatic uptake, this compound-perfused livers released the largest amount of the reactive dehydroalkaloid into the perfusate.[10][15] This suggests that dehydrothis compound may be more stable or less readily detoxified within the hepatocyte, allowing for its escape into the systemic circulation, which could contribute to its known neurotoxicity.[14][16][17]

Conversely, retrorsine undergoes extensive detoxification through glutathione conjugation, as evidenced by the significantly higher release of the GSDHP conjugate into the bile (880 nmol/g liver) compared to this compound (80 nmol/g liver).[10][15] However, the high level of bound pyrroles in the livers perfused with retrorsine (195 nmol/g liver) indicates that a substantial portion of the reactive metabolite still binds to hepatic macromolecules, which is a likely contributor to its potent hepatotoxicity.[10][15] Monocrotaline, on the other hand, resulted in the lowest amount of bound pyrroles in the liver (55 nmol/g liver) among the group for which data is available.[10]

These metabolic differences, particularly the balance between bioactivation and detoxification pathways, are critical in determining the specific toxicological profile of each alkaloid.[10][12]

Metabolic Pathways

The metabolism of these pyrrolizidine alkaloids follows a common general pathway, but with significant quantitative differences as highlighted above. The principal metabolic routes are:

  • Metabolic Activation (Bioactivation): This is the primary pathway leading to toxicity. Cytochrome P450 enzymes, particularly isoforms like CYP3A4, oxidize the pyrrolizidine nucleus to form highly reactive dehydropyrrolizidine alkaloids (DHPAs).[2][7][18][19][20] These DHPAs are electrophilic and can alkylate cellular macromolecules.

  • Detoxification Pathways:

    • N-oxidation: The nitrogen atom of the pyrrolizidine ring can be oxidized to form N-oxides.[2][3] This is generally considered a detoxification pathway, as N-oxides are more water-soluble and can be more readily excreted.[2] However, N-oxides can be reduced back to the parent alkaloid in the gut and liver, acting as a potential reservoir.[21]

    • Hydrolysis: The ester linkages of the PA can be cleaved by esterases to yield the necine base and necic acids, which are generally less toxic and can be excreted.[2][3]

    • Glutathione Conjugation: The reactive DHPAs can be conjugated with glutathione (GSH), a major cellular antioxidant, to form GSDHP.[2][10] This is a critical detoxification step that facilitates the elimination of the reactive metabolite.[2]

The balance between these activation and detoxification pathways ultimately determines the toxic outcome of PA exposure.[2]

Experimental Protocols

A brief overview of the key experimental methodologies used to generate the comparative metabolic data is provided below.

Isolated Perfused Rat Liver

This ex vivo technique allows for the study of hepatic metabolism in a controlled environment, independent of systemic physiological effects.

Procedure:

  • A rat is anesthetized, and the portal vein and bile duct are cannulated.

  • A second cannula is inserted into the thoracic vena cava to collect the outflowing perfusate.

  • The liver is perfused with an oxygenated physiological buffer (e.g., Krebs-Henseleit buffer) at a constant flow rate.

  • After an equilibration period, the pyrrolizidine alkaloid of interest is introduced into the perfusion medium at a set concentration (e.g., 0.5 mM).

  • Perfusate and bile samples are collected at regular intervals for the duration of the experiment (e.g., 1 hour).

  • At the end of the perfusion, the liver tissue is collected for analysis of bound metabolites.[16]

Analysis of Pyrrolic Metabolites

The quantification of pyrrolic metabolites in perfusate, bile, and tissue samples is crucial for understanding the metabolic fate of the PAs. A common method is a colorimetric assay based on the Ehrlich reaction.

Procedure:

  • Tissue samples are homogenized and extracted.

  • The extract is reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution).

  • Pyrrolic compounds form a colored complex that can be quantified spectrophotometrically at a specific wavelength (e.g., 562 nm).

  • Quantification is performed against a standard curve prepared with a known pyrrolic compound, such as dehydroretronecine.[16]

Chromatographic and Mass Spectrometric Analysis

Modern analytical techniques are employed for the separation, identification, and quantification of parent PAs and their various metabolites.

Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the different compounds in a sample mixture.[22][23][24]

  • Mass Spectrometry (MS and MS/MS): Coupled with HPLC (LC-MS/MS), this technique allows for the sensitive and specific detection and quantification of PAs and their metabolites based on their mass-to-charge ratio.[22][23][25]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the analysis of volatile PAs or their derivatives.[23][24]

Visualizations

Metabolic Activation and Detoxification Pathways

PA_Metabolism cluster_0 Systemic Circulation cluster_1 Hepatocyte PA Pyrrolizidine Alkaloid (this compound, Seneciphylline, Retrorsine, Monocrotaline) PA_in_liver Parent PA PA->PA_in_liver Uptake Metabolism Metabolism N_Oxide N-Oxide (Detoxification) PA_in_liver->N_Oxide CYP450, FMO Hydrolysis Hydrolysis Products (Necine base, Necic acid) (Detoxification) PA_in_liver->Hydrolysis Esterases DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA_in_liver->DHPA CYP450 (Bioactivation) Excretion Excretion (Urine) N_Oxide->Excretion Excretion Hydrolysis->Excretion Excretion GSH_Conjugate Glutathione Conjugate (GSDHP) (Detoxification) DHPA->GSH_Conjugate GST Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) (Toxicity) DHPA->Macromolecule_Adducts Covalent Binding Excretion_Bile GSH_Conjugate->Excretion_Bile Biliary Excretion

Caption: General metabolic pathways of pyrrolizidine alkaloids in the liver.

Experimental Workflow for Comparative Metabolism

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation PA_Selection Select Pyrrolizidine Alkaloids (this compound, Seneciphylline, Retrorsine, Monocrotaline) Perfused_Liver Isolated Perfused Rat Liver Model PA_Selection->Perfused_Liver Perfusion with 0.5 mM PA Perfusate Perfusate Samples Perfused_Liver->Perfusate Bile Bile Samples Perfused_Liver->Bile Liver_Tissue Liver Tissue Perfused_Liver->Liver_Tissue Analysis_Perfusate Analyze for Parent PA & Dehydroalkaloid Perfusate->Analysis_Perfusate Analysis_Bile Analyze for GSDHP Bile->Analysis_Bile Analysis_Liver Analyze for Bound Pyrroles Liver_Tissue->Analysis_Liver Comparison Compare Metabolic Profiles: - Hepatic Removal - Metabolite Release - Detoxification Efficiency - Covalent Binding Analysis_Perfusate->Comparison Analysis_Bile->Comparison Analysis_Liver->Comparison

Caption: Workflow for the comparative metabolic study of pyrrolizidine alkaloids.

References

A Comparative Analysis of Tissue-Bound Pyrrole Levels: Trichodesmine vs. Monocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tissue-bound pyrrole levels of two structurally related pyrrolizidine alkaloids (PAs), trichodesmine and monocrotaline. Both are pro-toxins that require metabolic activation to exert their toxic effects; however, they exhibit distinct organ toxicities. This compound is primarily neurotoxic, while monocrotaline is known for its pneumotoxicity and hepatotoxicity.[1] This difference in toxicity is closely linked to the distribution and concentration of their reactive pyrrolic metabolites in various tissues.[2]

Quantitative Data Summary

The following table summarizes the levels of tissue-bound pyrrolic metabolites of this compound and monocrotaline in rats. The data highlights a correlation between the concentration of these metabolites and the specific organ toxicity of each alkaloid.

TissueThis compound (nmol/g tissue)Monocrotaline (nmol/g tissue)SpeciesAdministrationReference
Brain3.81.7RatIntraperitoneal[1]
Lung810RatIntraperitoneal[1]
Liver717RatIntraperitoneal[1][2]

Doses administered were equitoxic, representing 60% of the LD50 values: 15 mg/kg for this compound and 65 mg/kg for monocrotaline, with tissues collected 24 hours after administration.[2]

Experimental Protocols

The quantification of tissue-bound pyrroles is crucial for understanding the toxicology of pyrrolizidine alkaloids. A widely used method involves the spectrophotometric determination of pyrroles using Ehrlich's reagent.

Protocol: Spectrophotometric Quantification of Tissue-Bound Pyrroles

This protocol outlines the key steps for measuring the concentration of tissue-bound pyrrolic metabolites.

1. Tissue Homogenization:

  • Excise the target tissues (e.g., liver, lung, brain) from the animal model at a predetermined time point after administration of the pyrrolizidine alkaloid.

  • Weigh the tissue samples and homogenize them in a suitable buffer (e.g., ice-cold phosphate-buffered saline, pH 7.4) to create a tissue homogenate.

2. Extraction of Pyrrolic Metabolites:

  • To precipitate proteins and release the bound pyrroles, add a protein precipitating agent, such as trichloroacetic acid (TCA), to the tissue homogenate.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • The supernatant, which contains the pyrrolic metabolites, is carefully collected for analysis.

3. Colorimetric Reaction with Ehrlich's Reagent:

  • Prepare Ehrlich's reagent by dissolving p-dimethylaminobenzaldehyde (DMAB) in a suitable acidic solvent. A common formulation involves dissolving DMAB in a mixture of methanol and sulfuric acid.

  • Add the prepared Ehrlich's reagent to the supernatant containing the pyrrolic metabolites.

  • The reaction between the pyrrole ring and DMAB in an acidic environment forms a colored complex.

4. Spectrophotometric Measurement:

  • Incubate the mixture to allow for color development.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 525-540 nm) using a spectrophotometer.

5. Quantification:

  • Prepare a standard curve using a known concentration of a pyrrole standard (e.g., 2,5-dimethylpyrrole).

  • Determine the concentration of pyrroles in the tissue samples by comparing their absorbance values to the standard curve.

  • Express the results as nmol of pyrrole per gram of tissue.

Visualizations

Logical Workflow for Toxicity Assessment

The following diagram illustrates a general experimental workflow for assessing the toxicity of pyrrolizidine alkaloids.

G cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_output Output PA_Admin Pyrrolizidine Alkaloid (this compound or Monocrotaline) Administration to Animal Model Tissue_Collection Tissue Collection (Brain, Lung, Liver) PA_Admin->Tissue_Collection 24 hours Homogenization Tissue Homogenization Tissue_Collection->Homogenization Extraction Pyrrole Extraction Homogenization->Extraction Colorimetric_Assay Colorimetric Assay (Ehrlich's Reagent) Extraction->Colorimetric_Assay Spectrophotometry Spectrophotometry Colorimetric_Assay->Spectrophotometry Quantification Data Quantification Spectrophotometry->Quantification Results Tissue-Bound Pyrrole Levels (nmol/g tissue) Quantification->Results

Caption: Experimental workflow for assessing tissue-bound pyrrole levels.

Signaling Pathways

The distinct toxicities of this compound and monocrotaline are a result of their reactive metabolites interacting with different cellular components and triggering specific signaling cascades.

This compound-Induced Neurotoxicity

The neurotoxicity of this compound is attributed to the ability of its stable and lipophilic pyrrolic metabolite, dehydrothis compound, to cross the blood-brain barrier.[3][4]

G cluster_brain Central Nervous System This compound This compound Liver Liver (CYP450 Metabolism) This compound->Liver Dehydrothis compound Dehydrothis compound (Reactive Pyrrole) Liver->Dehydrothis compound BBB Blood-Brain Barrier Dehydrothis compound->BBB Macromolecule_Binding Alkylation of Cellular Macromolecules (DNA, Proteins) Brain Brain BBB->Brain Cellular_Stress Cellular Stress Macromolecule_Binding->Cellular_Stress Apoptosis Apoptosis & Neurotoxicity Cellular_Stress->Apoptosis

Caption: Proposed pathway of this compound-induced neurotoxicity.

Monocrotaline-Induced Pulmonary Hypertension

Monocrotaline's reactive metabolite, dehydromonocrotaline (MCTP), primarily damages the endothelial cells of the pulmonary vasculature, initiating a cascade of events leading to pulmonary hypertension.[1][5]

G cluster_lung Lungs Monocrotaline Monocrotaline Liver Liver (CYP450 Metabolism) Monocrotaline->Liver MCTP Dehydromonocrotaline (MCTP) (Reactive Pyrrole) Liver->MCTP Pulmonary_Vasculature Pulmonary Vasculature MCTP->Pulmonary_Vasculature Endothelial_Injury Endothelial Cell Injury Pulmonary_Vasculature->Endothelial_Injury Inflammation Inflammation (NF-κB Pathway) Endothelial_Injury->Inflammation Vascular_Remodeling Vascular Remodeling Inflammation->Vascular_Remodeling PAH Pulmonary Arterial Hypertension Vascular_Remodeling->PAH

Caption: Signaling cascade in monocrotaline-induced pulmonary hypertension.

References

Unraveling the Genotoxic Landscape of Macrocyclic Diester Pyrrolizidine Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of pyrrolizidine alkaloids (PAs) is paramount for safety assessment and drug development. This guide provides a comparative analysis of the genotoxicity of Trichodesmine and other prominent macrocyclic diester PAs, supported by experimental data and detailed methodologies.

Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species worldwide. Among them, the macrocyclic diester PAs are recognized for their significant hepatotoxicity and genotoxicity. This guide focuses on comparing the genotoxic effects of this compound with other well-studied macrocyclic diester PAs, namely monocrotaline, retrorsine, senecionine, and seneciphylline.

Metabolic Activation: The Gateway to Genotoxicity

The genotoxicity of PAs is not inherent to the parent compounds but arises from their metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes. This process converts the PAs into highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily bind to cellular macromolecules, including DNA, to form DNA adducts, initiating a cascade of genotoxic events.[1]

The general pathway for the metabolic activation of macrocyclic diester PAs is illustrated in the diagram below.

PA Metabolic Activation PA Macrocyclic Diester PA (e.g., this compound) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA DNA_Adducts DHP-DNA Adducts DHPA->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity

Caption: Metabolic activation of macrocyclic diester pyrrolizidine alkaloids.

Comparative Genotoxicity: A Quantitative Look

The genotoxic potential of PAs can be quantified through various experimental assays, primarily focusing on DNA adduct formation and the induction of micronuclei. DNA adducts are direct evidence of covalent binding of the reactive metabolite to DNA, while the micronucleus assay serves as a biomarker for chromosomal damage.

DNA Adduct Formation
Pyrrolizidine AlkaloidAnimal ModelDoseAdduct Level (adducts per 10⁷ nucleotides)Reference
MonocrotalineF344 Rat10 mg/kg bw (single dose)Lower than riddelliine-treated rats[3]
RiddelliineF344 Rat1.0 mg/kg bw (3 consecutive days)51.8[4]
Retrorsine--Data not available in comparable units-
Senecionine--Data not available in comparable units-
Seneciphylline--Data not available in comparable units-
This compound Sprague-Dawley Rat15 mg/kg bw (equitoxic to 65 mg/kg monocrotaline)7 nmoles/g tissue (bound pyrroles in liver)[2]

Note: The data for this compound is presented as "bound pyrroles" and is not directly comparable to the DNA adduct levels of other PAs, which are quantified as adducts per nucleotide. This highlights a gap in the current research landscape.

Micronucleus Induction

The in vitro micronucleus assay is a widely used method to assess the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of chemicals. Recent studies have utilized metabolically competent cell lines, such as HepG2 cells overexpressing CYP3A4, to evaluate the genotoxicity of PAs. The table below presents the benchmark dose lower confidence limit (BMDL) values for micronucleus induction by several macrocyclic diester PAs. A lower BMDL value indicates a higher genotoxic potency. Specific quantitative data for micronucleus induction by this compound from comparable studies is currently unavailable.

Pyrrolizidine AlkaloidCell LineBMDL (µM) for Micronucleus InductionReference
MonocrotalineHepG2-CYP3A4In the same range as monoesters (weaker)[5]
RetrorsineHepG2-CYP3A40.14[5]
SenecionineHepG2-CYP3A4--
SeneciphyllineHepG2-CYP3A40.14[5]
This compound -Data not available-

From the available data, retrorsine and seneciphylline appear to be the most potent inducers of micronuclei among the tested macrocyclic diester PAs, while monocrotaline exhibits weaker genotoxicity in this assay.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the genotoxicity of PAs.

In Vitro Micronucleus Assay (Cytokinesis-Block Method)

The in vitro micronucleus assay is a standard method for evaluating the genotoxic potential of chemicals.[6][7]

Micronucleus Assay Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis start Seed cells (e.g., HepG2-CYP3A4) treatment Treat with PA (with or without S9 activation) start->treatment cytoB Add Cytochalasin B (to block cytokinesis) treatment->cytoB incubation Incubate for 1.5-2 cell cycles cytoB->incubation harvest Harvest and fix cells incubation->harvest stain Stain with DNA dye (e.g., DAPI) harvest->stain score Score micronuclei in binucleated cells (microscopy or flow cytometry) stain->score result Determine frequency of micronucleated cells score->result

Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.

Key Steps:

  • Cell Culture: Metabolically competent cells (e.g., HepG2-CYP3A4) are seeded and allowed to attach.

  • Treatment: Cells are exposed to various concentrations of the PA, with or without an external metabolic activation system (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division.

  • Harvest and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific dye.

  • Scoring: The frequency of micronuclei is scored in a population of binucleated cells using microscopy or automated imaging systems.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[8][9][10][11]

32P-Postlabeling Workflow cluster_digestion DNA Digestion and Enrichment cluster_labeling_separation Labeling and Separation cluster_detection Detection and Quantification dna_extraction Isolate DNA from treated cells or tissues digestion Enzymatic digestion to deoxynucleoside 3'-monophosphates dna_extraction->digestion enrichment Enrichment of adducted nucleotides digestion->enrichment labeling Labeling with [γ-³²P]ATP using T4 polynucleotide kinase enrichment->labeling separation Separation of labeled adducts (e.g., TLC or HPLC) labeling->separation detection Detection by autoradiography or scintillation counting separation->detection quantification Quantify adduct levels relative to normal nucleotides detection->quantification result DNA Adduct Levels quantification->result

Caption: Workflow for the ³²P-postlabeling assay for DNA adducts.

Key Steps:

  • DNA Isolation and Digestion: DNA is extracted from cells or tissues exposed to the PA and is enzymatically digested to individual deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides.

  • Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Separation and Detection: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and detected by autoradiography or scintillation counting.

  • Quantification: The amount of radioactivity in the adduct spots is measured to quantify the level of DNA adducts relative to the total number of nucleotides.

Discussion and Conclusion

The available data clearly indicate that macrocyclic diester PAs are potent genotoxins, a property intrinsically linked to their metabolic activation to reactive pyrrolic esters. While quantitative data allows for a ranking of the genotoxic potency of several of these compounds, with retrorsine and seneciphylline appearing highly potent, a significant data gap exists for this compound.

Studies on this compound have primarily focused on its distinct neurotoxic profile and have demonstrated its metabolic activation to form pyrrolic metabolites that bind to tissue macromolecules.[2] The quantification of "bound pyrroles" in the liver and other organs confirms its bioactivation and potential for DNA adduction.[2] However, the lack of specific DNA adduct or micronucleus data comparable to other macrocyclic diesters prevents a direct quantitative comparison of its genotoxic potency.

For a comprehensive risk assessment, further research is crucial to generate quantitative genotoxicity data for this compound using standardized assays. This will enable a more precise comparison with other macrocyclic diester PAs and a better understanding of its overall toxicological profile. Researchers in drug development should exercise caution when encountering structures containing the macrocyclic diester PA scaffold and conduct thorough genotoxicity testing to ensure the safety of new chemical entities.

References

Differential Effects of Trichodesmine and Monocrotaline on Glutathione Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two structurally related pyrrolizidine alkaloids (PAs), Trichodesmine and Monocrotaline, on glutathione (GSH) metabolism. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

This compound and Monocrotaline are hepatotoxic pyrrolizidine alkaloids that require metabolic activation in the liver to exert their toxic effects. This activation leads to the formation of reactive pyrrolic metabolites (dehydroalkaloids) that can bind to cellular macromolecules, causing cellular damage. Glutathione (GSH), a critical intracellular antioxidant, plays a pivotal role in the detoxification of these reactive metabolites through conjugation, a reaction often catalyzed by Glutathione S-transferases (GSTs). The balance between metabolic activation and GSH-mediated detoxification is a key determinant of the organ-specific toxicity of these alkaloids. While both compounds are hepatotoxic, Monocrotaline is also pneumotoxic, whereas this compound is known for its neurotoxicity. These differing toxicological profiles are linked to variations in their metabolism and interaction with the glutathione system.

Comparative Quantitative Data

The following table summarizes the key quantitative findings on the differential effects of this compound and Monocrotaline on glutathione metabolism and related parameters.

ParameterThis compoundMonocrotalineTissue/SystemKey Findings & References
Hepatic Glutathione (GSH) Levels Increased by >50% (at 15 mg/kg)Increased by >50% (at 65 mg/kg)Rat LiverBoth alkaloids, at equitoxic doses, lead to a significant increase in hepatic GSH levels, suggesting an adaptive response to the toxic insult.[1]
Overall Rate of Hepatic GSH Synthesis IncreasedIncreasedRat Liver SupernatantsThe increase in GSH levels is accompanied by an elevated rate of its synthesis in the liver.[1]
Tissue-Bound Pyrrolic Metabolites
7 nmoles/g tissue17 nmoles/g tissueRat LiverMonocrotaline administration results in higher levels of reactive metabolites bound to liver tissue, consistent with its potent hepatotoxicity.[1]
8 nmoles/g tissue10 nmoles/g tissueRat LungMonocrotaline also shows higher levels of bound metabolites in the lung, correlating with its pneumotoxic effects.[1]
3.8 nmoles/g tissue1.7 nmoles/g tissueRat BrainThis compound, the neurotoxic alkaloid, leads to significantly higher levels of bound pyrrolic metabolites in the brain.[1]
Enzyme Activities (related to GSH metabolism) No direct comparative data found.ElevatedRat Liver & LungMonocrotaline administration increases the activities of γ-glutamylcysteine synthetase, GSH synthetase, γ-glutamyl transpeptidase, and microsomal GSH transferase.
Glutathione Peroxidase (GPx) Activity No direct comparative data found.Decreased in some models of toxicity.Rat Lung and LiverMonocrotaline-induced pulmonary hypertension is associated with decreased GPx activity.

Signaling Pathways and Experimental Workflows

General Metabolic Pathway of Pyrrolizidine Alkaloids

The following diagram illustrates the central role of glutathione in the metabolism and detoxification of this compound and Monocrotaline.

cluster_0 Metabolic Activation (Liver) cluster_1 Detoxification vs. Toxicity PA Pyrrolizidine Alkaloid (this compound or Monocrotaline) CYP450 CYP450 Enzymes PA->CYP450 Oxidation Dehydro_PA Dehydroalkaloid (Reactive Pyrrole) CYP450->Dehydro_PA GSH Glutathione (GSH) Dehydro_PA->GSH Conjugation Macromolecules Cellular Macromolecules (Proteins, DNA) Dehydro_PA->Macromolecules Binding GST GSTs GSH->GST GSH_Adduct Glutathione Conjugate (Excreted) GST->GSH_Adduct Toxicity Cellular Damage & Toxicity Macromolecules->Toxicity cluster_workflow Experimental Workflow Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Treatment Treatment Groups: 1. Control (Vehicle) 2. This compound 3. Monocrotaline Animal_Model->Treatment Tissue_Collection Tissue Collection (Liver, Lung, Brain) Treatment->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Assays Biochemical Assays Homogenization->Assays GSH_Assay GSH/GSSG Levels Assays->GSH_Assay GST_Assay GST Activity Assays->GST_Assay GPx_Assay GPx Activity Assays->GPx_Assay Data_Analysis Data Analysis & Comparison GSH_Assay->Data_Analysis GST_Assay->Data_Analysis GPx_Assay->Data_Analysis

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Trichodesmine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Trichodesmine, a potent and toxic pyrrolizidine alkaloid, is of paramount importance. Adherence to strict safety protocols is crucial to mitigate the risks of exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions.

Personal Protective Equipment (PPE)

The first line of defense against exposure to this compound is the correct and consistent use of appropriate personal protective equipment.

Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.Protects against dermal absorption. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.[1]
Eye Protection Tightly fitting safety goggles with side-shields.[2][3]Prevents eye contact with dust or splashes.
Respiratory Protection NIOSH-approved respirator for dusts.[2]Minimizes the risk of inhalation exposure, especially when handling the solid compound.
Lab Coat Standard laboratory coat.[2]Protects skin and personal clothing from contamination.

Emergency First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation If breathing is difficult, remove the individual to fresh air and keep them at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[3]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4]

Operational Plan: Handling and Disposal

A meticulous operational plan is essential for the safe handling and disposal of this compound and any contaminated materials.

Step-by-Step Handling Protocol

  • Preparation : Before beginning work, ensure the designated handling area, preferably a certified chemical fume hood, is clean and uncluttered.[1] Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above.

  • Weighing : If weighing solid this compound, perform this task within a chemical fume hood to effectively contain any dust particles.[1]

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling : After completing the work, decontaminate the work surface and any reusable equipment.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.

Disposal Protocol

This compound is classified as a hazardous substance and its disposal requires careful adherence to established protocols to protect both personnel and the environment.[2]

  • Waste Segregation :

    • Solid Waste : All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weighing paper), and disposable PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

    • Liquid Waste : Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Decontamination of Labware :

    • Reusable labware that has come into contact with this compound must be decontaminated.

    • Rinse the labware multiple times with a solvent known to dissolve this compound.

    • The rinsate must be collected as hazardous liquid waste.[2]

  • Final Disposal :

    • Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]

    • Product may be burned in an incinerator equipped with an afterburner and scrubber.[3]

    • Ensure that all Federal and Local regulations regarding the disposal of this material are followed.[3]

Spill Management Workflow

In the event of a spill, a clear and immediate response is necessary to contain the material and prevent exposure.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Spill Spill Occurs Alert Alert Personnel in the Vicinity Spill->Alert Evacuate Evacuate Immediate Area (if necessary) Alert->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain_Spill Contain Spill to Prevent Spread Don_PPE->Contain_Spill Solid_Spill Solid Spill Contain_Spill->Solid_Spill If Liquid_Spill Liquid Spill Contain_Spill->Liquid_Spill If Cleanup_Solid Carefully sweep or vacuum material into a hazardous waste container. Avoid generating dust. Solid_Spill->Cleanup_Solid Cleanup_Liquid Absorb with inert material and place in a hazardous waste container. Liquid_Spill->Cleanup_Liquid Decontaminate Decontaminate Spill Area Cleanup_Solid->Decontaminate Cleanup_Liquid->Decontaminate Collect_Waste Collect all cleaning materials as hazardous waste Decontaminate->Collect_Waste Dispose Dispose of all waste according to institutional and regulatory guidelines Collect_Waste->Dispose

Caption: Workflow for the safe management of a this compound spill.

References

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